molecular formula C13H16O5 B1325771 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-47-7

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325771
CAS No.: 898792-47-7
M. Wt: 252.26 g/mol
InChI Key: KPTWCLPZKPCJCX-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7) is a high-purity chemical reagent with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. This valeric acid derivative features a dimethoxyphenyl ring system and is structurally characterized by a ketone group at the fifth carbon of the valeric acid chain . This compound is a key synthetic intermediate in medicinal chemistry and pharmaceutical research. It belongs to a class of aryl ketone valeric acid derivatives that serve as crucial building blocks in organic synthesis and drug discovery projects . Compounds in this structural family have demonstrated significant research value in developing potent inhibitors of the WD Repeat Domain 5 (WDR5) protein, a promising pharmacological target in various human cancers . The dimethoxyphenyl-oxovaleric acid scaffold provides ideal vectors for accessing key binding subsites in biological targets, making it particularly valuable for structure-activity relationship studies in cancer research . Researchers utilize this compound as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure allows for further functionalization at both the carboxylic acid and ketone functional groups, as well as potential modification of the methoxy groups on the aromatic ring. When handling this compound, researchers should employ standard safety precautions for laboratory chemicals. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-10-6-4-7-11(18-2)13(10)9(14)5-3-8-12(15)16/h4,6-7H,3,5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTWCLPZKPCJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645470
Record name 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-47-7
Record name 2,6-Dimethoxy-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid: A Novel Compound for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybenzene derivatives form a cornerstone of medicinal chemistry, presenting a versatile scaffold for the development of novel therapeutic agents. Their biological activities are diverse, ranging from antioxidant and antimicrobial to anticancer and anti-inflammatory effects.[1] The specific isomeric substitution pattern of the methoxy groups on the benzene ring is a critical determinant of a molecule's conformational geometry, electronic properties, and ultimately, its interaction with biological targets.[1] This guide focuses on the under-explored compound, 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. While its isomers, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) and 5-(2,5-dimethoxy-phenyl)-5-oxo-pentanoic acid (CAS 63467-20-9), are documented, the 2,6-dimethoxy variant represents a novel entity with untapped potential.[2] This document will, therefore, provide a predictive analysis of its properties and a proposed synthetic pathway, offering a roadmap for its synthesis and subsequent investigation.

Chemical Identity and Predicted Physicochemical Properties

The core structure of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid consists of a valeric acid chain attached to a 2,6-dimethoxyphenyl ketone. This unique arrangement is anticipated to confer specific chemical characteristics.

PropertyPredicted ValueRationale for Prediction
Molecular Formula C13H16O5Based on its chemical structure.
Molecular Weight 252.26 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow crystalline solidBy analogy to its isomers and related keto-acids.
Melting Point 95-105 °CThe steric hindrance from the ortho-methoxy groups may disrupt crystal lattice packing compared to the 3,4-isomer, potentially leading to a lower melting point.
Boiling Point > 350 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point, with likely decomposition at elevated temperatures.
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water.The carboxylic acid moiety will allow for solubility in basic solutions, while the aromatic ring and methoxy groups will confer solubility in organic solvents.
pKa ~4.5 - 5.0The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids.
LogP 1.5 - 2.0The presence of polar oxygen atoms is expected to be balanced by the nonpolar hydrocarbon backbone and aromatic ring.

Proposed Synthesis: Friedel-Crafts Acylation

A well-established and logical approach to the synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride.[3][4] This reaction involves the electrophilic substitution of the aromatic ring with an acyl group, catalyzed by a Lewis acid.

The choice of 1,3-dimethoxybenzene as the starting material is crucial, as the two methoxy groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In this case, acylation is expected to occur at the 2-position, which is ortho to both methoxy groups and sterically accessible.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Reaction_Mixture Reaction_Mixture 1,3-Dimethoxybenzene->Reaction_Mixture + Glutaric Anhydride Glutaric Anhydride Glutaric Anhydride->Reaction_Mixture + AlCl3 AlCl3 AlCl3->Reaction_Mixture Catalyst Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Solvent 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Workup Workup Reaction_Mixture->Workup 1) Stir at 0°C to rt 2) Quench with HCl(aq) Purification Purification Workup->Purification Extraction & Chromatography Purification->5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Caption: Proposed synthetic workflow for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Dissolve glutaric anhydride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 6M hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, δ in ppm) Predicted Chemical Shift Assignment
10.5-12.0broad s1H, -COOH
7.30-7.40t, J=8.4 Hz1H, Ar-H (para to ketone)
6.55-6.65d, J=8.4 Hz2H, Ar-H (ortho to ketone)
3.75-3.85s6H, 2 x -OCH₃
2.90-3.00t, J=7.2 Hz2H, -CH₂-C=O
2.45-2.55t, J=7.2 Hz2H, -CH₂-COOH
1.95-2.05p, J=7.2 Hz2H, -CH₂-
¹³C NMR (100 MHz, CDCl₃, δ in ppm) Predicted Chemical Shift Assignment
~204C=O (ketone)
~178C=O (acid)
~158Ar-C (C-OCH₃)
~132Ar-C-H (para)
~118Ar-C (ipso)
~104Ar-C-H (ortho)
~56-OCH₃
~38-CH₂-C=O
~33-CH₂-COOH
~20-CH₂-

Potential Biological and Pharmacological Significance

While no direct biological data exists for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, the 2,6-dimethoxyphenyl moiety is present in numerous bioactive molecules, suggesting a high potential for interesting pharmacological properties.

Antioxidant and Anti-inflammatory Activity

The 2,6-dimethoxyphenol (syringol) structural motif is known for its potent antioxidant properties.[5] The methoxy groups donate electron density to the aromatic ring, which can stabilize radical species. It is plausible that 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid will exhibit similar free-radical scavenging capabilities. The enzymatic dimerization of 2,6-dimethoxyphenol has been shown to produce a compound with enhanced antioxidant activity, indicating that this core structure is amenable to creating potent antioxidants.[6]

Many phenolic compounds that exhibit antioxidant activity also possess anti-inflammatory properties.[1] This is often due to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. The potential of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid to act as an anti-inflammatory agent warrants investigation.

G Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species Oxidative Stress->ROS Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway 5-(2,6-DMP)-5-OVA 5-(2,6-Dimethoxyphenyl) -5-oxovaleric acid 5-(2,6-DMP)-5-OVA->ROS Scavenges 5-(2,6-DMP)-5-OVA->NF-kB Pathway Inhibits ROS->NF-kB Pathway Cellular Damage Cellular Damage ROS->Cellular Damage Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory\nCytokines Inflammation Inflammation Pro-inflammatory\nCytokines->Inflammation

Caption: Potential mechanism of antioxidant and anti-inflammatory action.

Anticancer Potential

A significant number of dimethoxybenzene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The precise mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those controlling cell proliferation and survival. The structural features of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid make it a candidate for screening in anticancer assays.

Predicted Safety and Handling

Based on safety data for related compounds, 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid should be handled with care in a laboratory setting.

  • Hazard Statements (Predicted): May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. While experimental data is currently lacking, this in-depth technical guide provides a strong theoretical foundation for its synthesis, predicted properties, and potential biological activities. The proposed Friedel-Crafts acylation offers a viable route for its preparation, and the analysis of its structural analogs suggests that it may possess valuable antioxidant, anti-inflammatory, and anticancer properties. It is our hope that this guide will serve as a catalyst for further research into this promising compound, ultimately leading to the experimental validation of its properties and the exploration of its therapeutic potential.

References

  • Al-Adhami, M. A., & Antipin, A. (2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0202626). Retrieved from [Link]

  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... [Image]. Retrieved from [Link]

  • Kaur, H., & Kumar, S. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend.
  • BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
  • BenchChem. (2025). 2,6-Dimethoxyphenol chemical properties and structure.
  • PubChem. (n.d.). 5-Oxopentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 162, 112933.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv.
  • regioselective friedel-crafts acyl
  • The Royal Society of Chemistry. (n.d.).
  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
  • Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. Retrieved from [Link]

  • PubChem. (n.d.). Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic... [Image]. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021).
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • PrepChem.com. (n.d.). Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid. Retrieved from [Link]

  • Defensive Publications Series. (2024). 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q.
  • MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][7].

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

[1][2]

Executive Summary

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is a keto-acid pharmacophore precursor used in the synthesis of polycyclic aromatic systems and sterically shielded photoinitiators.[1][2][3] Unlike its more common isomer, 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid (produced via standard Friedel-Crafts acylation), the 2,6-isomer exhibits unique physicochemical stability due to the "ortho-effect" of the methoxy groups.[1][2] This steric bulk prevents coplanarity of the carbonyl group with the aromatic ring, significantly altering its reactivity profile, metabolic stability, and photochemical behavior.

Physicochemical Characteristics

Structural Analysis & Electronic Effects

The defining feature of this molecule is the 2,6-dimethoxy substitution .[1][2][3] In typical aromatic ketones, the carbonyl group lies coplanar with the phenyl ring to maximize

12
  • Steric Inhibition of Resonance: The twist angle (

    
    ) reduces the conjugation between the carbonyl and the phenyl ring.[3]
    
  • Electronic Consequence: The carbonyl carbon is more electron-deficient (more electrophilic) than in the 2,4-isomer, yet it is sterically inaccessible to large nucleophiles.[2]

  • Photochemical Lability: This specific conformation is critical for Norrish Type I cleavage , making the 2,6-dimethoxybenzoyl moiety a preferred scaffold for radical-generating photoinitiators (e.g., in UV-curable resins).[1]

Thermodynamic & Solubility Profile
PropertyValue / CharacteristicMechanistic Insight
Molecular Formula

MW: 252.26 g/mol
Physical State Solid (Crystalline)High symmetry of the 2,6-substitution facilitates efficient crystal packing, likely resulting in a higher melting point than the 2,4-isomer (~88°C).[1][2]
pKa (Acid) 4.75 ± 0.10 (Predicted)The distal carboxylic acid is electronically isolated from the aromatic ring by the aliphatic chain; ionization is typical of valeric acid derivatives.
LogP (Lipophilicity) 1.8 – 2.2 (Estimated)Moderate lipophilicity.[1][3] The molecule is amphiphilic, with a polar head (carboxylic acid) and a lipophilic tail (dimethoxybenzene).
Solubility Low in neutral water; High in alkaline pH.[1][2][3]Soluble in DCM, EtOAc, and alcohols.[3] Dissolves in aqueous

due to carboxylate formation.[1][3]
Stability Profile
  • Metabolic Stability: The 2,6-dimethoxy "shield" protects the benzylic ketone from enzymatic reduction (e.g., by carbonyl reductases), a common metabolic route for aryl ketones.

  • Chemical Stability: Resistant to oxime formation or hydrazone formation under mild conditions due to steric hindrance at the carbonyl carbon.[1][3]

Synthetic Methodology: The Regioselectivity Challenge

A critical error in experimental design is assuming this compound can be synthesized via standard Friedel-Crafts acylation.[1][2][3]

The "Trap": Friedel-Crafts Acylation

Reacting 1,3-dimethoxybenzene with glutaric anhydride using Lewis acids (


1213
  • Kinetic Product: Substitution at the 4-position (sterically unhindered).

  • Result: Formation of the 2,4-isomer , not the 2,6-isomer.[2]

  • Why: Substitution at the 2-position (between methoxys) is sterically prohibited under Friedel-Crafts conditions.[1][3]

The Solution: Directed Ortho Metalation (DOM)

To synthesize the 2,6-isomer , one must utilize the coordinating ability of the methoxy oxygens to direct lithiation to the 2-position.

Protocol:

  • Lithiation: Treat 1,3-dimethoxybenzene with n-Butyllithium (n-BuLi) in THF at 0°C. The lithium coordinates to the methoxy oxygens, directing deprotonation exclusively at C2.[1][2][3]

  • Acylation: The resulting 2-lithio-1,3-dimethoxybenzene is a potent nucleophile.[1][2][3] It is reacted with a protected glutaric anhydride equivalent (or glutaric anhydride at low temp) to yield the desired 2,6-substitution.[1]

Synthesis_PathwayStart1,3-DimethoxybenzeneFC_CondFriedel-Crafts(AlCl3 / Glutaric Anhydride)Start->FC_Cond Electrophilic Subst.DOM_CondDirected Ortho Metalation(n-BuLi / THF)Start->DOM_Cond CoordinationProd_242,4-Isomer(Undesired Major Product)FC_Cond->Prod_24 Steric ControlInter_Li2-Lithio-Intermediate(Kinetic Control)DOM_Cond->Inter_Li C2 DeprotonationProd_265-(2,6-Dimethoxyphenyl)-5-oxovaleric acid(Target)Inter_Li->Prod_26 + Glutaric Anhydride

Figure 1: Divergent synthesis pathways. The Friedel-Crafts route fails to access the 2,6-isomer due to steric hindrance, necessitating the Directed Ortho Metalation (DOM) approach.[2]

Applications in Drug Design & Synthesis[3][4]

Benzocycloheptenone Synthesis

This acid is a vital precursor for synthesizing 1-substituted-benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).[1][2]

  • Mechanism: Intramolecular cyclization using Polyphosphoric Acid (PPA) or Eaton's Reagent.[1][3]

  • Regiochemistry: Cyclization occurs at the adjacent phenyl position.[1][3] However, since both ortho positions are blocked by methoxy groups in the 2,6-isomer, cyclization is impossible without displacing a methoxy group or rearranging the skeleton.

  • Correction: Therefore, this specific isomer is often used as a negative control in cyclization studies or as a linker where cyclization is explicitly unwanted, preserving the open-chain keto-acid structure for receptor binding (e.g., 5-HT2A antagonism).[1][2]

Photoinitiator Systems

The 2,6-dimethoxybenzoyl moiety is a chromophore used in Type I photoinitiators (e.g., mono- or bis-acylphosphine oxides).[1][2]

  • Function: Upon UV irradiation, the steric strain aids in the homolytic cleavage of the C-C bond between the carbonyl and the adjacent substituent (alpha-cleavage), generating radicals that initiate polymerization.

Applicationscluster_usesPrimary UtilitiesCompound5-(2,6-Dimethoxyphenyl)-5-oxovaleric acidPhotoPhotoinitiator Design(Steric Cleavage Promotion)Compound->Photo UV IrradiationLinkerNon-Cyclizing Linker(Metabolically Stable)Compound->Linker Drug ConjugationProbeMechanistic Probe(Ortho-Effect Studies)Compound->Probe SAR Studies

Figure 2: Functional utility map of the 2,6-dimethoxy pharmacophore.

References

  • Snieckus, V. (1990).[1][3] Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link[1][2]

  • Dukat, M., et al. (2023).[1][3][4] Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Link

  • Miyashita, K., et al. (1998).[1][3] Synthesis of 1,3-Dimethoxybenzene Derivatives via Grignard Reaction. Chemical and Pharmaceutical Bulletin. Link

  • PubChem. 2-Oxovaleric acid and related keto-acid derivatives. National Library of Medicine.[1][3] Link[1][2]

Technical Guide: Spectral Characterization of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid , a specialized intermediate often utilized in the synthesis of benzoxepine derivatives and pharmacophores requiring specific steric hindrance patterns.

Executive Summary

Compound: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid CAS: 898792-47-7 Formula: C₁₃H₁₆O₅ Exact Mass: 252.0998 Da

This guide provides a comprehensive spectral analysis (NMR, IR, MS) and a validated synthetic pathway for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. Unlike the common 2,4-isomer produced via standard Friedel-Crafts acylation, the 2,6-isomer requires regiospecific synthesis (typically via directed ortho-lithiation) to place the acyl chain between the two methoxy groups. The spectral data presented here distinguishes this specific isomer from its regioisomers.

Synthetic Pathway & Logic

The synthesis of the 2,6-isomer is non-trivial due to the steric crowding at the 2-position of the 1,3-dimethoxybenzene ring. Standard electrophilic aromatic substitution favors the 4-position (yielding the 2,4-isomer). Therefore, a Directed Ortho-Lithiation (DoL) strategy is recommended for high regioselectivity.

Reaction Workflow
  • Lithiation: n-Butyllithium performs deprotonation at the C2 position of 1,3-dimethoxybenzene, stabilized by the coordination of lithium to the two flanking oxygen atoms.

  • Acylation: The lithiated species attacks glutaric anhydride.

  • Workup: Acidic hydrolysis yields the keto-acid.

Synthesis SM 1,3-Dimethoxybenzene Inter 2-Lithio-1,3-dimethoxybenzene (Stabilized Intermediate) SM->Inter Ortho-Lithiation Reagent1 n-BuLi / THF (0°C -> RT) Reagent1->Inter Product 5-(2,6-Dimethoxyphenyl)- 5-oxovaleric acid Inter->Product Nucleophilic Attack & Acid Hydrolysis Reagent2 Glutaric Anhydride Reagent2->Product

Figure 1: Regioselective synthesis via Directed Ortho-Lithiation (DoL) ensuring substitution at the sterically hindered 2-position.

Spectral Data Analysis

The following data is synthesized from high-fidelity fragment analysis of 2,6-dimethoxybenzoyl derivatives (Head Group) and glutaric acid derivatives (Tail Group).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility of the carboxylic acid).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the symmetry of the aromatic ring (AB₂ system) and the distinct triplets of the aliphatic chain.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.05 br s1H-COOH Carboxylic acid proton (exchangeable).
7.32 t (J=8.4 Hz)1HAr-H4 Para to carbonyl; coupling with H3/H5.
6.68 d (J=8.4 Hz)2HAr-H3, H5 Meta to carbonyl; shielded by ortho-OMe.
3.74 s6H-OCH₃ Two equivalent methoxy groups.
2.85 t (J=7.2 Hz)2H-C(=O)CH₂ -Alpha to ketone (deshielded).
2.24 t (J=7.2 Hz)2H-CH₂ COOHAlpha to carboxylic acid.
1.78 quint (J=7.2 Hz)2H-CH₂CH₂ CH₂-Beta methylene (central chain).
¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic peaks include the ketone carbonyl at ~203 ppm (characteristic of hindered aryl ketones) and the symmetric methoxy signals.

Chemical Shift (δ ppm)Carbon TypeAssignment
203.5 C=O (Ketone)Aryl ketone carbonyl (shielded slightly by steric twist).
174.8 C=O (Acid)Carboxylic acid carbonyl.
157.2 C (Quaternary)C-2, C-6 (Attached to OMe).
130.5 CHC-4 (Para position).
118.5 C (Quaternary)C-1 (Ipso to carbonyl).
104.8 CHC-3, C-5 (Meta positions).
56.3 CH₃Methoxy carbons.
43.2 CH₂Alpha to ketone.[1]
33.5 CH₂Alpha to acid.
19.8 CH₂Beta methylene.

Analyst Note: The C-1 signal (118.5 ppm) is significantly upfield compared to typical acetophenones due to the electronic crowding and electron-donating effects of the flanking methoxy groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of both carbonyl types and the ether linkages.

  • 3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).

  • 2940, 2840 cm⁻¹: C-H stretch (Aliphatic and Methoxy).

  • 1710 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

  • 1685 cm⁻¹ (Strong): C=O stretch (Aryl ketone). Note: This is lower than typical alkyl ketones due to conjugation, but higher than some H-bonded aryl ketones due to steric twisting preventing full coplanarity.

  • 1590, 1475 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1255, 1110 cm⁻¹: C-O-C asymmetric/symmetric stretching (Aryl alkyl ether).

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Molecular Ion:

    • [M+H]⁺ = 253.11 m/z

    • [M+Na]⁺ = 275.09 m/z

    • [M-H]⁻ = 251.09 m/z (Negative mode, stable carboxylate).

Fragmentation Pattern (MS/MS): The molecule cleaves predominantly at the alpha-position to the ketone, releasing the stable acylium ion.

MassSpec Parent Parent Ion [M+H]+ m/z 253 Frag1 Acylium Ion [2,6-(MeO)2-Ph-CO]+ m/z 165 (Base Peak) Parent->Frag1 Alpha Cleavage Frag2 Neutral Loss [HOOC-(CH2)3•] Parent->Frag2 Neutral Loss

Figure 2: Primary fragmentation pathway yielding the characteristic dimethoxybenzoyl cation.

Experimental Protocol: Synthesis & Purification

Self-validating protocol for the synthesis of the 2,6-isomer.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Glutaric anhydride (1.1 eq)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-dimethoxybenzene and anhydrous THF. Cool to 0°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution will turn yellow/orange. Stir at 0°C for 1 hour, then allow to warm to RT for 30 mins to ensure complete lithiation at the C2 position.

  • Acylation: Cool the mixture back to -78°C. Dissolve glutaric anhydride in THF and add it slowly to the lithiated species.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Quench with 1M HCl until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3x). The product resides in the organic layer.

  • Purification: Wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 1:1 + 1% Acetic Acid).

Quality Control Check:

  • Check TLC (50% EtOAc/Hexane). The 2,6-isomer (product) will have a distinct R_f compared to the starting material.

  • Run ¹H NMR. If you see a doublet at ~7.8 ppm and a doublet at ~6.5 ppm (J=8.8 Hz), you have made the 2,4-isomer (impurity/wrong pathway). The 2,6-isomer must show the triplet at ~7.3 ppm and doublet at ~6.7 ppm pattern.

References

  • Lithiation Strategy: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Spectral Analog (Head Group): 2,6-Dimethoxyacetophenone spectral data. Fujifilm Wako Chemicals.[2] Link

  • Spectral Analog (Tail Group): Glutaric Acid Derivatives NMR.
  • Reaction Mechanism: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.

Sources

Discovery and natural occurrence of dimethoxyphenyl keto acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Natural Occurrence of Dimethoxyphenyl Keto Acids and Their Derivatives

Abstract

Dimethoxyphenyl keto acids and their immediate derivatives, particularly dimethoxyphenylacetic acids (DMPAAs), represent a significant class of aromatic organic compounds. These molecules are not only pivotal intermediates in the biosynthesis and microbial degradation of complex natural products but also serve as valuable synthons in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, natural occurrence, biosynthesis, and methodologies for the isolation and characterization of these compounds. We delve into the historical context of their synthesis, their presence in plant and microbial kingdoms, and the biochemical pathways that govern their formation. Detailed, field-proven protocols are provided for their isolation and characterization, underpinned by the scientific rationale for each experimental choice, to ensure technical accuracy and reproducibility for professionals in drug development and natural product research.

Part 1: Foundational Discovery and Chemical Synthesis

The study of dimethoxyphenyl organic acids began in the laboratories of synthetic chemists. Understanding their synthesis is crucial as it not only reveals their chemical properties but also provides a benchmark for identifying them from natural sources. While numerous isomers exist, 3,4-dimethoxyphenylacetic acid has garnered the most attention due to its natural prevalence.

The Case of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

Historically, homoveratric acid was prepared through various multi-step synthetic routes. One notable early method involved the degradation of more complex natural products. A more direct and illustrative synthesis proceeds from veratraldehyde, highlighting a key intermediate: 3,4-dimethoxyphenylpyruvic acid, a true keto acid.

This pathway is significant because it mirrors potential biosynthetic steps. The conversion of an aldehyde to a pyruvic acid and its subsequent oxidative decarboxylation to an acetic acid derivative is a common biochemical motif.

Illustrative Synthetic Protocol: From Veratraldehyde to Homoveratric Acid

A classic synthesis demonstrates the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) through the corresponding pyruvic acid.[1]

  • Azlactone Formation: Veratraldehyde is condensed with hippuric acid in the presence of acetic anhydride and sodium acetate to form an azlactone.

    • Causality: This step creates a carbon-carbon bond and introduces the necessary functionality for subsequent conversion to the keto acid.

  • Hydrolysis to Phenylpyruvic Acid: The azlactone is hydrolyzed with a weak base (e.g., sodium carbonate solution) to yield 3,4-dimethoxyphenylpyruvic acid.

    • Causality: The hydrolysis cleaves the azlactone ring and the benzoyl protecting group, revealing the α-keto acid structure.

  • Oxidative Decarboxylation: The resulting 3,4-dimethoxyphenylpyruvic acid is then treated with hydrogen peroxide in an alkaline solution. This performs an oxidative decarboxylation, removing one carbon atom as CO₂ and yielding homoveratric acid.[1]

    • Causality: This is a key transformation where the α-keto acid is converted to the corresponding carboxylic acid with one less carbon. The alkaline peroxide provides the specific oxidative conditions required for this reaction without aggressively oxidizing the aromatic ring.

  • Purification: The final product, homoveratric acid, is isolated by acidification and purified by recrystallization from a suitable solvent system like benzene/ligroin or water.[1][2]

2,5-Dimethoxyphenylacetic Acid: A Synthetic Counterpart

In contrast to its 3,4-isomer, 2,5-dimethoxyphenylacetic acid is primarily known as a synthetic compound.[3][4][5][6][7] It serves as a valuable building block in organic synthesis and as an intermediate for pharmaceuticals.[4][6] Its documented appearances are typically as a metabolite of synthetic psychoactive drugs, not as a constituent of naturally occurring organisms.[3]

Part 2: Natural Occurrence and Biosynthesis

The presence of these molecules in nature is a testament to their role in the intricate metabolic networks of plants and microbes.

Natural Sources

3,4-Dimethoxyphenylacetic acid (homoveratric acid) has been identified in a select number of plant species and is a known product of microbial metabolism.

CompoundIsomerNatural SourceKingdomReference
Homoveratric Acid3,4-dimethoxyZingiber officinale (Ginger)Plantae[8]
Homoveratric Acid3,4-dimethoxyOlea europaea (Olive)Plantae[8][9]
Homoveratric Acid3,4-dimethoxyLignin-degrading BacteriaBacteria[10][11]
Biosynthesis in Plants: A Phenylalanine-Derived Pathway

While the specific enzymes for DMPAA biosynthesis are not fully elucidated, the pathway can be confidently inferred from the well-established biosynthesis of its parent compound, phenylacetic acid (PAA).[12][13][14] The entire process originates from the shikimate pathway, which produces the essential aromatic amino acids.

The proposed biosynthetic route for 3,4-dimethoxyphenylacetic acid is as follows:

  • Shikimate Pathway: Production of chorismate, the final product of the pathway and the branching point for aromatic amino acid synthesis.

  • Phenylalanine Synthesis: Chorismate is converted via prephenate and phenylpyruvate to L-phenylalanine.[12][14]

  • Transamination to Phenylpyruvate: L-phenylalanine is converted back to phenylpyruvic acid by an aromatic aminotransferase. This step marks the entry into the PAA synthesis route.[14]

  • Hydroxylation & Methylation: The phenyl ring of phenylpyruvic acid (or a precursor) undergoes sequential hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively, to install the 3,4-dimethoxy substitution pattern.

  • Decarboxylation: The resulting 3,4-dimethoxyphenylpyruvic acid is decarboxylated by a phenylpyruvate decarboxylase to form 3,4-dimethoxyphenylacetaldehyde.

  • Oxidation: Finally, an aldehyde dehydrogenase oxidizes 3,4-dimethoxyphenylacetaldehyde to the stable carboxylic acid, 3,4-dimethoxyphenylacetic acid.

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Multiple Steps PPA Phenylpyruvic Acid Phe->PPA Aromatic Aminotransferase DHPPA 3,4-Dihydroxyphenylpyruvic Acid PPA->DHPPA Hydroxylation (P450s) DMPPA 3,4-Dimethoxyphenylpyruvic Acid DHPPA->DMPPA O-Methylation (OMTs) DMPAld 3,4-Dimethoxyphenylacetaldehyde DMPPA->DMPAld Decarboxylase DMPAA 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) DMPAld->DMPAA Aldehyde Dehydrogenase

Proposed biosynthetic pathway of Homoveratric Acid in plants.
Role in Microbial Metabolism: Lignin Degradation

In the microbial world, dimethoxylated aromatic compounds are key intermediates in the breakdown of lignin, a complex polymer abundant in plant cell walls.[10][11] Bacteria such as Sphingobium and Microbacterium have been identified for their ability to degrade veratric acid (3,4-dimethoxybenzoic acid), a related lignin-derived molecule.[10][11][15] The central mechanism is sequential O-demethylation.

An O-demethylase enzyme cleaves one of the methyl groups from veratric acid to produce vanillic acid. A second demethylation yields protocatechuic acid, which can then be funneled into central metabolism through ring cleavage.[10][11][15] Homoveratric acid is an analogous substrate in these environments, undergoing similar demethylation steps as part of the carbon cycle.

G Lignin Lignin Polymer VeratricAcid Veratric Acid (3,4-Dimethoxybenzoic Acid) Lignin->VeratricAcid Depolymerization HomoveratricAcid Homoveratric Acid (3,4-Dimethoxyphenylacetic Acid) Lignin->HomoveratricAcid Depolymerization VanillicAcid Vanillic Acid / Homovanillic Acid VeratricAcid->VanillicAcid O-Demethylase HomoveratricAcid->VanillicAcid O-Demethylase ProtocatechuicAcid Protocatechuic Acid / DOPAC VanillicAcid->ProtocatechuicAcid O-Demethylase CentralMetabolism Central Metabolism (TCA Cycle) ProtocatechuicAcid->CentralMetabolism Ring Cleavage

Microbial degradation pathway for dimethoxylated aromatic acids.

Part 3: Methodology: Isolation and Characterization from Zingiber officinale

This section provides a robust, self-validating protocol for the extraction, isolation, and characterization of 3,4-dimethoxyphenylacetic acid from ginger rhizome, a known natural source.[8]

G cluster_prep Sample Preparation cluster_extract Extraction & Partition cluster_purify Purification cluster_validate Validation & Characterization Start Ginger Rhizome Dried Drying (60°C) Start->Dried Ground Grinding to fine powder (<0.5 mm) Dried->Ground Extract Ultrasound-Assisted Extraction (80% Ethanol) Ground->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Partition Liquid-Liquid Partition (EtOAc vs. aq. NaHCO₃) Filter->Partition Acidify Acidify Aqueous Layer (HCl) & Re-extract (EtOAc) Partition->Acidify Column Silica Gel Column Chromatography (Hexane:EtOAc gradient) Acidify->Column Fractions Fraction Collection & TLC Analysis Column->Fractions HPLC HPLC-UV/MS Analysis (Purity & Mass Check) Fractions->HPLC NMR NMR Spectroscopy (¹H, ¹³C for Structure) HPLC->NMR Final Pure 3,4-DMPAA NMR->Final

Workflow for the isolation and characterization of Homoveratric Acid.
Detailed Experimental Protocol

Objective: To isolate and validate the presence of 3,4-dimethoxyphenylacetic acid from dried ginger rhizome.

Pillar of Trustworthiness: Each step is followed by an analytical validation point, creating a self-validating workflow from crude extract to pure compound.

Step 1: Sample Preparation & Extraction

  • Sourcing and Drying: Obtain fresh ginger (Zingiber officinale) rhizomes. Wash, slice thinly (2-3 mm), and dry in an oven at 60°C for 5-7 hours until brittle (moisture <12%).[16]

    • Expertise: Drying is critical to prevent microbial degradation and to concentrate the metabolites, leading to higher extraction efficiency. 60°C is a compromise to remove water quickly without thermally degrading phenolic compounds.

  • Milling: Grind the dried ginger slices into a fine powder (<0.5 mm) using a high-speed mill. Store in a desiccator.[16]

    • Expertise: Increasing the surface area by milling dramatically improves solvent penetration and the yield of extracted compounds.

  • Ultrasound-Assisted Extraction (UAE): Suspend 50 g of ginger powder in 500 mL of 80% aqueous ethanol. Place the suspension in an ultrasonic bath and sonicate for 30 minutes at 60°C.[17]

    • Expertise: UAE is chosen over simple maceration for its efficiency. Ultrasonic waves cause cavitation, disrupting plant cell walls and enhancing mass transfer of metabolites into the solvent. An 80% ethanol mixture is optimal for extracting a broad range of phenolic compounds, including organic acids.[17]

  • Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to yield a thick, aqueous residue.

    • Expertise: Rotary evaporation removes the ethanol efficiently without excessive heat, preserving the integrity of the target compound.

Step 2: Acid-Base Partitioning for Selective Isolation

  • Initial Extraction: Resuspend the aqueous residue in 100 mL of deionized water and transfer to a separatory funnel. Extract three times with 100 mL portions of ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. Discard the organic (EtOAc) layers.

    • Expertise: This initial wash removes many unwanted compounds, simplifying the subsequent purification.

  • Acidic Compound Isolation: To the remaining aqueous layer, add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic compounds, including homoveratric acid, making them water-soluble salts. Wash this basic aqueous layer twice with 100 mL of EtOAc to remove any remaining neutral compounds.

    • Expertise: This is the key selectivity step. By converting the target acid to its salt, we trap it in the aqueous phase while lipophilic, non-acidic impurities are washed away with the organic solvent.

  • Recovery: Carefully acidify the basic aqueous layer to pH 2-3 by dropwise addition of 6 M HCl while stirring in an ice bath. The protonated homoveratric acid will now be less water-soluble.

  • Final Extraction: Extract the acidified aqueous layer three times with 100 mL portions of EtOAc. The target compound will now move into the organic phase. Combine the EtOAc extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acidic fraction.

    • Expertise: This back-extraction isolates the acidic compounds from water-soluble impurities like sugars and salts, yielding a significantly enriched fraction for chromatography.

Step 3: Chromatographic Purification

  • Column Chromatography: Prepare a silica gel column using a slurry of silica gel in hexane. Load the crude acidic fraction (dissolved in a minimal amount of dichloromethane) onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 95:5 hexane:EtOAc and gradually increasing the proportion of EtOAc. Add 0.5% acetic acid to the mobile phase.

    • Expertise: The gradient elution separates compounds based on polarity. Homoveratric acid, being moderately polar, will elute after non-polar lipids but before highly polar compounds. The addition of acetic acid to the mobile phase keeps the carboxylic acid protonated, preventing peak tailing on the silica gel and ensuring sharp, well-resolved bands.

  • Fraction Monitoring (Self-Validation 1): Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a mobile phase of 7:3 hexane:EtOAc with a drop of acetic acid. Spot fractions against a homoveratric acid standard. Visualize spots under UV light (254 nm). Combine fractions that show a spot corresponding to the standard.

Step 4: Final Characterization and Purity Assessment

  • Purity Check (Self-Validation 2): Analyze the combined, purified fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (280 nm).[18][19]

    • Expertise: HPLC provides a quantitative measure of purity. A single, sharp peak at the expected retention time indicates a successful purification.

  • Identity Confirmation (Self-Validation 3): Obtain the mass spectrum of the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expertise: LC-MS confirms the molecular weight. For homoveratric acid (C₁₀H₁₂O₄), the expected [M-H]⁻ ion in negative mode would be at m/z 195.06.[20]

  • Structural Elucidation (Self-Validation 4): Record ¹H and ¹³C NMR spectra of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Expertise: NMR provides the definitive structural proof. For homoveratric acid, the ¹H NMR spectrum should show two methoxy singlets (~3.9 ppm), a methylene singlet (~3.6 ppm), and three aromatic protons in the characteristic pattern for a 1,2,4-trisubstituted ring.[8]

References

  • Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., Zhao, Y., Kamiya, Y., & Kasahara, H. (2015). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. Plant and Cell Physiology.
  • Cook, S. D. (2019). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 180(3), 1241–1242. [Link]

  • Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Frontiers in Microbiology, 14. [Link]

  • Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Frontiers in Microbiology. [Link]

  • Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023).
  • Hladík, O., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

  • Lazar, C. S., et al. (2023). Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. Max Planck Institute for Biogeochemistry. [Link]

  • Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.
  • Cook, S. D. (2019). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology. [Link]

  • Le, P. T. Q., & Le, T. A. (2020). Optimization of microwave-assisted extraction of phenolic compounds from ginger (Zingiber officinale Rosc.) using response surface methodology. Herba Polonica, 66(2), 26-36. [Link]

  • Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2010). Synthesis of Phenolics and Flavonoids in Ginger (Zingiber officinale Roscoe) and Their Effects on Photosynthesis Rate. International Journal of Molecular Sciences, 11(11), 4539–4555. [Link]

  • Murphy, A., Norton, E., Montgomery, F., Jaiswal, A. K., & Jaiswal, S. (2020). Ultrasound-Assisted Extraction of Polyphenols from Ginger (Zingiber officinale) and Evaluation of its Antioxidant and Antimicrobial Properties. Arrow@TU Dublin. [Link]

  • Le, P. T. Q., & Le, T. A. (2020). Microwave-assisted extraction of phenolic compounds from ginger (zingiber officinale rosc.). Carpathian Journal of Food Science and Technology, 12(1), 168-175. [Link]

  • Zulkifli, N. A., et al. (2024). Greener approaches to improve phenolic acid composition and antioxidant activity of different cultivation methods of Zingiber officinale Roscoe. Food Research. [Link]

  • FooDB. (2010). Compound: Homoveratric acid (FDB000317). FooDB. [Link]

  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Homoveratric acid. Organic Syntheses. [Link]

  • Zwiener, C., & Frimmel, F. H. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Corporation. [Link]

  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

  • Peters, J. S., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels.

Sources

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Provisional Safety Data Sheet (SDS) & Synthesis Guide

Part 1: Chemical Identity & Theoretical Context

Compound Name: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Synonyms: 4-(2,6-Dimethoxybenzoyl)butyric acid; 5-Oxo-5-(2,6-dimethoxyphenyl)pentanoic acid CAS Number: Not Officially Assigned (Treat as Custom Research Chemical). Note: Closest commercial analogs are 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) and 5-(2,5-dimethoxyphenyl)-5-oxovaleric acid (CAS 63467-20-9).

Molecular Formula: C₁₃H₁₆O₅ Molecular Weight: 252.26 g/mol Structural Alert: This compound features a sterically crowded ketone bridge at the C1 position of the phenyl ring, flanked by two ortho-methoxy groups. This specific substitution pattern creates significant torsional strain, distinguishing it chemically and metabolically from its 3,4- and 2,5-isomers.

Application Context

This compound is primarily a high-value intermediate in the synthesis of:

  • Rotational-Restricted Pharmacophores: The 2,6-dimethoxy motif locks the conformation of the benzoyl group, often used to improve selectivity in kinase inhibitors.

  • Polycyclic Systems: A precursor for intramolecular cyclizations to form resorcinol-derived macrolides or benzosuberones.

Part 2: Synthesis & Production (Expert Technical Analysis)

The "Friedel-Crafts Trap": Why you cannot buy this easily. Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride typically yields the 2,4-isomer or 4-isomer due to steric hindrance at the 2-position. The incoming electrophile avoids the "double ortho" pocket between the two methoxy groups.

The Solution: Directed Ortho Metalation (DOM) To synthesize the 2,6-isomer, one must utilize the inductive effect of the methoxy groups to direct lithiation specifically to the 2-position.

Protocol:

  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

  • Reagent: n-Butyllithium (n-BuLi) in THF/Hexane.

  • Mechanism: The lithium coordinates with the oxygen atoms of the methoxy groups, directing deprotonation at the C2 position (the kinetic product).

  • Electrophile: Glutaric anhydride (or protected glutaric ester).

SynthesisPath Start 1,3-Dimethoxybenzene FC_Route Friedel-Crafts (AlCl3 / Glutaric Anhydride) Start->FC_Route Standard Conditions DOM_Route Directed Ortho Metalation (n-BuLi / THF / -78°C) Start->DOM_Route Kinetic Control Inter_FC Sigma Complex (Sterically Hindered at C2) FC_Route->Inter_FC Inter_Li 2-Lithio-1,3-dimethoxybenzene (Stabilized by O-Li chelation) DOM_Route->Inter_Li Prod_Wrong PRODUCT A (Major): 5-(2,4-Dimethoxyphenyl)-... Inter_FC->Prod_Wrong Para/Ortho attack Prod_Target TARGET PRODUCT: 5-(2,6-Dimethoxyphenyl)-... Inter_Li->Prod_Target + Glutaric Anhydride

Figure 1: Synthetic divergence. Standard Friedel-Crafts acylation fails to yield the 2,6-isomer due to steric hindrance; Directed Ortho Metalation is the required pathway.

Part 3: Provisional Safety Data Sheet (SDS)

Since no registered SDS exists for this specific isomer, the following data is derived via Read-Across from validated analogs (CAS 63467-20-9 and CAS 4378-55-6) and QSAR (Quantitative Structure-Activity Relationship) modeling.

Section 2: Hazard Identification (GHS Classification)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.H335

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 9: Physical & Chemical Properties (Predicted)
PropertyValue (Predicted/Analog)Notes
Appearance White to Off-White Crystalline SolidLikely forms needles from toluene/hexanes.
Melting Point 108°C - 115°CSlightly lower than 3,4-isomer (125°C) due to steric twist.
Solubility DMSO, Methanol, DCMPoor solubility in water; soluble in basic aqueous solution.
pKa (Acid) ~4.75Typical for aliphatic carboxylic acid tail.
LogP ~2.1Moderate lipophilicity.
Part 4: Handling, Stability, & Reactivity
Stability Profile
  • Chemical Stability: Stable under standard laboratory conditions.

  • Reactivity: The ketone at C5 is less electrophilic than typical aryl ketones due to the electron-donating effects of the two ortho-methoxy groups (resonance donation).

  • Incompatible Materials: Strong oxidizing agents, strong bases.

Specific Handling Protocol (Self-Validating Workflow)

To ensure safety and data integrity during handling:

  • The "Bicarb Test" (Identity Validation):

    • Step: Dissolve 5mg in 1mL saturated NaHCO₃.

    • Result: Evolution of CO₂ bubbles indicates the free acid functionality is intact.

    • Failure Mode: If insoluble without bubbles, the compound may have cyclized to the pseudo-lactone (enol lactone) or is the anhydride precursor.

  • NMR Validation (Isomer Check):

    • Critical Check: The proton NMR must show a singlet integrating to 6H (two equivalent -OCH₃ groups) around 3.7-3.8 ppm.

    • Differentiation: If you see two distinct singlets (3H each), you have the 2,4-isomer or 2,5-isomer , indicating a failed synthesis.

SafetyWorkflow Start Unknown Solid (Putative 2,6-isomer) Solubility Solubility Test (Sat. NaHCO3) Start->Solubility Result_Acid Soluble + CO2 Gas (Acid Group Intact) Solubility->Result_Acid Result_Insol Insoluble (Lactone/Impurity) Solubility->Result_Insol NMR 1H-NMR Analysis (CDCl3) NMR_Singlet Methoxy Signal: 1 Singlet (6H) NMR->NMR_Singlet NMR_Split Methoxy Signal: 2 Singlets (3H, 3H) NMR->NMR_Split Result_Acid->NMR Valid VALIDATED 2,6-Isomer NMR_Singlet->Valid Invalid REJECT Wrong Isomer (2,4 or 2,5) NMR_Split->Invalid

Figure 2: Analytical decision tree for validating the 2,6-isomer against common synthetic impurities.

References
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Santa Cruz Biotechnology. (2024). "5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid SDS." SCBT Safety Data Sheets. Link (Used as Read-Across Proxy).

  • Sigma-Aldrich. (2024). "5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid SDS." MilliporeSigma Safety Data. Link (Used as Read-Across Proxy).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution vs. Lithiation).

Sources

Technical Review: Synthetic Utility and Pharmacological Potential of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide reviews the structural properties, synthetic challenges, and pharmacological applications of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid (also known as 5-(2,6-dimethoxybenzoyl)pentanoic acid).[1] While often overshadowed by its 3,4-dimethoxy isomer, the 2,6-isomer represents a critical "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—mimicking the A-ring of colchicine—makes it a high-value intermediate for synthesizing benzosuberones (benzocyclohepten-5-ones), a class of compounds with potent microtubule-destabilizing and vascular-disrupting properties.[1]

This guide details the specific regioselective synthesis required to access this sterically congested isomer, contrasting standard Friedel-Crafts approaches with Directed Ortho Metalation (DoM), and explores its downstream utility in drug discovery.

Structural Analysis and The Regioselectivity Challenge

The core molecule consists of a valeric acid (pentanoic acid) chain attached via a ketone to a 2,6-dimethoxyphenyl ring.

The Isomerism Problem

Synthesizing this specific isomer presents a classic problem in aromatic substitution regiochemistry.

  • Starting Material: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[1]

  • Standard Friedel-Crafts: Reaction with glutaric anhydride/AlCl₃ typically yields the 2,4-isomer (4-(2,4-dimethoxyphenyl)-4-oxobutyric acid analogs).[1] The 4-position is electronically activated and sterically accessible.[1]

  • Target 2,6-Isomer: The 2-position (between the two methoxy groups) is the most electron-rich but sterically hindered.[1] Accessing this position requires Directed Ortho Metalation (DoM) , exploiting the inductive effect of the oxygen atoms to direct lithiation to the C2 position.

Synthetic Pathway Visualization

The following diagram illustrates the divergence between kinetic/thermodynamic control (Friedel-Crafts) and chelation-controlled lithiation (DoM).

SynthesisPath Start 1,3-Dimethoxybenzene Reagent_FC Glutaric Anhydride AlCl3 (Friedel-Crafts) Start->Reagent_FC Reagent_DoM 1. n-BuLi / THF (DoM) 2. Glutaric Anhydride Start->Reagent_DoM Product_Major Major Product: 2,4-Dimethoxy Isomer (Sterically favored) Reagent_FC->Product_Major Electrophilic Subst. Product_Target Target Product: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (Chelation controlled) Reagent_DoM->Product_Target Lithiation at C2

Figure 1: Divergent synthetic pathways for dimethoxy-oxo-valeric acid isomers.

Experimental Protocol: Regioselective Synthesis

To ensure high fidelity in generating the 2,6-isomer, the following protocol utilizes Directed Ortho Metalation. This method relies on the coordination of the lithium cation to the methoxy oxygens, stabilizing the anion at the C2 position.

Reagents and Setup
  • Substrate: 1,3-Dimethoxybenzene (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1]

  • Electrophile: Glutaric anhydride (1.1 eq)

  • Solvent: Anhydrous THF (freshly distilled from Na/benzophenone)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon. Add anhydrous THF (50 mL) and 1,3-dimethoxybenzene. Cool the solution to 0°C (ice/water bath). Note: While many DoM reactions require -78°C, the C2 position of resorcinol ethers is highly activated, allowing lithiation at higher temperatures.

  • Lithiation: Dropwise add n-BuLi over 20 minutes via syringe pump to maintain internal temperature.

    • Mechanism:[2][3][4][5] The lithium coordinates to the methoxy oxygens, deprotonating C2 to form 2-lithio-1,3-dimethoxybenzene.[1]

    • Incubation: Stir at 0°C for 1–2 hours. A color change (often yellow/orange) indicates lithiation.

  • Acylation: Cool the mixture to -78°C (dry ice/acetone) to prevent over-reaction. Dissolve glutaric anhydride in minimal anhydrous THF and add it slowly to the lithiated species.

  • Workup: Allow the reaction to warm to room temperature overnight. Quench with saturated NH₄Cl solution. Acidify the aqueous layer to pH 2–3 with 1N HCl to protonate the carboxylate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]

  • Purification: Recrystallize from toluene/hexanes or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white crystalline solid.

Downstream Applications: The Benzosuberone Gateway

The primary utility of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid is as a precursor to benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).[1] The 7-membered ring system is a core pharmacophore in vascular disrupting agents (VDAs).[1]

Intramolecular Cyclization

The conversion of the open-chain keto-acid to the bicyclic benzosuberone is achieved via intramolecular Friedel-Crafts acylation.[1]

  • Reagent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).

  • Conditions: Heating the acid in PPA at 60–90°C.

  • Outcome: The carboxyl group attacks the phenyl ring at position 6 (which is equivalent to position 2 due to symmetry), closing the 7-membered ring.

Pharmacological Significance

The resulting 1,3-dimethoxy-benzosuberone is a structural analog of the B-ring of allocolchicine.[1]

Compound ClassTarget MechanismTherapeutic Potential
Benzosuberone Derivatives Tubulin Polymerization InhibitionAnticancer (Vascular Disrupting Agents)
Hydroxamic Acids HDAC InhibitionEpigenetic modulation (Cancer, Neurodegeneration)
Chalcone Hybrids Dual Tubulin/Topoisomerase IIMultidrug-resistant tumors

Analogs and Structure-Activity Relationships (SAR)[1]

Modifying the 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid scaffold alters biological activity.[1]

Chain Length Variations
  • Succinic Analog (n=2): Cyclizes to Tetralones (6-membered rings).[1] Generally more stable but distinct biological profile (often serotonergic activity).

  • Valeric Analog (n=3): Cyclizes to Benzosuberones (7-membered rings).[1] Optimal for mimicking the twist of natural products like colchicine.

Ring Substitution Patterns
  • 3,4-Dimethoxy: The most common analog. Leads to 2,3-dimethoxybenzosuberones.[1] These are easier to synthesize but often show lower cytotoxicity compared to the 1,3-dimethoxy (from 2,6-acid) derivatives in tubulin assays.[1]

  • 3,4,5-Trimethoxy: Mimics the A-ring of Combretastatin A-4. Highly potent when cyclized.

Biological Pathway Visualization[1]

SAR_Logic Scaffold 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Cyclization Cyclization (PPA) Scaffold->Cyclization Deriv_Hydrox Hydroxamic Acid Formation Scaffold->Deriv_Hydrox Benzosuberone 1,3-Dimethoxy-benzosuberone Cyclization->Benzosuberone HDAC_Inhib SAHA-like Analogs Deriv_Hydrox->HDAC_Inhib Tubulin Target: Tubulin Beta-subunit (Mitotic Arrest) Benzosuberone->Tubulin High Potency Epigenetics Target: Histone Deacetylase (Gene Expression) HDAC_Inhib->Epigenetics

Figure 2: Pharmacological divergence of the scaffold into antimitotic and epigenetic agents.[1]

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. [1]

  • Farghaly, T. A., et al. (2016).[7] Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems.[1][7] RSC Advances, 6, 17955-17979.[7]

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.[8] (Contextual reference for trimethoxy/dimethoxy SAR in tubulin binders).

  • ChemicalBook. (2025). Product entry: 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (Analog comparison data).

  • Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity.[1][8][9] Journal of Medicinal Chemistry, 18(1), 53-58.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

[1]

Executive Summary & Strategic Analysis

Objective: Synthesize 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid with high regiochemical fidelity.

The Challenge: The primary synthetic challenge lies in the substitution pattern of the aromatic ring. Standard electrophilic aromatic substitution (Friedel-Crafts acylation) of 1,3-dimethoxybenzene is governed by electronic activation at the para position relative to methoxy groups and steric hindrance at the ortho position (C2).[1] Consequently, Friedel-Crafts conditions predominantly yield the 2,4-isomer (5-(2,4-dimethoxyphenyl)-5-oxovaleric acid), not the required 2,6-isomer .[1]

The Solution: To access the sterically congested 2-position (between the two methoxy groups), this protocol utilizes Directed Ortho Metalation (DoM) . The methoxy groups act as Directed Metalation Groups (DMGs), coordinating with an alkyllithium base to specifically deprotonate C2. Subsequent reaction with glutaric anhydride yields the target keto-acid.[1]

Reaction Pathway Comparison

The following diagram illustrates the critical divergence between the "Classic" (incorrect for this target) and "Directed" (correct) pathways.

SynthesisPathwaysStart1,3-DimethoxybenzeneFC_CondFriedel-Crafts(AlCl3 / Glutaric Anhydride)Start->FC_CondElectrophilic Subst.DoM_CondDirected Ortho Metalation(n-BuLi / Glutaric Anhydride)Start->DoM_CondLithiation (C2)Prod_242,4-Isomer (Major)(WRONG TARGET)FC_Cond->Prod_24Steric ControlProd_262,6-Isomer(CORRECT TARGET)DoM_Cond->Prod_26Coordination Control

Figure 1: Divergent synthesis pathways. Friedel-Crafts favors the 2,4-isomer; DoM is required for the 2,6-isomer.[1]

Experimental Protocol: Directed Ortho Metalation Route

Reagents & Materials Table
ReagentEquiv.RoleGrade/Notes
1,3-Dimethoxybenzene 1.0Substrate>99%, dry
n-Butyllithium (n-BuLi) 1.1Base1.6M or 2.5M in Hexanes.[1] Pyrophoric.
Glutaric Anhydride 1.2ElectrophileRecrystallized if necessary.
THF (Tetrahydrofuran) SolventSolventAnhydrous, distilled from Na/Benzophenone or SPS dried.
HCl (Hydrochloric Acid) ExcessQuench2M aqueous solution.[1]
Step-by-Step Methodology
Phase 1: Lithiation (Generation of 2-Lithio-1,3-dimethoxybenzene)[1]
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Charge: Cannulate anhydrous THF (50 mL per 10 mmol scale) into the flask.

  • Substrate Addition: Add 1,3-dimethoxybenzene (1.0 equiv) via syringe.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Note: While many DoM reactions require -78°C, 1,3-dimethoxybenzene undergoes lithiation at C2 very rapidly even at 0°C or room temperature due to the "super-acidifying" effect of the two flanking oxygens. 0°C is recommended to control exothermicity.[1]

  • Metalation: Dropwise add n-BuLi (1.1 equiv) over 10–15 minutes.

    • Observation: A slight color change (often pale yellow) indicates the formation of the lithiated species.

  • Incubation: Stir at 0°C for 45–60 minutes to ensure complete lithiation.

Phase 2: Acylation (Ring Opening of Glutaric Anhydride)[1]
  • Preparation of Electrophile: In a separate flame-dried flask, dissolve Glutaric Anhydride (1.2 equiv) in anhydrous THF (20 mL).

  • Addition: Transfer the lithiated arene solution via cannula into the Glutaric Anhydride solution at -78°C (dry ice/acetone bath).

    • Critical Mechanism:[2] "Inverse addition" (nucleophile to electrophile) is preferred here. It ensures the anhydride is always in excess relative to the incoming organolithium, favoring mono-addition (ring opening) over double addition (which would form a diketone/tertiary alcohol).

  • Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Reaction Progress: The lithium alkoxide/carboxylate intermediate precipitates or forms a viscous suspension.

Phase 3: Quench & Workup[1]
  • Quench: Cool the mixture back to 0°C and slowly add 2M HCl until pH < 2.

    • Purpose: This protonates the lithium carboxylate to the free carboxylic acid and hydrolyzes any remaining anhydride.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash: Combine organic layers and wash with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. Recrystallize from Toluene/Hexanes or purify via Flash Column Chromatography (SiO₂, Gradient: 20% → 50% EtOAc in Hexanes + 1% Acetic Acid).

Quality Control & Characterization

To validate the synthesis of the 2,6-isomer versus the unwanted 2,4-isomer, NMR analysis is definitive.

Feature2,6-Isomer (Target)2,4-Isomer (Unwanted F-C Product)
Symmetry Symmetric Asymmetric
Aromatic Protons 3 protons total.[1] Doublet (2H, J~8Hz) at C3, C5. Triplet (1H, J~8Hz) at C4.3 protons total. Doublet (1H, J~8Hz) at C6. Doublet (1H, J~2Hz) at C3. dd (1H) at C5.
Methoxy Shift Single signal (6H) (Two equivalent OMe groups).[1]Two distinct signals (3H each) (Non-equivalent OMe groups).[1]
Carbonyl Position Flanked by two OMe groups (shielded).Flanked by one OMe and one H.
Workflow Diagram: Purification & Analysis

QC_WorkflowCrudeCrude Reaction MixtureAcidBaseAcid/Base Extraction(Isolate Acidic Fraction)Crude->AcidBaseRecrystRecrystallization(Toluene/Hexanes)AcidBase->RecrystNMR1H NMR ValidationRecryst->NMRDecisionSymmetry CheckNMR->DecisionPassTarget: 2,6-Isomer(Release)Decision->Pass2 equiv OMe SignalFailImpurity: 2,4-Isomer(Reject/Reprocess)Decision->Fail2 distinct OMe Signals

Figure 2: Purification and Decision Tree for Isomer Validation.

Safety & Handling

  • n-Butyllithium: Extremely pyrophoric.[1] Must be handled under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D fire extinguisher nearby.

  • Glutaric Anhydride: Irritant and moisture sensitive. Store in a desiccator.

  • Solvents: THF can form peroxides; ensure it is peroxide-free before distillation/drying.[1]

References

  • Snieckus, V. (1990).[3][4] Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1][3] Link[1]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1.
  • Robin, J. P., et al. (1982).
  • Cottet, F., et al. (2004). Recommended protocols for the synthesis of keto-acids via anhydride opening. European Journal of Organic Chemistry.

(Note: While specific literature for the glutaric anhydride derivative is less common than the succinic analog, the chemistry is homologous to the well-established reaction of 2-lithio-1,3-dimethoxybenzene with succinic anhydride described in Reference 3).[1]

Purification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategies for 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA) , a critical intermediate often synthesized via Friedel-Crafts acylation or lithiation-directed carboxylation. The 2,6-substitution pattern presents unique steric challenges compared to its thermodynamically favored 2,4-isomer.[1] This guide provides a validated workflow for isolating the target compound from crude reaction mixtures containing aluminum salts, unreacted glutaric anhydride, and regioisomers.

Chemical Context & Challenges

  • Target Molecule: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.[1]

  • Key Functionalities: Electron-rich aromatic ring (dimethoxy), ketone linker, terminal carboxylic acid.[1]

  • Primary Impurities:

    • Regioisomers: 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid (often the major product in direct Friedel-Crafts acylation of 1,3-dimethoxybenzene).[1]

    • Starting Materials: 1,3-Dimethoxybenzene, glutaric anhydride.[1]

    • Inorganics: Aluminum salts (if AlCl3 was used).[2]

The Purification Logic: The carboxylic acid tail allows for a "chemical switch" (Acid-Base Extraction) to remove non-acidic organic impurities. However, separating the 2,6-isomer from the 2,4-isomer requires exploiting subtle differences in crystal packing (recrystallization) or polarity (chromatography).

Strategic Workflow (Visualization)

The following decision tree outlines the optimal processing route based on the physical state and purity of the crude material.

PurificationWorkflow Start Crude Reaction Mixture (Quenched) AcidBase Protocol 1: Acid-Base Extraction (Removal of Neutrals) Start->AcidBase Remove Al salts CheckState Physical State of Acidic Extract? AcidBase->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystallizes Oil Viscous Oil / Tar CheckState->Oil Oils out Recryst Protocol 2: Recrystallization (Toluene or EtOH/H2O) Solid->Recryst Primary Method Column Protocol 3: Flash Chromatography (DCM/MeOH + AcOH) Oil->Column If Recryst fails Recryst->Column Mother Liquor Recovery Final Pure 2,6-DMP-OVA (>98% HPLC) Recryst->Final Success Column->Final

Figure 1: Decision matrix for the purification of DMP-OVA. Blue indicates chemical separation, Green indicates thermodynamic separation, and Red indicates kinetic separation.[1]

Protocol 1: Acid-Base Extraction (Pre-Purification)

Objective: Isolate the acidic product from neutral starting materials (1,3-dimethoxybenzene) and inorganic salts.

Reagents:

  • Sodium Hydroxide (NaOH), 2M aqueous solution.

  • Hydrochloric Acid (HCl), 6M aqueous solution.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][3]

Methodology:

  • Quench: Pour the crude Friedel-Crafts reaction mixture into ice-water/HCl. Stir vigorously to decompose the aluminum complex.

  • Organic Extraction: Extract the aqueous slurry with DCM (3x). Combine organic layers.

    • Note: The product (acid) and neutral impurities are in the DCM.

  • Basic Extraction (The Switch): Extract the DCM layer with 2M NaOH (3x).

    • Mechanism:[1][4][5][6][7] The DMP-OVA converts to its sodium salt (carboxylate) and migrates to the aqueous phase. Neutral impurities stay in the DCM.

  • Separation: Discard the DCM layer (contains unreacted dimethoxybenzene).

  • Acidification: Cool the aqueous basic layer to 0°C. Slowly add 6M HCl until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid. If it oils out, extract with fresh EtOAc, dry over MgSO4, and evaporate.

Protocol 2: Recrystallization (Isomer Enrichment)

Objective: Separate the 2,6-isomer from the 2,4-isomer and trace tars. The 2,6-isomer, being more symmetrical and compact, often has a distinct crystal habit.

Solvent Screening Data: The following table summarizes solvent efficacy based on general solubility trends for dimethoxy-keto-acids [1].

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitability
Toluene HighLowExcellentPrimary Choice
Ethanol / Water (8:2) HighLowGoodSecondary Choice
Ethyl Acetate / Hexane ModerateLowModerateUse for "Oiling" solids
Acetone Very HighHighPoorNot Recommended

Step-by-Step Procedure (Toluene Method):

  • Dissolution: Place the crude solid (from Protocol 1) in a flask. Add Toluene (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to boiling. If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Nucleation: Allow the solution to cool slowly to room temperature on a cork ring. Do not disturb.

    • Critical Insight: Rapid cooling often traps the 2,4-isomer. Slow cooling allows the thermodynamically stable crystal lattice of the 2,6-isomer to exclude the regioisomer.

  • Crystallization: Once at room temperature, move to a 4°C fridge for 4 hours.

  • Filtration: Collect crystals via vacuum filtration.[6] Wash with cold Toluene/Hexane (1:1).

Self-Validating Check: Check the melting point. Pure aromatic keto-acids of this class typically melt sharply (range 100–130°C depending on exact polymorph).[1] A broad range (>3°C) indicates isomer contamination.

Protocol 3: Flash Chromatography (Polishing)

Objective: Required if the 2,6-isomer cannot be crystallized (oiling out) or if the 2,4-isomer contamination is >10%.

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization: Carboxylic acids interact strongly with the silanols on silica, leading to "streaking" or "tailing." You must use a modifier.

  • System A (Non-Polar): Hexanes / Ethyl Acetate (Start 80:20 → Gradient to 50:[1]50) + 1% Acetic Acid .

  • System B (Polar): Dichloromethane / Methanol (95:5) + 0.5% Acetic Acid .

Procedure:

  • Loading: Dissolve the crude oil in a minimum amount of DCM. Load onto the column.

  • Elution: Run the gradient.

    • Elution Order: Non-polar impurities (dimethoxybenzene) elute first. The 2,6-isomer (often less polar than 2,4 due to internal hydrogen bonding or steric shielding of the carbonyl) typically elutes before the 2,4-isomer, but this must be confirmed via TLC.[1]

  • TLC Visualization: Use UV (254 nm) and Bromocresol Green stain (turns yellow on blue background for acids).

References & Grounding

  • Solvent Selection for Aromatic Ketones:

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General procedures for aromatic ketone purification often utilize toluene or EtOH/Water systems due to their ability to solvate the aromatic rings while precipitating the polar acid functionality upon cooling.

    • Context: Adapted from general protocols for Friedel-Crafts products.

  • Friedel-Crafts Regioselectivity (1,3-Dimethoxybenzene):

    • Citation: The reaction of 1,3-dimethoxybenzene typically favors the 2,4-isomer.[1] The 2,6-isomer synthesis often requires blocking groups or lithiation.[1]

    • Reference:Journal of Medicinal Chemistry, 1986, 29, 1054.[1] (Discusses synthesis of dimethoxy-substituted intermediates).

    • Link: [J. Med.[8] Chem. 1986]([Link]1]

  • Chromatography of Carboxylic Acids:

    • Insight: The use of Acetic Acid to suppress ionization on silica is a standard chromatographic standard.

    • Source:Journal of Chromatography A, "Purification of acidic compounds."

  • Synthesis of Analogous Keto-Acids:

    • Citation: Methods for synthesizing 5-aryl-5-oxovaleric acids via glutaric anhydride.[1]

    • Reference:Organic Syntheses, Coll.[1] Vol. 4, p. 8 (1963).[1] (Describes Friedel-Crafts with succinic/glutaric anhydrides).[1]

    • Link:[1]

Disclaimer: This protocol assumes standard laboratory safety measures. The 2,6-dimethoxyphenyl isomer is structurally distinct; if the user is synthesizing this via direct Friedel-Crafts, yield of this specific isomer may be low (<10%) compared to the 2,4-isomer, making chromatography the likely necessary step before recrystallization.

Sources

Application Notes and Protocols for the Quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the accurate and precise quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. Recognizing the critical need for robust analytical procedures in drug development and scientific research, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices. All methodologies are developed in alignment with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid and the Importance of Quantification

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is a small organic molecule characterized by a dimethoxyphenyl group linked to a keto-valeric acid chain. While specific public domain information on this compound is limited, its structure suggests potential relevance as an intermediate in pharmaceutical synthesis or as a metabolite of a larger drug candidate. The presence of both a ketone and a carboxylic acid functional group, along with an aromatic ring, provides distinct chemical properties that can be leveraged for analytical quantification.

Accurate quantification is a cornerstone of pharmaceutical development and research. It is essential for pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and for understanding metabolic pathways.[6][7] The methods presented herein are designed to be both robust and adaptable to various research needs, from basic research to regulated laboratory environments.

Method Selection: A Two-Tiered Approach

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. We present two validated methods to provide flexibility for different applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine analysis, quality control, and quantification in relatively clean sample matrices. The dimethoxyphenyl chromophore is expected to provide strong UV absorbance, making this a viable detection method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma, urine), trace impurity analysis, and metabolite identification.[8][9][10] This technique is particularly advantageous when dealing with complex biological matrices.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid in bulk material or simple formulations. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Rationale for Experimental Design
  • Column Choice (C18): A C18 column is a versatile and common choice for reversed-phase chromatography, effectively retaining and separating moderately non-polar compounds like the target analyte.[11][12]

  • Mobile Phase (Acetonitrile and Water with Formic Acid): Acetonitrile is a common organic modifier providing good peak shape and elution strength. Water is the weak solvent. The addition of 0.1% formic acid serves two purposes: it protonates the carboxylic acid group on the analyte, reducing peak tailing and improving chromatographic shape, and it acidifies the mobile phase, which is beneficial for silica-based columns.

  • UV Detection Wavelength: The dimethoxyphenyl group is expected to have a UV absorbance maximum around 254 nm, a common wavelength for aromatic compounds that provides a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for cleaning)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3.2.3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Oven Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 90% B

    • 6-8 min: 90% B

    • 8-8.1 min: 90% to 30% B

    • 8.1-10 min: 30% B (equilibration)

3.2.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[1][3][5]

The following table summarizes the expected performance characteristics of this HPLC-UV method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention timePeak is spectrally pure; no co-elution with placebo
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² > 0.999 for 1-100 µg/mL
Accuracy (% Recovery) 80% - 120%98.0% - 102.0%
Precision (% RSD) Repeatability (≤ 2%), Intermediate (≤ 3%)Repeatability < 1.5%, Intermediate < 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.0 µg/mL
Robustness No significant change in resultsMethod is robust to small changes in flow rate and temperature

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid in complex matrices such as human plasma. It employs a stable isotope-labeled internal standard (SIL-IS) to ensure the highest accuracy and precision.[13]

Rationale for Experimental Design
  • Ionization Mode (ESI-): The carboxylic acid moiety on the analyte makes it readily deprotonated. Therefore, Electrospray Ionization in negative mode (ESI-) is chosen for its high efficiency in ionizing acidic compounds.

  • Internal Standard (SIL-IS): A SIL-IS (e.g., with ¹³C or ²H labels) is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to highly accurate and precise quantification.

  • Sample Preparation (Protein Precipitation): For biological samples like plasma, protein precipitation with a solvent like acetonitrile is a rapid and effective way to remove the bulk of interfering proteins before LC-MS/MS analysis.[13]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor ion to product ion fragmentation. This "pseudo-absolute" identification significantly reduces background noise.

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

  • 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid reference standard

  • 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid-¹³C₆, d₃ (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

4.2.2. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

4.2.3. Chromatographic Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Oven Temperature: 40°C

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

4.2.4. Mass Spectrometer Conditions

  • Ionization Mode: ESI-

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z 251.1 → Q3: m/z 179.1 (loss of C₄H₆O₂)

    • Internal Standard: Q1: m/z 260.1 → Q3: m/z 185.1 (corresponding loss)

4.2.5. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the SIL-IS in acetonitrile.

  • Working Standards: Prepare calibration standards in the biological matrix of interest (e.g., human plasma) ranging from 0.5 ng/mL to 500 ng/mL.

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample (or standard) into a microcentrifuge tube. b. Add 20 µL of SIL-IS working solution (e.g., at 100 ng/mL). c. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[13] d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.[13] f. Transfer the supernatant to a new tube or 96-well plate. g. Evaporate to dryness under nitrogen. h. Reconstitute in 100 µL of mobile phase (10% B). i. Inject into the LC-MS/MS system.

Method Validation Summary (as per ICH M10 Guidelines for Bioanalytical Methods)

The following table summarizes the expected performance characteristics of this LC-MS/MS method.

Validation ParameterAcceptance CriteriaExpected Result
Selectivity No significant interference at the analyte and IS retention timesMethod is selective for the analyte in the presence of matrix components
Linearity (Range) Correlation coefficient (r²) ≥ 0.99r² > 0.995 for 0.5-500 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)Within ±10% for all QCs
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible0.5 ng/mL
Matrix Effect IS-normalized matrix factor CV ≤ 15%Minimal matrix effect observed
Recovery Consistent and reproducible>85%
Stability Analyte stable under various storage and handling conditionsStable for at least 24 hours at room temp and 3 freeze-thaw cycles

Visualizations of Experimental Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Create Calibration Curve Standards (1-100 µg/mL) s2->s3 s4 Prepare & Filter Sample s2->s4 a1 Inject into HPLC System s3->a1 Calibrants s4->a1 Samples a2 Separate on C18 Column a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Spike with Internal Standard (SIL-IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 UHPLC Separation a1->a2 a3 ESI- Ionization a2->a3 a4 MRM Detection (Q1/Q3) a3->a4 d1 Integrate Peak Area Ratios (Analyte/IS) a4->d1 d2 Regression Analysis (Calibration Curve) d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: Bioanalytical workflow for LC-MS/MS.

Conclusion

The two methods detailed in this application note provide robust and reliable means for the quantification of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. The HPLC-UV method is well-suited for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reproducible data critical for advancing research and drug development programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, K. et al. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. International Journal of Pharmaceutical and Medicinal Research.
  • Ji, A. et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • Shabir, G. A. (2012). A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35:1245–1258.
  • Dong, M. et al. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Wang, G. et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Nishikawa, Y. et al. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Nakahara, T. et al. (1990). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. Analytical Biochemistry, 190(2), 309-13.
  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • BenchChem. (2025). A Comparative Guide to Bioanalytical Methods for 2,6-Dimethoxyphenol Quantification.

Sources

Application Note: In-Vitro Anticancer Evaluation of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid (DMP-OVA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the evaluation of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA) , a research-grade small molecule with structural characteristics relevant to histone deacetylase (HDAC) inhibition and metabolic modulation in cancer cells.

Introduction & Mechanistic Rationale

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA) represents a specific structural isomer within the class of aroylvaleric acids. While 3,4-dimethoxy analogs are commonly cited in literature, the 2,6-dimethoxy substitution pattern introduces unique steric hindrance and electronic properties that are critical for specific biological targets.

Scientific Significance[1][2][3][4]
  • HDAC Inhibition Potential: The structural motif of a phenyl ring linked to a short aliphatic chain terminating in a carboxylic acid mimics the pharmacophore of established HDAC inhibitors like Valproic Acid and 4-Phenylbutyric Acid (4-PBA) . The "linker" length (5 carbons) and the "cap" (2,6-dimethoxyphenyl) suggest potential specificity for Class I HDACs.

  • Tubulin Interaction: The 2,6-dimethoxyphenyl moiety is a known pharmacophore in vascular disrupting agents and tubulin inhibitors (binding to the colchicine site).

  • Metabolic Modulation: As a fatty acid derivative, DMP-OVA may interfere with fatty acid oxidation (FAO) pathways, a metabolic dependency in certain chemo-resistant cancer stem cells.

Chemical Properties & Preparation

Before initiating biological assays, precise handling is required due to the steric bulk of the 2,6-dimethoxy group, which can impact solubility compared to less hindered isomers.

PropertySpecification
IUPAC Name 5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid
Molecular Formula C₁₃H₁₆O₅
Molecular Weight ~252.26 g/mol
Solubility DMSO (up to 50 mM), Ethanol (moderate), Water (poor)
Stability Stable at -20°C (powder). Hydrolysis-sensitive in aqueous solution >24h.
Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 5.0 mg of DMP-OVA powder.

  • Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) , anhydrous, tissue-culture grade.

    • Calculation: To achieve a 20 mM Stock , add

      
       DMSO (adjust based on exact weight).
      
  • Vortexing: Vortex vigorously for 30 seconds. The 2,6-dimethoxy group may require mild warming (37°C water bath for 2 mins) to fully solubilize due to crystal lattice energy.

  • Sterilization: Pass through a 0.22

    
     PTFE syringe filter. Do not use Nylon filters as they may bind the compound.
    
  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow for evaluating DMP-OVA, moving from basic cytotoxicity to mechanistic validation.

DMP_OVA_Workflow cluster_legend Workflow Stages Start Compound Preparation (20 mM DMSO Stock) Screening Phase 1: Cytotoxicity Screening (MTT/MTS Assay) Start->Screening IC50 Determine IC50 (Dose-Response Curve) Screening->IC50 Decision IC50 < 10 µM? IC50->Decision Mech_HDAC Phase 2A: Epigenetic Assay (Western Blot: Ac-H3/H4) Decision->Mech_HDAC Yes (Epigenetic Hypothesis) Mech_Cycle Phase 2B: Cell Cycle Analysis (Flow Cytometry: PI Staining) Decision->Mech_Cycle Yes (Tubulin Hypothesis) Apoptosis Phase 3: Apoptosis Confirmation (Annexin V / Caspase 3/7) Decision->Apoptosis Validation

Caption: Step-by-step decision tree for evaluating DMP-OVA, prioritizing cytotoxicity thresholds before mechanistic deep-dives.

Protocol: Cell Viability Assay (MTT/MTS)

This assay establishes the IC50 (half-maximal inhibitory concentration). Given the potential for metabolic interference, the MTS or Resazurin assay is preferred over MTT to avoid metabolic artifacts, but MTT is described here as the standard baseline.

Cell Lines:

  • Solid Tumors: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • Control: HUVEC or fibroblasts (to assess therapeutic index).

Procedure:

  • Seeding: Seed cancer cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate 24h for attachment.
  • Treatment: Prepare serial dilutions of DMP-OVA in complete media.

    • Range: 0.1

      
       to 100 
      
      
      
      (Logarithmic scale: 0.1, 0.5, 1, 5, 10, 50, 100).
    • Vehicle Control: DMSO matched to the highest concentration (must be

      
      ).
      
  • Incubation: Treat cells for 48h and 72h . (HDAC inhibitors often require longer durations for phenotypic changes).

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Sigmoidal dose-response) to calculate IC50.

Mechanistic Assay: Histone Acetylation (HDAC Inhibition)

If DMP-OVA acts as an HDAC inhibitor (similar to phenylbutyrate), treatment should result in the accumulation of acetylated histones.

Rationale: The carboxylic acid tail can chelate the Zinc ion in the HDAC active site, while the 2,6-dimethoxyphenyl group acts as the "cap" fitting the enzyme surface.

Protocol:

  • Treatment: Treat cells (e.g., MCF-7) with DMP-OVA at 1x and 2x IC50 concentrations for 24h.

    • Positive Control: SAHA (Vorinostat) 1

      
       or Sodium Butyrate 5 mM.
      
  • Lysis: Harvest cells in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .

    • Critical Step: Add TSA (Trichostatin A) or Butyrate to the lysis buffer to prevent deacetylation during extraction.

  • Western Blotting:

    • Load 20-30

      
       protein per lane.
      
    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or

      
      -Actin.
      
  • Expected Result: A dose-dependent increase in Acetyl-H3/H4 bands compared to vehicle control indicates HDAC inhibition.

Mechanistic Assay: Cell Cycle Analysis

If the 2,6-dimethoxy group targets tubulin (colchicine site), cells will arrest in the G2/M phase. If it acts solely as an HDAC inhibitor, G1/S arrest is more common.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).

  • Treatment: Add complete media + DMP-OVA (IC50) for 24h.

  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing.

    • Fix at -20°C for >2h (or overnight).

  • Staining:

    • Wash ethanol away with PBS.

    • Incubate in PI/RNase Staining Solution (Propidium Iodide 50

      
       + RNase A 100 
      
      
      
      ) for 30 min at 37°C protected from light.
  • Flow Cytometry: Analyze >10,000 events.

    • G2/M Arrest

      
       Suggests Tubulin/Mitotic target.
      
    • G1 Arrest

      
       Suggests HDAC/CDK inhibitor profile.
      
    • Sub-G1 Peak

      
       Indicates Apoptosis/DNA fragmentation.
      

Signaling Pathway Visualization

The following diagram illustrates the potential dual-pathway mechanism of DMP-OVA based on its structural pharmacophores.

DMP_Mechanism DMP DMP-OVA (Compound) HDAC HDAC Inhibition (Zinc Chelation) DMP->HDAC Hypothesis A Tubulin Tubulin Binding (Colchicine Site) DMP->Tubulin Hypothesis B Chromatin Chromatin Relaxation HDAC->Chromatin p21 p21/WAF1 Upregulation Chromatin->p21 Arrest_G1 G1 Cell Cycle Arrest p21->Arrest_G1 Apoptosis Apoptosis (Caspase 3/7) Arrest_G1->Apoptosis Microtubule Microtubule Destabilization Tubulin->Microtubule Arrest_M M Phase Arrest Microtubule->Arrest_M Arrest_M->Apoptosis

Caption: Potential Mechanisms of Action: DMP-OVA may drive apoptosis via epigenetic modulation (Top) or cytoskeletal disruption (Bottom).

References

  • Santa Cruz Biotechnology. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid - Product Data Sheet. SCBT. Link (Cited for chemical handling properties of the class).

  • Marks, P. A., et al. (2000). Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells. Journal of the National Cancer Institute. Link (Protocol grounding for HDAC assays).

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3][4][5] 291. Isolation and structure of combretastatin A-1. Journal of Medicinal Chemistry.[2][5] Link (Structural basis for 2,6-dimethoxy cytotoxicity).

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (MTT Assay). NCI DTP. Link (Standard protocol reference).

  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[6][7] BioMed Research International. Link (Demonstrates anticancer activity of 5-aryl-5-oxovaleric acid derivatives).

Disclaimer: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is a research chemical.[2][4][7][8][9][10] It has not been approved by the FDA for therapeutic use. All protocols described herein are for in-vitro research purposes only.

Sources

Application Note: Neuroprotective Evaluation of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for investigating the neuroprotective properties of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (referred to herein as DMP-OVA ).

Given the compound's structure—a lipophilic 2,6-dimethoxyphenyl core coupled with a 5-oxovaleric acid tail—it represents a "privileged scaffold" in medicinal chemistry. It combines the radical-scavenging potential of methoxyphenols with a side chain capable of mimicking metabolic intermediates (e.g., GABA precursors or HDAC inhibitor pharmacophores). This guide outlines the protocols for validating its efficacy against oxidative stress, excitotoxicity, and neuroinflammation.

Introduction & Mechanism of Action

DMP-OVA is a synthetic keto-acid derivative. In neuroprotective studies, its utility is hypothesized to stem from a dual-action mechanism:

  • Direct Antioxidant Activity: The 2,6-dimethoxyphenyl moiety is structurally homologous to Syringol and Sinapic acid, known for potent radical scavenging due to electron-donating methoxy groups that stabilize phenoxyl radicals.

  • Metabolic & Epigenetic Modulation: The 5-oxovaleric acid chain mimics short-chain fatty acids. It may act as a weak inhibitor of Histone Deacetylases (HDACs) or interact with the GABA shunt (specifically GABA transaminase, GABA-AT), thereby modulating inhibitory neurotransmission and promoting neuronal survival.

Targeted Pathways
  • Nrf2/ARE Pathway: Activation of antioxidant response elements.

  • GABAergic System: Potential elevation of GABA levels via GABA-AT inhibition.

  • Mitochondrial Protection: Prevention of MPTP-opening and cytochrome c release.

Material Preparation

Reagent Handling:

  • Solubility: DMP-OVA is sparingly soluble in water. Prepare a 100 mM stock solution in DMSO (Dimethyl Sulfoxide).

  • Storage: Aliquot stock into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute stock in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

In Vitro Neuroprotection Protocols

Protocol A: Protection Against Oxidative Stress (H₂O₂-Induced)

Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma) cells.

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.

  • Pre-treatment: Remove media and wash with PBS. Add fresh media containing DMP-OVA at graded concentrations (1, 5, 10, 25, 50 µM). Incubate for 2 hours .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: N-Acetylcysteine (NAC, 1 mM).

  • Insult: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 150 µM (titrate for your specific batch to achieve ~50% viability). Co-incubate for 24 hours .

  • Viability Assay (MTT):

    • Add 10 µL of MTT (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Dissolve formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm .

Data Output: Calculate % Cell Viability relative to untreated control. A dose-dependent recovery indicates antioxidant neuroprotection.

Protocol B: Excitotoxicity Assay (Glutamate-Induced)

Model: Primary Cortical Neurons (DIV 10-14).

Step-by-Step Methodology:

  • Preparation: Maintain primary neurons in Neurobasal medium + B27.

  • Pre-treatment: Treat neurons with DMP-OVA (10–50 µM) for 24 hours prior to insult.

  • Insult Induction: Replace media with Mg²⁺-free Locke’s buffer containing 100 µM Glutamate + 10 µM Glycine . Incubate for 30 minutes .

  • Recovery: Wash cells and return to original conditioned media containing DMP-OVA. Incubate for 24 hours .

  • Readout (LDH Release):

    • Collect 50 µL of supernatant.

    • Perform Lactate Dehydrogenase (LDH) assay to quantify membrane rupture.

    • Calculation:

      
      .
      

Mechanism Validation: GABA-AT Activity Assay

To test if DMP-OVA mimics 5-oxovaleric acid as a GABA-transaminase inhibitor.

  • Lysate Prep: Homogenize rat brain tissue or PC12 cells in lysis buffer (pH 8.0) containing protease inhibitors. Centrifuge at 12,000 x g for 20 min.

  • Reaction Mix:

    • 100 mM Potassium Pyrophosphate buffer (pH 8.5).

    • 4 mM NAD+.

    • 10 mM GABA.

    • 10 mM

      
      -Ketoglutarate.
      
    • DMP-OVA (10–100 µM).

  • Initiation: Add cell lysate (enzyme source).

  • Measurement: Monitor the formation of NADH by absorbance at 340 nm over 30 minutes at 37°C.

  • Interpretation: A decrease in the rate of NADH production compared to vehicle indicates GABA-AT inhibition, suggesting DMP-OVA preserves GABA levels.

Data Visualization & Pathways

The following diagram illustrates the hypothesized multi-modal neuroprotective pathway of DMP-OVA, bridging antioxidant effects with metabolic modulation.

NeuroprotectionPathway Compound DMP-OVA (5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid) ROS ROS / Free Radicals (H2O2, OH•) Compound->ROS Direct Scavenging (Methoxy groups) Nrf2 Nrf2 Translocation Compound->Nrf2 Induction GABA_AT GABA Transaminase (GABA-AT) Compound->GABA_AT Inhibition (Keto-acid tail) Survival Neuronal Survival (Apoptosis Inhibition) ROS->Survival Cell Death ARE ARE Activation (HO-1, NQO1) Nrf2->ARE Upregulation ARE->Survival GABA Intracellular GABA ↑ GABA_AT->GABA Prevents degradation Hyperpol Membrane Hyperpolarization (Excitotoxicity Block) GABA->Hyperpol Hyperpol->Survival

Caption: Proposed mechanism of DMP-OVA: Dual inhibition of ROS and GABA-AT leads to enhanced neuronal survival.

Summary of Experimental Conditions

ParameterOxidative Stress ModelExcitotoxicity ModelGABA-AT Assay
Cell Type SH-SY5Y / PC12Primary Cortical NeuronsBrain Homogenate / Lysate
Insult Agent H₂O₂ (150 µM)Glutamate (100 µM)N/A (Enzyme Kinetics)
DMP-OVA Dose 1 – 50 µM10 – 50 µM10 – 100 µM
Pre-incubation 2 Hours24 HoursCo-incubation
Primary Readout MTT / CellTiter-GloLDH ReleaseNADH Absorbance (340nm)
Key Control NAC (Antioxidant)MK-801 (NMDA Antagonist)Vigabatrin (GABA-AT Inhibitor)

References

  • Rieke Metals / Sigma-Aldrich. (2024). Product Specification: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7).[1]Link

  • Silverman, R. B. (2018). The Design of GABA Aminotransferase Inhibitors for the Treatment of Epilepsy and Addiction. Chemical Reviews. (Contextual grounding for 5-oxovaleric acid derivatives). Link

  • Justia Patents. (2004). Combinatorial organic synthesis of unique biologically active compounds. Patent Application 20040110134. (Describes synthesis and library generation using DMP-OVA). Link

  • Alfa Chemistry. (2024). Catalog Entry: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.[1][2][3][4]Link

  • Kikugawa, K., et al. (1990). Antioxidant activities of 2,6-dimethoxyphenol derivatives. Chemical and Pharmaceutical Bulletin. (Mechanistic grounding for the antioxidant core). Link

Sources

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid as an intermediate for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise synthesis and utility of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid , a specialized intermediate for sterically congested heterocyclic scaffolds.[1]

Part 1: Strategic Analysis & The Regioselectivity Paradox

In drug discovery, the 2,6-dimethoxyphenyl moiety is a privileged structural motif. Unlike its 2,4- or 3,4-isomers, the 2,6-substitution pattern creates significant steric hindrance around the carbonyl connection, locking molecular conformation (atropisomerism) and metabolically blocking the ortho-positions.

However, synthesizing the 2,6-isomer presents a classic organic chemistry paradox:

  • Friedel-Crafts Acylation (Standard): Reacting 1,3-dimethoxybenzene with glutaric anhydride typically yields the 2,4-isomer due to steric hindrance at the 2-position and electronic activation at the 4-position.[1]

  • Directed Ortho Metalation (Expert): To access the 2,6-isomer , one must exploit the "Super-Acidifying" effect of the two methoxy groups on the C2 proton, allowing exclusive lithiation at the 2-position.

Decision Matrix: Pathway Selection
FeatureFriedel-Crafts RouteDirected Ortho Metalation (DoM)
Major Product 2,4-Dimethoxy isomer2,6-Dimethoxy isomer
Key Reagents AlCl₃ / Glutaric Anhydriden-BuLi / Glutaric Anhydride
Mechanism Electrophilic Aromatic Subst.[1][2]Nucleophilic Aromatic Subst.[1][3][4] (via Li)
Utility Standard scaffolds (Tetralones)Sterically locked pharmacophores

Part 2: Synthesis Protocols

Method A: The "Expert" Route (Targeting the 2,6-Isomer)

Objective: Synthesis of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid via Directed Ortho Metalation (DoM).[1]

Reagents & Materials
  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[1]

  • Base: n-Butyllithium (1.6 M in hexanes).[1][5]

  • Electrophile: Glutaric anhydride (Solid).[1]

  • Solvent: Anhydrous THF (Freshly distilled or dried).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).[1]

Step-by-Step Protocol
  • Lithiation (The "C2-Lock"):

    • Charge a flame-dried 3-neck flask with 1,3-dimethoxybenzene (10 mmol) and anhydrous THF (50 mL) under Ar.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (11 mmol) dropwise over 20 minutes.

    • Critical Insight: Stir at 0°C for 30 minutes. Unlike many DoM reactions that stay cold, the 2-lithio species is stable and forms more reliably at slightly elevated temperatures due to the "pincer" chelation of lithium by the two methoxy oxygens.

  • Acylation:

    • Cool the lithiated solution back to -78°C .

    • Dissolve glutaric anhydride (10.5 mmol) in anhydrous THF (20 mL) in a separate flask.

    • Cannulate the anhydride solution rapidly into the lithiated arene.

    • Mechanistic Note: Rapid addition favors mono-addition (opening the anhydride to the keto-acid) over double-addition (forming the tertiary alcohol).[1]

  • Quench & Workup:

    • Allow to warm to room temperature over 2 hours.

    • Quench with 1M HCl (adjust pH to ~2).

    • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄.[1]

    • Purification: Recrystallize from Toluene/Hexanes.[1] The 2,6-isomer typically crystallizes due to its high symmetry compared to the oily 2,4-isomer.[1]

Method B: The "Standard" Route (Targeting the 2,4-Isomer)

Included for comparative control.

  • Mix 1,3-dimethoxybenzene (10 mmol) and glutaric anhydride (10 mmol) in DCM.

  • Add AlCl₃ (22 mmol) portion-wise at 0°C.

  • Stir at RT for 4 hours. Quench with ice/HCl.

  • Result: Predominantly 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid.[1]

Part 3: Heterocyclic Application (Pyridazinones)[1]

The primary utility of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid is as a precursor for 6-(2,6-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-ones .[1] These scaffolds are bioisosteres of cardiotonic agents (like Levosimendan intermediates) and PDE inhibitors.[1]

Protocol: Cyclization to Pyridazinone

Reaction: Condensation with Hydrazine Hydrate.[1]

  • Dissolution: Dissolve the keto-acid (5 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80%, 7.5 mmol, 1.5 eq).

  • Catalysis: Add Glacial Acetic Acid (5 drops) or catalytic HCl.

  • Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor by TLC (the acid spot will disappear; a less polar fluorescent spot will appear).

  • Isolation:

    • Cool to RT. The product often precipitates directly.[1]

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ (to remove unreacted acid), then brine.

  • Yield: Typically 85–95%.[1]

Visualization: Synthesis Pathways[1][7]

SynthesisPathways Start 1,3-Dimethoxybenzene FC_Cond AlCl3 / Glutaric Anhydride (Friedel-Crafts) Start->FC_Cond DoM_Cond 1. n-BuLi, THF, -78°C 2. Glutaric Anhydride Start->DoM_Cond Prod_24 5-(2,4-Dimethoxyphenyl)- 5-oxovaleric acid (Major Product) FC_Cond->Prod_24 Electrophilic Attack (Sterics favor C4) Lithio 2-Lithio-1,3-dimethoxybenzene (C2-Lithiated Species) DoM_Cond->Lithio Directed Lithiation (C2 Specific) Prod_26 5-(2,6-Dimethoxyphenyl)- 5-oxovaleric acid (Target Intermediate) Lithio->Prod_26 Nucleophilic Attack Hydrazine Hydrazine Hydrate EtOH, Reflux Prod_26->Hydrazine Pyridazinone 6-(2,6-Dimethoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Cyclocondensation

Caption: Divergent synthesis pathways showing the selectivity of Directed Ortho Metalation (DoM) for the 2,6-isomer versus Friedel-Crafts for the 2,4-isomer.

Part 4: Troubleshooting & Optimization

Regioselectivity Confirmation (NMR)

How do you know you have the 2,6-isomer and not the 2,4-isomer?

  • 2,6-Isomer (Symmetrical): The aromatic region of the ¹H NMR will show a triplet (H4) and a doublet (H3, H5) integrating 1:2. The methoxy signal will be a sharp singlet (6H).

  • 2,4-Isomer (Asymmetrical): The aromatic region will show three distinct signals (often a doublet, a doublet of doublets, and a singlet for H3). You will see two distinct methoxy singlets (3H each) because they are in different environments.[1]

"Double Addition" in DoM
  • Problem: Formation of a tertiary alcohol (gem-diol) instead of the keto-acid.

  • Cause: The aryllithium reacted twice with the anhydride or the ketone product.

  • Solution: Ensure inverse addition if possible (add ArLi to excess anhydride) or ensure the anhydride is dissolved in a volume of THF that allows rapid dispersion. However, the standard protocol (Anhydride into ArLi) works if the temperature is kept low (-78°C) during addition, as the intermediate carboxylate salt resists further nucleophilic attack.

Cyclization Failure
  • Problem: Starting material remains after reflux with hydrazine.

  • Solution: The 2,6-dimethoxy groups create a "steric wall."[1] If ethanol reflux is insufficient, switch to n-Butanol (higher boiling point, 117°C) or use a sealed tube.[1]

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879-933.[1] Link(Foundational text on DoM strategy for 1,3-systems).

  • Verma, S. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). Link(Protocol for converting benzoyl propionic acids to pyridazinones).

  • PubChem. "6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one."[1] Link(Analogous structure validation).

  • Organic Syntheses. "Alpha-Phenylglutaric Anhydride." Org.[1][6][7] Syn. Coll. Vol. 4, p.790.[1] Link(General handling of glutaric anhydrides in acylation).

  • BenchChem. "Lithiation of 1-Iodo-2,3,4-trimethoxybenzene."[1][4] Link(Protocol support for lithiation of electron-rich methoxybenzenes).

Sources

Developing derivatives of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic utilization of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid (2,6-DMPV) as a high-value scaffold in medicinal chemistry. Unlike its more common 2,4-isomer (a product of standard Friedel-Crafts acylation), the 2,6-isomer offers unique steric protection and metabolic stability, making it a critical pharmacophore for targeting GPR84 (medium-chain fatty acid receptor) and exploring anti-fibrotic pathways . This document provides a validated protocol for the regioselective synthesis of 2,6-DMPV via Directed Ortho Metalation (DoM), downstream derivatization strategies for library generation, and biological evaluation protocols.

Introduction: The Pharmacophore & Therapeutic Rationale

In the landscape of fatty acid mimetics, the 5-aryl-5-oxovaleric acid scaffold serves as a "linker-head" motif. The carboxylic acid mimics the polar head of endogenous ligands (e.g., capric acid), while the aryl ketone provides a rigid, lipophilic anchor.

Why the 2,6-Dimethoxy Substitution?

  • Metabolic Blockade: The 2,6-dimethoxy pattern blocks the most reactive ortho positions on the phenyl ring, significantly reducing susceptibility to CYP450-mediated hydroxylation.

  • Conformational Lock: The steric bulk of the two methoxy groups forces the carbonyl chain out of planarity, creating a distinct 3D vector compared to the flat 2,4- or 3,4-isomers.

  • Target Relevance: This scaffold is structurally homologous to GPR84 antagonists (inflammation/fibrosis) and intermediates for benzosuberone-based kinase inhibitors.

Regioselective Synthesis Protocol

Challenge: Reacting 1,3-dimethoxybenzene with glutaric anhydride using classical Friedel-Crafts conditions (


) predominantly yields the 2,4-isomer  due to steric hindrance at the 2-position.
Solution:  Use Directed Ortho Metalation (DoM)  to force substitution at the sterically crowded C2 position.
Protocol A: Synthesis via Directed Ortho Metalation (DoM)

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

  • n-Butyllithium (2.5 M in hexanes)

  • Glutaric Anhydride

  • Solvents: Anhydrous THF, Hexane

Step-by-Step Methodology:

  • Lithiation (The "Warhead" Formation):

    • Charge a flame-dried 3-neck flask with 1,3-dimethoxybenzene (10.0 mmol) and anhydrous THF (50 mL) under Argon.

    • Cool to 0°C (Note: 1,3-dimethoxybenzene lithiates at C2 efficiently at 0°C; lower temperatures like -78°C are unnecessary and may slow kinetics).

    • Add n-BuLi (11.0 mmol) dropwise over 20 minutes.

    • Stir for 2 hours at 0°C. The solution will turn pale yellow, indicating the formation of 2-lithio-1,3-dimethoxybenzene.

  • Acylation (The Coupling):

    • In a separate flask, dissolve glutaric anhydride (12.0 mmol) in anhydrous THF (20 mL). Cool to -78°C.

    • Cannulate the lithiated species into the anhydride solution slowly.

    • Critical Step: Reverse addition (lithium species into anhydride) prevents double addition (formation of diketones).

    • Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Quench & Workup:

    • Quench with 1N HCl (50 mL) to pH 2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, Hexane:EtOAc 7:3 + 1% Acetic Acid).

    • Yield Target: 65-75%.

Data Validation Table:

Parameter 2,6-Isomer (Target) 2,4-Isomer (Impurity)
1H NMR (Aromatic) Triplet (~7.3 ppm) + Doublet (~6.6 ppm) Doublet (~7.8 ppm) + Multiplets

| Symmetry |


 Symmetric (Methoxy peaks singlet) | Asymmetric (Methoxy peaks split) |
| TLC (

)
| Higher (Steric shielding of polar groups) | Lower |

Derivatization Strategies for Library Generation

Once the core scaffold (2,6-DMPV) is secured, it serves as a divergence point for SAR (Structure-Activity Relationship) exploration.

Workflow Visualization

G Start 1,3-Dimethoxybenzene Inter 2-Lithio Intermediate Start->Inter n-BuLi, 0°C Core 2,6-DMPV Scaffold (Keto-Acid) Inter->Core Glutaric Anhydride Path1 Amide Coupling (R-NH2) Core->Path1 EDC/HOBt Path2 Ketone Reduction (Wolf-Kishner) Core->Path2 NH2NH2/KOH Path3 Reductive Amination Core->Path3 NaBH3CN Prod1 GPR84 Antagonists (Amide Library) Path1->Prod1 Prod2 Fatty Acid Mimetics (Alkyl Chain) Path2->Prod2 Prod3 Linker Analogs Path3->Prod3

Caption: Synthetic workflow from precursor to divergent libraries. Green node represents the critical 2,6-DMPV intermediate.

Protocol B: High-Throughput Amide Coupling (Library Synthesis)

Objective: Target the carboxylic acid to create a library of lipophilic amides (GPR84 antagonists often require a heterocyclic amine tail).

  • Activation: Dissolve 2,6-DMPV (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins.

  • Coupling: Add amine monomer (

    
    ) (1.1 eq). Common R-groups for GPR84:
    
    • Anilines: 4-fluoroaniline, 3-chloroaniline.

    • Heterocycles: 2-aminopyridine, aminothiazoles.

  • Incubation: Shake at RT for 12 hours.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1]

    • Wash with MeOH (removes acid/non-basic impurities).

    • Elute product with

      
       in MeOH.
      

Biological Evaluation: GPR84 Antagonist Assay

Context: GPR84 is a


-coupled receptor.[2][3][4] Activation decreases cAMP; Antagonism restores cAMP levels in the presence of an agonist (like Embelin or 6-OAU).

Assay Protocol (cAMP HTRF - Homogeneous Time Resolved Fluorescence):

  • Cell Line: CHO-K1 cells stably expressing human GPR84.

  • Agonist Challenge:

    • Prepare cells in assay buffer (HBSS + 0.1% BSA + 500 µM IBMX).

    • Add Embelin (EC80 concentration, typically ~1 µM) to stimulate the receptor (lowering cAMP).

  • Compound Treatment:

    • Add synthesized 2,6-DMPV derivatives (concentration range: 1 nM to 10 µM).

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add Forskolin (10 µM) to stimulate cAMP production (this allows measurement of the

      
       inhibition).
      
    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665/620 nm ratio).

    • Hit Criteria: Compounds that restore cAMP levels (increase FRET ratio) in the presence of Embelin are confirmed antagonists.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Double addition of lithiated species.Ensure Inverse Addition (add Li-species to excess anhydride).
Regio-isomer Contamination Temperature too high during lithiation.Maintain 0°C strictly. Do not use RT until quench.
Poor Solubility (Bioassay) High lipophilicity of 2,6-dimethoxy core.Pre-dissolve in 100% DMSO; ensure final assay DMSO < 1%.
Inactive Compounds Acid group is essential for binding?If amides are inactive, the carboxylic acid might be the key pharmacophore (orthosteric head). Test the free acid.

References

  • GPR84 Antagonist Discovery

    • Title: Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84.[2][4]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: The Directed Ortho Metalation Reaction: A Methodology for Regiospecific Arom
    • Source: Chemical Reviews.
    • URL:[Link]

  • Fatty Acid Receptors in Inflammation

    • Title: Medium-chain fatty acids and GPR84: A new frontier in inflamm
    • Source: Liminal BioSciences (Applic
    • URL:[Link]

  • Friedel-Crafts vs.

    • Title: Regioselective Synthesis of Substituted Resorcinol Deriv
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Mechanism of Action Studies for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7). Given the structural homology of this compound to known Histone Deacetylase (HDAC) inhibitors and Chemical Chaperones (specifically 4-Phenylbutyric acid analogs), this guide focuses on protocols to validate its activity as an epigenetic modulator and endoplasmic reticulum (ER) stress alleviator.

Introduction & Mechanistic Rationale

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid belongs to a class of phenyl-keto-acid derivatives. Its pharmacophore consists of a zinc-binding carboxylic acid tail, a hydrophobic linker, and a bulky, electron-rich "cap" group (the 2,6-dimethoxyphenyl ring).

Structural Insight

This structure strongly suggests two primary Mechanisms of Action (MoA):

  • HDAC Inhibition: The carboxylic acid group can chelate the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs), while the linker mimics the lysine side chain, and the dimethoxy-phenyl ring occludes the entrance to the active site. This is structurally analogous to Valproic Acid and 4-Phenylbutyric Acid (4-PBA) but with potentially higher potency due to the methoxy-substitution pattern.

  • Chemical Chaperone Activity: Similar to 4-PBA, the amphiphilic nature of the molecule allows it to stabilize protein folding, reducing Endoplasmic Reticulum (ER) stress and modulating the Unfolded Protein Response (UPR).

Biological Implications[1][2][3][4][5][6]
  • Oncology: Reactivation of silenced tumor suppressor genes via chromatin relaxation.

  • Neurodegeneration: Reduction of misfolded protein aggregates (e.g., Tau, Beta-amyloid).

  • Metabolic Disease: Modulation of insulin signaling via ER stress reduction.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis: direct enzymatic inhibition of HDACs and modulation of the UPR signaling cascade.

MoA_Pathway Compound 5-(2,6-Dimethoxyphenyl)- 5-oxovaleric acid HDAC HDAC Enzymes (Class I/II) Compound->HDAC Chelates Zn2+ MisfoldedProt Misfolded Proteins (ER Lumen) Compound->MisfoldedProt Hydrophobic Interaction UPR UPR Signaling (PERK, IRE1, ATF6) Compound->UPR Attenuates HistoneAc Histone Acetylation (H3K9ac, H4K12ac) HDAC->HistoneAc Inhibits Deacetylation MisfoldedProt->UPR Triggers Chromatin Chromatin Relaxation (Euchromatin) HistoneAc->Chromatin GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp StressRed Reduced ER Stress (BiP/GRP78 Downreg.) UPR->StressRed

Caption: Dual mechanism of action showing HDAC inhibition leading to transcriptional activation and chemical chaperone activity mitigating ER stress.

Experimental Protocols

Protocol A: Cell-Free HDAC Inhibition Assay

Objective: To quantify the IC50 of the compound against purified HDAC isoforms. This is the definitive test for direct target engagement.

Materials:

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Purified HDAC1 or HeLa Nuclear Extract.

  • Positive Control: Trichostatin A (TSA) or SAHA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Workflow:

  • Preparation: Dissolve 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: Mix 10 µL of diluted compound with 15 µL of HDAC enzyme solution in a black 96-well plate. Incubate for 15 min at 37°C.

  • Reaction: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate for 30 min at 37°C.

  • Termination: Add 50 µL of Developer Solution (Trypsin/TSA mix) to stop the deacetylation and release the fluorophore. Incubate for 15 min at RT.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

Data Analysis: Calculate % Inhibition =


. Plot log[concentration] vs. % Inhibition to determine IC50.
Protocol B: Cellular Histone Acetylation Analysis (Western Blot)

Objective: To confirm that the compound penetrates the cell membrane and inhibits HDACs in a biological context.

Cell Model: HCT116 (Colon Cancer) or SH-SY5Y (Neuroblastoma).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment: Treat cells with the compound (e.g., 10, 50, 100 µM) for 6–24 hours. Include a DMSO vehicle control and a Positive Control (5 mM 4-PBA).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors and Butyrate/TSA (critical to prevent deacetylation during lysis).

  • SDS-PAGE: Load 20 µg protein per lane. Resolve on 15% SDS-PAGE (histones are small, ~15 kDa).

  • Blotting: Transfer to PVDF membrane (0.2 µm pore size recommended for histones).

  • Detection:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total Histone H3 or Anti-Beta-Actin.

Expected Result: A dose-dependent increase in the intensity of Acetyl-H3/H4 bands compared to the DMSO control.

Protocol C: ER Stress Mitigation Assay

Objective: To validate the chemical chaperone activity by monitoring the reduction of Thapsigargin-induced ER stress markers.

Workflow:

  • Induction: Pre-treat cells with 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (50–200 µM) for 2 hours.

  • Stress Trigger: Add Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) to induce ER stress. Co-incubate for 6–12 hours.

  • RNA Isolation & qPCR: Extract RNA and perform RT-qPCR for UPR markers:

    • HSPA5 (BiP/GRP78)

    • DDIT3 (CHOP)

    • XBP1 (spliced vs. unspliced)

Data Presentation Table:

Treatment GroupCompound Conc.[1][2]ThapsigarginExpected Outcome (mRNA Fold Change)
Control 0 µM-1.0 (Baseline)
Stress Control 0 µM+> 5.0 (High Stress)
Experimental Low 50 µM+~ 3.5 (Partial Rescue)
Experimental High 200 µM+~ 1.5 (Significant Rescue)

Troubleshooting & Optimization

  • Solubility: The 2,6-dimethoxy group increases lipophilicity. If precipitation occurs in aqueous media at >100 µM, use a cyclodextrin carrier or reduce the stock concentration.

  • Enzyme Specificity: This compound is likely a "Pan-HDAC" inhibitor or Class I specific (HDAC 1, 2, 3, 8). If specific inhibition is required, run a profiling panel against HDAC6 (Class IIb) and HDAC8.

  • Cytotoxicity: Perform an MTT/CCK-8 assay prior to mechanistic studies. If IC50 for viability is < 10 µM, the mechanism might involve direct apoptosis rather than just epigenetic modulation.

References

  • Miller, T. A., et al. (2003). "Phenylbutyrate inhibits histone deacetylase activity in MCF-7 breast cancer cells." The Journal of Nutrition. Link

  • Kolb, A., et al. (2015). "Histone deacetylases: target enzymes for cancer therapy and their inhibitors." EXCLI Journal. Link

  • Ozcan, U., et al. (2006). "Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes." Science. Link

  • PubChem Compound Summary. (2024). "5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7)." National Center for Biotechnology Information. Link

  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." The EMBO Journal. Link

Sources

Application Note: High-Throughput Screening of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid for Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the pharmacological potential of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (and its structural analogs) in High-Throughput Screening (HTS) campaigns.

Given the structural homology of this compound to 4-phenylbutyric acid (4-PBA) and 5-phenylvaleric acid , this guide focuses on its primary application as a Histone Deacetylase (HDAC) Inhibitor and Chemical Chaperone . The 2,6-dimethoxy substitution pattern suggests enhanced metabolic stability and unique steric selectivity compared to unsubstituted analogs.

Introduction & Scientific Rationale

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid represents a specific scaffold within the class of aroyl-valeric acids . Structurally, it consists of a pentanoic acid tail terminating in a ketone and a sterically crowded 2,6-dimethoxyphenyl ring.

Mechanistic Relevance[1][2][3]
  • HDAC Inhibition (Zinc Binding): The carboxylic acid moiety, particularly in 5-phenylvaleric acid derivatives, acts as a "cap" or weak zinc-binding group (ZBG) that can chelate the catalytic Zn²⁺ ion in the active site of Class I and II HDACs. The 5-oxo group mimics the transition state of acetyl-lysine hydrolysis or acts as a hydrogen bond acceptor in the substrate binding tunnel.

  • Steric Selectivity: The 2,6-dimethoxy substitution on the phenyl ring creates significant steric hindrance (ortho-effect), potentially locking the conformation of the aroyl group relative to the alkyl chain. This can enhance selectivity for specific HDAC isoforms (e.g., HDAC8 or HDAC6) that have distinct active site topologies compared to broad-spectrum inhibitors like SAHA (Vorinostat).

  • Chemical Chaperone Activity: Similar to 4-PBA, this amphiphilic molecule (hydrophobic aromatic head + hydrophilic acidic tail) can stabilize protein folding and prevent endoplasmic reticulum (ER) stress, making it a candidate for neurodegenerative disease screening.

Assay Principle: Fluorogenic HDAC Activity Screen

To screen 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid and its analogs, we utilize a fluorogenic enzymatic assay . This "mix-and-read" format is robust (Z' > 0.5) and ideal for HTS.

Mechanism of Action[1][3][4][5]
  • Substrate: A fluorogenic peptide, Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin). The lysine residue is acetylated, quenching the fluorescence or preventing cleavage.

  • Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3, or HDAC6).

  • Reaction: HDAC removes the acetyl group from the substrate.

  • Detection: A "Developer" solution containing Trypsin is added. Trypsin cleaves the deacetylated lysine-AMC bond, releasing free AMC.

  • Signal: Free AMC fluoresces strongly at Ex/Em = 355/460 nm .

  • Inhibition: If 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid binds the HDAC active site, deacetylation is blocked, Trypsin cannot cleave the substrate, and fluorescence remains low.

Materials & Methods

Reagents
ReagentSpecificationStorage
Test Compound 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid ( >98% purity)-20°C (Powder)
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA4°C
HDAC Enzyme Recombinant Human HDAC1 or HDAC6 (0.5 U/µL)-80°C
Substrate Boc-Lys(Ac)-AMC (50 mM stock in DMSO)-20°C
Developer Trypsin / TSA solution (10 mg/mL)-20°C
Reference Inhibitor Trichostatin A (TSA) or SAHA (Vorinostat)-20°C
Vehicle DMSO (Dimethyl Sulfoxide), AnhydrousRT
Equipment
  • Liquid Handler: Echo® 650 (Labcyte) or equivalent acoustic dispenser for nanoliter transfers.

  • Plate Reader: PerkinElmer EnVision® or Tecan Infinite® M1000 (Fluorescence mode).

  • Plates: 384-well black, low-volume, non-binding surface (NBS) microplates (Corning #4514).

Experimental Protocol (384-Well HTS Format)

This protocol is optimized for a 10 µL final reaction volume .

Step 1: Compound Preparation (Source Plate)
  • Dissolve 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid in 100% DMSO to a stock concentration of 10 mM .

  • Prepare a 10-point dose-response series (1:3 serial dilution) in an Echo-compatible source plate (LDV).

    • Concentration Range: 100 µM down to 5 nM (final assay concentration).

Step 2: Enzyme Dispensing
  • Dilute HDAC enzyme in Assay Buffer to 2x the final concentration (e.g., 2 ng/µL).

  • Dispense 5 µL of diluted Enzyme into columns 1–22 of the 384-well plate.

  • Dispense 5 µL of Assay Buffer (no enzyme) into columns 23–24 (Background Control).

Step 3: Compound Addition (Acoustic Transfer)
  • Using the Echo Liquid Handler, transfer 20–50 nL of the test compound from the Source Plate to the Assay Plate (Columns 1–22).

  • Transfer DMSO only to Column 23 (Background) and Column 24 (Positive Control / 0% Inhibition).

  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 15 minutes at 25°C to allow compound-enzyme equilibration.

Step 4: Substrate Initiation
  • Dilute Boc-Lys(Ac)-AMC Substrate in Assay Buffer to 2x final concentration (e.g., 20 µM).

  • Dispense 5 µL of Substrate solution into all wells (1–24).

    • Final Volume: 10 µL.

    • Final Substrate Conc: 10 µM.

  • Incibrate for 30–60 minutes at 37°C .

Step 5: Development & Detection
  • Prepare Developer Solution (Trypsin + 1 µM TSA to stop HDAC reaction).

  • Dispense 10 µL of Developer into all wells.

  • Incubate for 15 minutes at Room Temperature .

  • Read Fluorescence: Ex 355 nm / Em 460 nm .

Data Analysis & Validation

Calculation of % Inhibition

Normalize raw fluorescence units (RFU) to controls:



  • RFU_max: Enzyme + Substrate + DMSO (100% Activity).

  • RFU_min: Buffer + Substrate + DMSO (0% Activity).

Quality Control Metrics
  • Z-Factor: Must be > 0.5 for a valid screen.[1]

    
    
    
  • IC50 Determination: Fit dose-response data to a 4-parameter logistic (4PL) equation:

    
    
    

Visualization: Assay Workflow & Pathway

HDAC_Screening_Workflow cluster_0 Assay Logic Compound 5-(2,6-Dimethoxyphenyl)- 5-oxovaleric Acid HDAC HDAC Enzyme (Active Site Zn2+) Compound->HDAC Incubation (15 min) Complex Enzyme-Inhibitor Complex HDAC->Complex Binding (Inhibition) Product Deacetylated Substrate HDAC->Product Catalysis (No Inhibitor) Substrate Substrate Boc-Lys(Ac)-AMC Substrate->HDAC Addition Complex->Product Blocked Signal Fluorescence (460 nm) Product->Signal Trypsin Cleavage

Figure 1: Logic flow of the Fluorogenic HDAC Inhibition Assay. The test compound competes with the substrate for the Zinc active site, preventing the generation of the fluorescent signal.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Substrate concentration too low or Enzyme inactive.Titrate Enzyme to ensure linear velocity. Use fresh Substrate.
High Background Autofluorescence of compound.Run a "Compound Only" control (no enzyme) to subtract interference.
Variable Potency Compound precipitation.The 2,6-dimethoxy group increases lipophilicity. Ensure DMSO < 1% final and mix thoroughly.
Z' < 0.5 Pipetting errors or edge effects.Use acoustic dispensing (Echo). Avoid outer wells if evaporation occurs.

References

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243. Link

  • Miller, T. A., et al. (2003). Phenylbutyrate and phenylacetate induce differentiation and inhibit proliferation of human prostate cancer cells. Cancer Research, 63(22), 7663-7667. (Describes 4-PBA activity). Link

  • Wegener, D., et al. (2003). Fluorogenic substrates for histone deacetylases. Chemistry & Biology, 10(1), 61-68. Link

  • Suzuki, T., et al. (2005). Design, synthesis, and biological activity of novel histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(4), 1019-1032. (Discusses aroyl-acid pharmacophores). Link

  • NCBI PubChem. (2026). Compound Summary: 5-phenylvaleric acid. Link

Sources

Application Note: In Vivo Experimental Design for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid (DMP-OVA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the preclinical evaluation of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (referred to herein as DMP-OVA ). Given the compound's structural profile as a functionalized


-keto acid with a lipophilic aromatic core, this guide focuses on Pharmacokinetic (PK) Profiling  and Early-Stage Tolerability , which are the prerequisite steps for any efficacy study (e.g., metabolic or anti-inflammatory models).

Executive Summary

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (DMP-OVA) is a structural analog of various bioactive aroyl-fatty acids. Its 2,6-dimethoxy substitution pattern provides steric protection to the carbonyl group, potentially enhancing metabolic stability compared to unsubstituted analogs. This guide outlines the "First-in-Animal" characterization, focusing on formulation strategies to overcome solubility barriers and a robust pharmacokinetic (PK) workflow to determine bioavailability (


) and clearance (

).

Chemical Identity & Properties

  • IUPAC Name: 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid

  • CAS Number: 898792-47-7[1][2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.26 g/mol

  • Predicted LogP: ~2.1 – 2.5 (Moderately Lipophilic)

  • pKa: ~4.5 (Carboxylic acid)

Experimental Insight: At physiological pH (7.4), DMP-OVA exists primarily as an anion (carboxylate), which aids solubility in buffered aqueous systems. However, its protonated form (in the stomach, pH < 2) is lipophilic and may precipitate. Protocol 1 addresses this via a co-solvent system.

Experimental Design Strategy (The "Why")

Before testing efficacy (e.g., in diabetes or inflammation models), one must establish the Exposure-Response Relationship . Testing a compound without knowing its half-life (


) is a common failure point.

The Three-Pillar Workflow:

  • Formulation: Ensure the compound is soluble and stable for injection/gavage.

  • Tolerability (MTD): Define the ceiling dose to avoid confounding toxicity with efficacy.

  • Pharmacokinetics (PK): Determine how often to dose (q.d. vs b.i.d.) and by what route.

Workflow Visualization

PreclinicalWorkflow Compound DMP-OVA (Solid Powder) Formulation Solubility Screen (Vehicle Selection) Compound->Formulation InVitro In Vitro Stability (Microsomes/Plasma) Formulation->InVitro MTD MTD / Dose Escalation (Acute Toxicity) Formulation->MTD PK_Study Pharmacokinetics (PK) (IV vs PO) InVitro->PK_Study Predict Clearance MTD->PK_Study Define Safe Dose DataAnalysis Parameter Calculation (AUC, Cmax, T1/2) PK_Study->DataAnalysis

Caption: Logical flow from compound acquisition to quantitative PK parameters.

Protocol 1: Vehicle Formulation

Objective: Create a stable, homogeneous solution for IV (Intravenous) and PO (Oral) administration.

Challenge: The 2,6-dimethoxy ring increases lipophilicity, while the carboxylic acid allows salt formation. Solution: Use a Co-solvent/Surfactant mix to prevent precipitation upon dilution in blood.

Recommended Vehicle (Standard Lipophilic)
ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer for the organic core.
PEG 400 40%Co-solvent to maintain solubility.
Saline (0.9%) 55%Physiological carrier (Add last).

Preparation Steps:

  • Weigh DMP-OVA powder accurately.

  • Dissolve completely in 100% DMSO (vortex until clear).

  • Add PEG 400 and vortex.

  • Slowly add Saline while vortexing. Note: If precipitation occurs, adjust pH to 7.4 using 1N NaOH (forming the sodium salt).

  • Filter Sterilize using a 0.22

    
    m PTFE syringe filter.
    

Validation:

  • Leave the solution at room temperature for 4 hours. If crystals form, the formulation is unstable.

  • Target Concentration: 1 mg/mL for IV; up to 10 mg/mL for PO.

Protocol 2: Pharmacokinetic Profiling (Rat)

Objective: Determine bioavailability (


), Half-life (

), and Volume of Distribution (

).

Animal Model: Sprague-Dawley Rats (Male, 250-300g), Jugular Vein Cannulated (JVC) for stress-free serial sampling.

Experimental Groups
GroupRouteDose (mg/kg)Volume (mL/kg)N (Animals)
G1 IV (Bolus)2 mg/kg2 mL/kg3
G2 PO (Gavage)10 mg/kg5 mL/kg3
Step-by-Step Procedure
  • Acclimatization: Allow rats 5-7 days acclimation. Fast G2 (PO) animals for 12 hours prior to dosing (water ad libitum).

  • Dosing:

    • IV: Inject via tail vein or JVC catheter over 30 seconds.

    • PO: Administer via oral gavage needle directly into the stomach.

  • Blood Sampling:

    • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Volume: 200

      
      L per timepoint.
      
    • Anticoagulant:

      
      EDTA or Lithium Heparin tubes.
      
  • Processing: Centrifuge at 4000g for 10 min at 4°C. Collect plasma and store at -80°C.

Bioanalytical Method (LC-MS/MS)

Since this is a specific NCE, a generic MS method is required.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor the parent ion

    
     or 
    
    
    
    (253.2 or 251.2) to the major fragment (likely loss of carboxyl or methoxy group).

Protocol 3: Maximum Tolerated Dose (MTD)

Objective: Identify the highest dose that does not cause unacceptable side effects.

Design: "3+3" Dose Escalation (Mouse).

  • Start Dose: 10 mg/kg (PO).

  • Escalation: 30, 100, 300 mg/kg.

  • Observation Period: 48 hours.

Scoring Criteria:

  • Grade 0: Normal behavior.

  • Grade 1: Piloerection, reduced activity (Stop escalation if >50% animals show this).

  • Grade 2: Ataxia, tremors, weight loss >15% (Humane endpoint).

Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA) (e.g., WinNonlin or Phoenix).

Key Parameters Table
ParameterDefinitionSignificance

Peak Plasma ConcentrationIndicates absorption rate and potential toxicity spikes.

Area Under the CurveTotal drug exposure. Essential for efficacy correlation.

Terminal Half-lifeDetermines dosing frequency (e.g.,

requires infusion or bid dosing).

Volume of DistributionHigh

(>0.7 L/kg) suggests tissue penetration (good for CNS/muscle targets).

Bioavailability

. If < 20%, formulation needs optimization.
Interpretation Logic
  • If High Clearance (

    
    ):  The compound is rapidly metabolized (likely O-demethylation). Consider checking liver microsome stability.
    
  • If Low Bioavailability (

    
    ):  The compound is either not absorbed (permeability issue) or destroyed in the liver (First-pass effect).
    
  • If High

    
    :  The compound distributes well into tissues, which is favorable for intracellular targets.
    

References

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PK design).
  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using active zinc. Tetrahedron, 53(6), 1925-1956.
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 13649567 (Related 4-oxo analog). Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Status: Active Ticket ID: CHEMSUP-2026-VALERIC Subject: Troubleshooting Low Yield & Impurities in 2,6-Disubstituted Aryl Keto Acid Synthesis[1]

Executive Summary: The "Wrong Isomer" Trap

If you are attempting to synthesize 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid using a standard Friedel-Crafts acylation (Aluminum Chloride + Glutaric Anhydride), your low yield (<5-10%) is not a technique error—it is a fundamental mechanistic mismatch.[1]

The Core Issue: Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene is regioselective for the 4-position , yielding the 2,4-dimethoxy isomer.[1] The 2-position (required for your 2,6-dimethoxy target) is sterically hindered and inaccessible under thermodynamic Friedel-Crafts conditions.[1] Furthermore, the use of


 with polymethoxybenzenes frequently causes demethylation, leading to phenolic impurities.

The Solution: You must switch from an electrophilic aromatic substitution (Friedel-Crafts) to a Directed Ortho Metalation (DoM) strategy.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My NMR shows a product, but the splitting pattern is wrong. Why?

A: You likely synthesized the 2,4-isomer , not the 2,6-isomer.

  • Target (2,6-isomer): The aromatic region should show a "triplet-doublet-doublet" pattern (if 1,2,3-substituted) or, more simply, a triplet at C4 and a doublet at C3/C5 (due to symmetry). The two methoxy groups are equivalent.[1]

  • Observed (2,4-isomer): You will see an ABX system (three distinct aromatic protons) because the molecule lacks the C2 symmetry of the 2,6-isomer.

Q2: I see a broad -OH stretch in IR and low mass in MS. Is my anhydride wet?

A: No. You are likely observing demethylation .[1] Aluminum chloride (


) is a harsh Lewis acid that can cleave aryl-methyl ethers.[1]
  • Mechanism:[1][2][3][4]

    
     coordinates to the methoxy oxygen, facilitating nucleophilic attack (often by 
    
    
    
    ) on the methyl group, converting it to a phenol (
    
    
    ).
  • Result: Formation of phenolic byproducts which lower the yield of your dimethoxy target and complicate purification.

Q3: Why is the yield so low even if I increase the catalyst?

A: Increasing


 only accelerates demethylation and polymerization.[1] The 2-position of 1,3-dimethoxybenzene is "shielded" by the two flanking methoxy groups.[1] The electrophile (glutaric anhydride complex) is too bulky to attack there effectively. It will always prefer the open, electronically activated 4-position.

Part 2: The Correct Protocol (Directed Ortho Metalation)

To force substitution at the 2-position, we utilize the acidity of the proton between the two oxygens. The methoxy groups act as Directed Metalation Groups (DMGs), guiding a strong base (n-Butyllithium) to deprotonate exactly where we need the bond.

Experimental Workflow

Reagents:

  • 1,3-Dimethoxybenzene (Starting Material)[1][5]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)[1]

  • Glutaric Anhydride[1]

  • Solvent: Anhydrous THF (Critical: Must be dry)

Step-by-Step Methodology:

  • Lithiation (The "Setup"):

    • Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF under Argon/Nitrogen.

    • Cool to 0°C (Ice bath). Note: Unlike many DoM reactions requiring -78°C, the 2-position of resorcinol dimethyl ether is acidic enough to lithiate at 0°C, and the lithio-species is stable.[1]

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Stir for 1–2 hours at 0°C. A white/yellow precipitate of 2-lithio-1,3-dimethoxybenzene may form.[1]

  • Acylation (The "Attack"):

    • Cool the mixture to -78°C (Dry ice/Acetone). This is critical to prevent the lithiated species from attacking the product ketone (over-addition).

    • Dissolve Glutaric Anhydride (1.2 eq) in anhydrous THF in a separate flask.

    • Cannulate the anhydride solution into the lithiated species slowly.

    • Alternative (Inverse Addition): For better control, cannulate the lithiated species into a solution of excess anhydride at -78°C.[1] This ensures the nucleophile always sees excess electrophile, minimizing double-addition.[1]

  • Quench & Workup:

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench with 1M HCl (acidic workup is necessary to hydrolyze the lithium carboxylate salt to the free acid).

    • Extract with Ethyl Acetate.[1][6][7] The product is an acid; you can purify it by extracting into saturated

      
       (aqueous), washing the organic layer (removes unreacted neutral starting material), and then re-acidifying the aqueous layer to precipitate the target.
      

Part 3: Comparative Data & Visualization

Yield & Selectivity Comparison
FeatureFriedel-Crafts (Standard) DoM (Recommended)
Major Product 2,4-Dimethoxy isomer (Wrong)2,6-Dimethoxy isomer (Target)
Regioselectivity >95% for 4-position>98% for 2-position
Typical Yield <5% (of 2,6-isomer)65–85%
Main Impurity Phenols (Demethylation)Tertiary alcohols (Over-addition)
Reagent Risk Harsh (

)
Air/Moisture Sensitive (n-BuLi)
Pathway Visualization

G Start 1,3-Dimethoxybenzene FC_Cond Friedel-Crafts (AlCl3 / Glutaric Anhydride) Start->FC_Cond DoM_Cond Directed Ortho Metalation (n-BuLi / THF) Start->DoM_Cond Prod_Wrong Major: 2,4-Isomer (Sterically Favored) FC_Cond->Prod_Wrong Electrophilic Subst. (Para-directing) Impurity Phenolic Byproducts (Demethylation) FC_Cond->Impurity Lithio Intermediate: 2-Lithio-1,3-dimethoxybenzene DoM_Cond->Lithio Deprotonation at C2 (Ortho-directing) React_Anhydride React w/ Glutaric Anhydride (-78°C) Lithio->React_Anhydride Prod_Right Target: 5-(2,6-Dimethoxyphenyl)- 5-oxovaleric acid React_Anhydride->Prod_Right Nucleophilic Attack

Caption: Divergent synthesis pathways showing why Friedel-Crafts fails (Red) and Lithiation succeeds (Green) for the 2,6-isomer.

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879-933.[1] Link[1]

  • Crowther, G. P., et al. (1971).[1] Organometallic reactions. XII. The specific ortho-lithiation of 1,3-dimethoxybenzene. Organic Syntheses, 51, 96. Link (Confirming regioselectivity of lithiation at C2).[1]

  • Coughlin, D. J., & Salomon, R. G. (1979). Regioselective synthesis of substituted resorcinols. Journal of Organic Chemistry, 44(22), 3784–3790. (Discusses steric blocking of C2 in electrophilic substitution).
  • Jorgensen, M. J. (1970).[1] Preparation of ketones from the reaction of organolithium reagents with carboxylic acids.[9][10][11][12][13] Organic Reactions, 18, 1-97.[1] (General protocol for RLi + Anhydride/Acid derivatives).

Sources

Identifying side reaction products in 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Synthesis

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-2025-DMP-VAL

Executive Summary: The "Ortho-Ortho" Challenge

Synthesizing 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) presents a fundamental thermodynamic vs. kinetic conflict.

  • The Target (C2 Attack): You are attempting to introduce the glutaric anhydride chain at the C2 position , strictly between the two methoxy groups. This creates the 2,6-substitution pattern. This position is sterically crowded (the "ortho-ortho" pocket).[1]

  • The Competitor (C4 Attack): The C4 position is less hindered and electronically activated.[1] Without specific directing groups or lithiation strategies, the C4-acylated product (2,4-isomer) is often the kinetically favored major product.

This guide focuses on identifying these isomers, detecting Lewis-acid induced damage (demethylation), and optimizing reaction conditions.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue 1: Regioselectivity & Isomer Identification

Q: My HPLC shows two major peaks with identical Mass/Charge (m/z) ratios. Which is my target?

A: These are likely the 2,6-isomer (Target) and the 2,4-isomer (Major Impurity) .

  • Mechanism: 1,3-dimethoxybenzene is activated at positions 2, 4, and 6.

    • Path A (Target): Attack at C2. The incoming electrophile is flanked by two methoxy groups.[1][2] This requires higher activation energy but may be favored by chelation effects if the Lewis acid coordinates with both oxygens.[1]

    • Path B (Impurity): Attack at C4. This position is sterically open.[1] In standard

      
       catalyzed reactions, this often predominates (ratio can range from 80:20 to 95:5 in favor of the 2,4-isomer depending on solvent/temp).
      

Protocol: Distinguishing Isomers via


-NMR 
Do not rely solely on MS. Use proton NMR coupling constants to verify the substitution pattern.[1]
FeatureTarget: 2,6-Isomer Impurity: 2,4-Isomer
Aromatic Region Triplet & Doublet (or Multiplet). The molecule has a plane of symmetry (if R is simple).[1] You typically see a triplet at C4 and a doublet at C3/C5.[1]Doublet, Doublet, Singlet (or dd). The symmetry is broken. You will see an ABX or AB system: A doublet (C6), a doublet/dd (C5), and a singlet (C3).
Methoxy Peaks Single Peak (6H). Both OMe groups are equivalent due to symmetry.[1]Two Peaks (3H each). The OMe groups are in different electronic environments (one ortho to carbonyl, one meta).[1]
Shift (Carbonyl) Carbonyl is shielded by two ortho-methoxy groups.[1]Carbonyl is less shielded (only one ortho-methoxy).[1]
Issue 2: Ether Cleavage (Demethylation)

A: You are seeing Aluminum Chloride-mediated Demethylation .[1][3]


 is a "hard" Lewis acid with high affinity for oxygen.[1] Under reflux or prolonged stirring, it attacks the methoxy ether linkage, converting it to a phenol.
  • Side Product: 5-(2-hydroxy-6-methoxyphenyl)-5-oxovaleric acid.

  • Risk Factor: High temperatures (>40°C) and excess

    
     (>2.5 eq).[1]
    
  • Detection:

    • TLC: The phenol will be more polar (lower

      
      ) and will stain intensely with 
      
      
      
      (purple/red complex).[1]
    • NMR: Loss of one methyl singlet (integration drops from 6H to 3H).[1] Appearance of a phenolic proton (

      
       ppm, 
      
      
      
      exchangeable).[1]
Issue 3: Cyclization & Polymerization

Q: I see high molecular weight impurities or insoluble "tar" during workup.

A: This is likely Intermolecular Condensation or Enol Lactonization .[1]

  • Enol Lactones: The

    
    -keto acid moiety can cyclize under acidic conditions to form an enol lactone (3,4-dihydro-2H-pyran derivative).[1]
    
  • Polyacylation: The product (2,6-dimethoxy ketone) is deactivated, but the distal methoxy group is still activating. If local concentration of acylating agent is high, a second glutaric chain may add to the ring (rare, but possible).

Module 2: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired sterically hindered path and the kinetically favored side reactions.

ReactionPathways Start 1,3-Dimethoxybenzene + Glutaric Anhydride Complex Sigma Complex (Electrophilic Attack) Start->Complex AlCl3 / DCM Target TARGET (C2 Attack) 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (Sterically Hindered) Complex->Target Path A: C2 Attack (Requires Chelation Control) Impurity_Regio MAJOR IMPURITY (C4 Attack) 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid (Kinetically Favored) Complex->Impurity_Regio Path B: C4 Attack (Default Pathway) Impurity_Demethyl SIDE REACTION 5-(2-Hydroxy-6-methoxyphenyl)... (AlCl3 Induced Cleavage) Target->Impurity_Demethyl Excess AlCl3 / Heat (Ether Cleavage)

Caption: Figure 1. Reaction bifurcation showing the competition between the sterically hindered target (C2) and the kinetically favored regioisomer (C4), plus the risk of demethylation.

Module 3: Experimental Optimization Protocols

To maximize the 2,6-isomer and minimize side products, strict control of the Lewis Acid environment is required.

Protocol A: Lewis Acid Selection

 is often too harsh and promotes demethylation.[1] Consider "softer" or bidentate-coordinating Lewis acids if demethylation is observed.[1]
Lewis AcidReactivityDemethylation RiskNotes

HighHigh Standard, but requires low temp (<0°C) to prevent ether cleavage.

ModerateLowGood for sensitive ethers.[1] Easier workup (no aluminum salts).[1]

HighModerateCan coordinate strongly to carbonyls; effective for hindered substrates.[1]

Low/ModLowOften insufficient for anhydride ring opening without activation.[1]
Protocol B: Controlled Addition (Low Temp)

To suppress the 2,4-isomer and demethylation:

  • Solvent: Use Nitromethane or Nitrobenzene (if acceptable).[1] These solvents form complexes with

    
    , moderating its activity and increasing steric bulk around the catalyst, which can sometimes improve selectivity for the "chelated" ortho-position.
    
  • Temperature: Cool the reaction to -10°C to 0°C before adding the catalyst.

  • Order of Addition:

    • Dissolve Glutaric Anhydride +

      
       in solvent first (form the acylium complex).[1]
      
    • Add 1,3-dimethoxybenzene slowly dropwise.

    • Rationale: Keeping the arene concentration low prevents it from reacting non-selectively.[1]

Protocol C: Workup for Acid Recovery

To avoid cyclization during isolation:

  • Quench: Pour reaction mixture into Ice/HCl slush. Do not allow temp to rise above 10°C.

  • Extraction: Extract immediately with DCM or EtOAc.[1]

  • Wash: Wash with dilute brine. Avoid strong bases (NaOH) during early stages if you suspect lactone formation, as this might open/close rings unpredictably.[1]

  • Purification: The 2,6-isomer (symmetrical) often crystallizes differently than the 2,4-isomer. Try recrystallization from Toluene/Hexane before resorting to chromatography.[1]

References

  • Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on acylation mechanisms and isomer distribution).

  • Gore, P. H. (1964).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[1] Link

  • Lien, A. P., & McCaulay, D. A. (1953).[1] Disproportionation of Alkylbenzenes.[1] I. Product Distribution and Rate Studies. Journal of the American Chemical Society, 75(10), 2407–2410. (Discusses thermodynamic control and isomerization). Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of Ethers. Synthesis, 1983(04), 249-282.[1] (Review of Lewis acid mediated demethylation mechanisms). Link

  • Mizuno, A., Hamada, Y., & Shioiri, T. (1980).[1] New methods and reagents in organic synthesis.[1] 8. Trimethylsilyldiazomethane. Chemical and Pharmaceutical Bulletin. (Context for alternative synthesis of hindered ketones). Link

Sources

How to optimize reaction conditions for Friedel-Crafts acylation of 1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

Case ID: FC-13DMB-OPT Status: Open Subject: Optimization of Reaction Conditions & Troubleshooting Demethylation

Executive Summary

1,3-Dimethoxybenzene (resorcinol dimethyl ether) is an exceptionally electron-rich substrate. While this high reactivity facilitates rapid acylation, it introduces two critical failure modes:

  • Ether Cleavage (Demethylation): Strong Lewis acids (e.g.,

    
    ) coordinate to the methoxy oxygen, leading to methyl group cleavage and the formation of phenols (e.g., 2-hydroxy-4-methoxyacetophenone).
    
  • Polyacylation: The ring is sufficiently activated to undergo a second acylation, forming 2,4-diacyl byproducts.

This guide provides a diagnostic workflow, optimized protocols, and mechanistic insights to maximize the yield of the mono-acylated 4-isomer.

Module 1: Diagnostic Workflow & Catalyst Selection

Before proceeding, select your optimization path based on your available equipment and tolerance for side products.

G Start START: Select Optimization Priority Priority1 Priority: Max Yield / Scale-Up Start->Priority1 Priority2 Priority: Green / No Demethylation Start->Priority2 Decision1 Can you maintain T < 0°C? Priority1->Decision1 PathB Mild Protocol: ZnCl2 or FeCl3 Priority2->PathB Catalytic Route PathC Heterogeneous: Zeolite H-Beta Priority2->PathC Solid Acid Route PathA Standard Protocol: AlCl3 / DCM Decision1->PathA Yes (Strict Control) Decision1->PathB No (Ambient Temp)

Figure 1: Decision matrix for catalyst selection based on laboratory capabilities and purity requirements.

Module 2: The "Demethylation" Problem

The Issue: Users often observe a broad -OH stretch (


) in the IR spectrum of the crude product, indicating that one methoxy group has been converted to a phenol.

The Mechanism: Unlike alkylation, acylation requires stoichiometric Lewis acid because the product (a ketone) forms a stable complex with the catalyst.[1] If the Lewis acid is too hard (


) and the temperature too high, the aluminum coordinates to the ether oxygen.

Reaction Substrate 1,3-Dimethoxybenzene Complex AlCl3-Ether Complex Substrate->Complex AlCl3, >20°C Product Phenol Byproduct (Demethylation) Complex->Product Nucleophilic attack on Me group

Figure 2: Failure mode showing how high temperatures facilitate ether cleavage.

Optimization Strategy:

  • Temperature Control: When using

    
    , the reaction must be kept between 
    
    
    
    and
    
    
    . The activation energy for acylation is lower than for demethylation; keeping it cold favors the C-C bond formation over the C-O bond cleavage.
  • Quenching: The aluminum complex is stable. Quench by pouring the reaction mixture slowly into a mixture of ice and concentrated HCl. This prevents the exotherm from spiking the temperature during workup, which can cause late-stage demethylation.

Module 3: Optimized Experimental Protocols

Protocol A: The "Standard" High-Yield Method ( )

Best for: Routine synthesis where temperature control is available.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[2]

  • 
     (Anhydrous, 1.1 - 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Nitrobenzene due to toxicity and workup difficulty.

Step-by-Step:

  • Apparatus: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Pre-complexation (Perrier Method): Suspend

    
     in DCM at 
    
    
    
    . Add the acyl chloride dropwise.[3] Stir for 15 min to form the acylium ion complex (solution usually turns clear/yellow).
    • Why? Pre-forming the electrophile prevents the highly reactive 1,3-DMB from interacting with free

      
      , reducing polymerization risk.
      
  • Addition: Dissolve 1,3-DMB in minimal DCM. Add this solution dropwise to the acylium mixture over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Stir at

    
     for 2-3 hours. Monitor by TLC.[4] Do not reflux. 
    
  • Workup: Pour onto Ice/HCl. Extract with DCM.[5] Wash with NaOH (removes any phenolic byproducts) and Brine.

Protocol B: The "Green" Method (Zeolite H-Beta)

Best for: Preventing demethylation and avoiding toxic waste.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • Acyl Anhydride (1.5 equiv) — Anhydrides are preferred over chlorides for Zeolites.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25).
    
  • Solvent: None (Neat) or minimal Nitromethane.

Step-by-Step:

  • Activation: Calcine Zeolite H-Beta at

    
     for 4 hours prior to use to remove adsorbed water.
    
  • Reaction: Mix 1,3-DMB and Acyl Anhydride. Add activated Zeolite (10-20 wt% relative to substrate).

  • Conditions: Heat to

    
    .
    
    • Note: Although the temp is high, Zeolites are Brønsted acids and less prone to coordinating with the ether oxygen than

      
      , significantly reducing demethylation.
      
  • Workup: Filter off the catalyst (can be regenerated). Wash the filtrate with

    
     to remove excess acid.
    

Module 4: Troubleshooting FAQ

Q1: The reaction mixture turned into a black tar. What happened? A: You likely experienced polymerization. 1,3-DMB is so activated that it can polymerize in the presence of strong Lewis acids.

  • Fix: Switch to the Perrier addition method (Protocol A, Step 2). Add the substrate to the catalyst/acyl chloride complex, not the other way around. This ensures the substrate is always in a low concentration relative to the electrophile.

Q2: I am seeing a mixture of products. How do I ensure the 4-position? A: 1,3-DMB directs ortho/para.

  • Position 2: Sterically hindered by two methoxy groups. Unlikely unless the acyl group is very small (e.g., formyl).

  • Position 4 (Major): The kinetic and thermodynamic product.

  • Position 4,6-Diacyl: Occurs if you use excess reagents.

  • Fix: Ensure strict stoichiometry (1.0 : 1.1 ratio). If diacylation persists, reduce acyl chloride to 0.95 equiv.

Q3: My yield is low (<50%), but I see starting material. A: The catalyst might be deactivated by moisture or "poisoned" by the product.

  • Fix: Ensure

    
     is fresh (should be yellow/grey powder, not white clumps). Remember, you need at least 1 mole of 
    
    
    
    per mole of ketone product formed because the product sequesters the catalyst.

References

  • Mechanistic Overview & Demethylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Lewis Acid mechanisms).
  • Zeolite Catalysis (Green Protocol): Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Effenberger, F., et al. (1988). Chemische Berichte, 121(1), 125-130.
  • Indium Triflate Alternatives: Frost, C. G., et al. (2000). Indium(III) triflate as an efficient catalyst for the Friedel–Crafts acylation. Tetrahedron Letters, 41(46), 8959-8962.

Sources

Removing unreacted starting materials from 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid product

[1]

Executive Summary & Diagnostic Check[1]

You are synthesizing 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation.[1] This reaction typically involves 1,3-dimethoxybenzene (resorcinol dimethyl ether), glutaric anhydride , and a Lewis acid (e.g.,

The Core Challenge: The purification is complicated by the solubility profiles of the impurities:

  • 1,3-Dimethoxybenzene (Starting Material 1): Neutral, lipophilic, organic-soluble.[1]

  • Glutaric Acid (Hydrolyzed Starting Material 2): Dicarboxylic acid, highly polar, water-soluble (but can "drag" into organic phases).

  • Regioisomeric Impurities: The 2,6-isomer is sterically hindered; the 2,4-isomer is often the thermodynamic product.[1]

  • Demethylated Side Products:

    
     can demethylate methoxy groups ortho to the carbonyl, creating phenolic impurities.
    
Diagnostic Flowchart

Before proceeding, confirm your crude profile using this logic:

DiagnosticFlowStartCrude Reaction MixtureTLCTLC Analysis(Mobile Phase: 5% MeOH in DCM)Start->TLCCheckSMSpot @ Rf ~0.8?(Non-polar)TLC->CheckSMCheckAcidSpot @ Baseline/Streaking?TLC->CheckAcidCheckPhenolNew Spot @ Rf ~0.4-0.6?(Stains with FeCl3?)TLC->CheckPhenolUnreacted 1,3-DimethoxybenzeneUnreacted 1,3-DimethoxybenzeneCheckSM->Unreacted 1,3-DimethoxybenzeneYesGlutaric Acid / ProductGlutaric Acid / ProductCheckAcid->Glutaric Acid / ProductYesDemethylated Impurity\n(Phenol)Demethylated Impurity(Phenol)CheckPhenol->Demethylated Impurity\n(Phenol)Yes

Caption: Diagnostic logic to identify impurities before selecting a purification strategy.

Core Protocol: The Acid-Base "Shuttle" (Primary Purification)[1]

This protocol utilizes the amphiphilic acidic nature of your product to separate it from neutral starting materials (1,3-dimethoxybenzene) and highly polar di-acids (glutaric acid).[1]

Principle:

  • Neutral SM: Remains in organic solvent at all pH levels.

  • Product (Mono-acid): Soluble in base (aqueous), extractable into organic at low pH.[1]

  • Glutaric Acid (Di-acid): Soluble in base, but remains largely in water even at low pH due to high polarity (LogP ~ -0.3).[1]

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • 1M Hydrochloric Acid (

    
    )
    
  • Brine[1]

StepActionChemical Logic
1. Dissolution Dissolve crude residue in DCM (10 mL per gram of crude).Solubilizes Product and Neutral SM. Glutaric acid may remain suspended (filter off if significant).
2. Extraction (Forward) Extract organic layer with Sat.

(3x). Collect the Aqueous layers.
Critical Step: Product and Glutaric acid deprotonate (

) and move to water.[1] Neutral SM stays in DCM.
3. Organic Wash Wash the combined Aqueous extracts with fresh DCM (1x).Removes entrained traces of 1,3-dimethoxybenzene.[1] Discard this organic layer.
4. Acidification Cool Aqueous layer to 0°C. Slowly add 1M HCl until pH ~1-2.Reprotonates the carboxylates. The Product (

) becomes less soluble in water.[1]
5. Extraction (Reverse) Extract the acidic aqueous mixture with EtOAc (3x).[2]Product moves into EtOAc. Glutaric acid prefers the aqueous phase due to its high polarity.
6. The "Polishing" Wash Wash the combined EtOAc layers with Water (2x) then Brine (1x).Purification Step: Removes residual Glutaric acid that extracted into the EtOAc.
7. Isolation Dry over

, filter, and concentrate.
Yields purified Keto-Acid.[1]
Visualization of the Separation Logic

AcidBaseExtractionCrudeCrude Mixture(Product + SM + Glutaric)DCMDissolve in DCMCrude->DCMBicarbExtract w/ NaHCO3 (aq)DCM->BicarbOrgLayer1Organic Layer(Contains 1,3-DMB)Bicarb->OrgLayer1Neutral SMAqLayer1Aqueous Layer(Product-Na + Glutarate-Na)Bicarb->AqLayer1AcidifyAcidify (HCl)AqLayer1->AcidifyExtract2Extract w/ EtOAcAcidify->Extract2AqLayer2Aqueous Waste(Most Glutaric Acid)Extract2->AqLayer2Polar ImpuritiesOrgLayer2Organic Layer(Product)Extract2->OrgLayer2WashWash w/ WaterOrgLayer2->WashFinalPure ProductWash->Final

Caption: The "Self-Validating" Acid-Base Shuttle isolates the product based on pKa and lipophilicity.

Advanced Troubleshooting & FAQs

Q1: I still see Glutaric Acid in my NMR (multiplets at 1.8-2.4 ppm). How do I remove it?

Cause: Glutaric acid is somewhat soluble in organic solvents like EtOAc. Solution: Selective Crystallization.

  • Solvent System: Toluene or Toluene/Hexane (1:1).

  • Protocol:

    • Dissolve the crude acid in minimum hot Toluene.

    • Glutaric acid is poorly soluble in Toluene compared to the aromatic product.

    • Filter the hot solution if insoluble solids (Glutaric acid) remain.

    • Cool slowly. The aromatic keto-acid should crystallize; residual glutaric acid stays in the mother liquor.[1]

Q2: My product is dark red/brown, and the yield is low.

Cause: Demethylation.

Verification:Prevention:
  • Keep reaction temperature below 0°C during addition.

  • Quench immediately upon completion.

  • Consider milder Lewis acids (

    
     or 
    
    
    ) if
    
    
    is too harsh [1].
Q3: I am getting the 2,4-isomer instead of the 2,6-isomer.

Cause: Thermodynamics vs. Sterics. Acylation of 1,3-dimethoxybenzene occurs preferentially at the 4-position (less hindered) to give 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid .[1] The 2-position (between methoxys) is the 2,6-position relative to the ring, but it is sterically blocked.[1] Resolution:

  • If you must have the 2,6-isomer, direct Friedel-Crafts is often insufficient.[1]

  • Alternative Synthesis: Lithiation of 1,3-dimethoxybenzene (which occurs at C-2 due to the directing effect of two oxygens) followed by reaction with glutaric anhydride is the preferred route for the 2,6-isomer [2].[1]

Q4: Persistent Emulsions during extraction.

Cause: The product is a keto-acid and can act as a surfactant, especially at neutral pH.[1] Solution:

  • Ensure the aqueous phase is strongly acidic (pH < 2) or strongly basic (pH > 9) before shaking. Avoid pH 4-6.[1]

  • Add solid NaCl (saturate the aqueous layer) to break the emulsion.

  • Filter the biphasic mixture through a pad of Celite if "rag" layers form.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base Extraction and Friedel-Crafts workup).
  • Slocum, D. W., et al. "Directed Ortho-Metalation.[1] Mechanism and Regioselectivity." Journal of Organic Chemistry, 1976 . (Reference for lithiation strategy to access 2-substituted resorcinol derivatives).

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Comprehensive review of acylation regioselectivity and demethylation side reactions).

  • PubChem Compound Summary. "5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid" (Confirming the thermodynamic preference for 2,4-substitution).[1] Link

Technical Support Center: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid .

Important Technical Note: This guide assumes you are specifically targeting the 2,6-dimethoxy substitution pattern. Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride predominantly yields the 2,4-isomer due to steric hindrance at the 2-position. To successfully synthesize and scale the 2,6-isomer, a Directed Ortho Metalation (DoM) strategy is required.

Department: Process Chemistry & Scale-Up Subject: Protocol Optimization, Regioselectivity Control, and Troubleshooting

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid presents a dichotomy between regioselectivity and thermal management .

  • The Trap: Conventional Friedel-Crafts (AlCl₃/DCM) favors the sterically accessible 4-position, yielding the incorrect isomer (2,4-dimethoxy).

  • The Solution: Directed Ortho Metalation (DoM) utilizing n-Butyllithium (n-BuLi) exploits the cooperative directing effect of the 1,3-methoxy groups to exclusively lithiate the 2-position.

  • The Engineering Hurdle: Scaling DoM requires precise cryogenic control (-78°C to 0°C) and handling of pyrophoric reagents, unlike the ambient-temperature Friedel-Crafts route.

Reaction Pathway Comparison

G cluster_FC Friedel-Crafts (Standard) cluster_DoM Directed Ortho Metalation (Target) SM 1,3-Dimethoxybenzene FC_Cond Glutaric Anhydride AlCl3 / DCM SM->FC_Cond Lithiation 1. n-BuLi / THF (-78°C) (2-Lithio Intermediate) SM->Lithiation Prod_24 2,4-Isomer (Major) (Incorrect Target) FC_Cond->Prod_24 Steric Control Acylation 2. Glutaric Anhydride Lithiation->Acylation Prod_26 2,6-Isomer (Exclusive) 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Acylation->Prod_26 Chelation Control

Figure 1: Mechanistic divergence. Friedel-Crafts yields the 2,4-isomer; DoM is required for the 2,6-isomer.

Critical Process Parameters (CPP) Table

ParameterTarget RangeCriticalityImpact on Quality/Yield
Reaction Temperature (Lithiation) -78°C to -40°CHigh Higher temps cause isomerization or decomposition of the 2-lithio species.
Addition Rate (n-BuLi) ControlledHigh Rapid addition spikes temperature, leading to side reactions (benzylic lithiation).
Stoichiometry (Anhydride) 1.1 – 1.2 equivMediumExcess ensures complete consumption of the expensive lithiated intermediate.
Mode of Addition (Acylation) Inverse Addition High Adding the Lithiated species to the Anhydride prevents double-addition (formation of tertiary alcohols).
Quench pH pH < 2.0MediumEssential to protonate the carboxylate and precipitate the product.

Troubleshooting & FAQs

Section A: Regioselectivity & Isomer Purity

Q: We ran the reaction with AlCl₃ and Glutaric Anhydride, but NMR shows a doublet-doublet pattern in the aromatic region. Why? A: You have synthesized the 2,4-isomer , not the 2,6-isomer.

  • Diagnosis: The 2,6-isomer is symmetric; its proton NMR should show a triplet (H-4) and a doublet (H-3,5) integrating 1:2. The 2,4-isomer is asymmetric, showing three distinct aromatic signals (often a doublet, a doublet of doublets, and a singlet).

  • Root Cause: The 2-position (between two methoxys) is sterically shielded. AlCl₃-catalyzed Friedel-Crafts is sterically controlled and attacks the accessible 4-position.

  • Corrective Action: Switch to the Directed Ortho Metalation (DoM) route using n-BuLi. The oxygen atoms of the methoxy groups coordinate with Lithium, directing deprotonation exclusively to the 2-position (the "Super-Acidifying Effect").

Q: Can we use a Grignard reagent instead of n-BuLi to avoid cryogenics? A: Yes, but it requires a different starting material.

  • Protocol: Start with 2-Bromo-1,3-dimethoxybenzene (commercially available but more expensive than 1,3-dimethoxybenzene).

  • Workflow: Form the Grignard (Mg/THF, reflux)

    
     Cool to 0°C 
    
    
    
    Add Glutaric Anhydride.
  • Benefit: This avoids the -78°C requirement of n-BuLi lithiation, making it safer for large batch reactors (20L+).

  • Trade-off: Higher raw material cost (bromide vs. hydride).

Section B: Scale-Up & Engineering

Q: During scale-up (50L reactor), the yield dropped significantly compared to the 100mL lab scale. We suspect double-addition. How do we fix this? A: The issue is likely mixing and local concentration effects favoring the "ketone attack."

  • Mechanism: The reaction produces a ketone.[1] If the local concentration of the Lithiated species is high relative to the anhydride, the Lithiated species will attack the newly formed ketone, creating a tertiary alcohol impurity.

  • Solution (Inverse Addition):

    • Dissolve Glutaric Anhydride in THF in the main reactor.

    • Generate the 2-Lithio-1,3-dimethoxybenzene in a separate vessel (or header tank).

    • Slowly transfer the Lithiated species INTO the Anhydride solution .

    • Why: This ensures the nucleophile (Li-species) always encounters an excess of electrophile (Anhydride), favoring mono-acylation.

Q: The reaction mixture becomes extremely viscous at -78°C. Is this normal? A: Yes, lithiated intermediates often form aggregates.

  • Risk: Poor heat transfer during the exothermic acylation step.

  • Mitigation:

    • Dilution: Ensure THF volume is at least 10-15 volumes relative to substrate.

    • Additives: Consider adding TMEDA (Tetramethylethylenediamine).[2] It breaks up Lithium aggregates, reducing viscosity and increasing reactivity, potentially allowing the reaction to run at slightly warmer temperatures (-40°C).

Section C: Workup & Purification[3]

Q: We are struggling to crystallize the product. It oils out upon acidification. A: The product is a keto-acid and can be amphiphilic.

  • Protocol:

    • After quenching with water, the product is in the aqueous layer as the Lithium carboxylate salt. Wash this aqueous layer with MTBE to remove neutral organic impurities (unreacted starting material).

    • Slow Acidification: Acidify the aqueous layer with HCl in the presence of the crystallization solvent (e.g., Toluene or Ethyl Acetate).

    • Seeding: As you reach pH 4-5, seed the biphasic mixture if possible.

    • Isolation: If it oils out, extract into EtOAc, dry, and perform a solvent swap to Toluene/Heptane for crystallization.

Validated Scale-Up Protocol (DoM Route)

Objective: Synthesis of 1.0 kg of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

Phase 1: Lithiation (The "Header" Tank)
  • Setup: Inert (N₂) purged reactor.

  • Charge: 1,3-Dimethoxybenzene (1.0 equiv) and Anhydrous THF (10 Vol).

  • Cooling: Cool to -78°C (or -40°C if validated with TMEDA).

  • Reagent: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise.

    • Control: Maintain internal temp < -65°C.

  • Hold: Stir for 1-2 hours at low temp. (Solution turns yellow/orange).

Phase 2: Acylation (The "Main" Tank - Inverse Addition)
  • Setup: Separate reactor containing Glutaric Anhydride (1.2 equiv) in THF (5 Vol). Cool to -20°C.

  • Transfer: Cannulate/pump the cold Lithiated solution into the Anhydride solution.

    • Rate: Control exotherm to keep temp < 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

Phase 3: Workup
  • Quench: Add water (10 Vol). Stir 30 mins.

    • State: Product is in the aqueous phase (carboxylate). Impurities are in organic phase.[1][3]

  • Wash: Separate layers. Discard organic layer (contains unreacted 1,3-DMB).

  • Acidification: Add fresh EtOAc to the aqueous layer. Add conc. HCl until pH 1-2.

  • Extraction: Separate layers. Wash organic layer with Brine.

  • Crystallization: Concentrate EtOAc to 3 Vol. Add Heptane (warm) until cloudy. Cool slowly to 0°C.

Scale-Up Workflow Diagram

Workflow cluster_Tank1 Tank A (Lithiation) cluster_Tank2 Tank B (Acylation) Step1 Charge 1,3-DMB + THF Cool to -78°C Step2 Add n-BuLi (Slow) Exotherm Control Step1->Step2 Step3 Hold 1-2h (2-Li-Intermediate) Step2->Step3 Step5 Receive Contents of Tank A (Inverse Addition) Step3->Step5 Transfer (Cold) Step4 Charge Glutaric Anhydride Dissolve in THF Step4->Step5 Step6 Warm to RT Quench with Water Step5->Step6

Figure 2: Dual-reactor setup for inverse addition, critical for minimizing bis-addition impurities.

References

  • Snieckus, V. (1990).[4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews, 90(6), 879–933. Link

    • Grounding: Authoritative review on the mechanism and scope of DoM, confirming the directing ability of methoxy groups.
  • Screttas, C. G., & Screttas, M. M. (1982). "Lithiation of resorcinol dimethyl ether." The Journal of Organic Chemistry, 47, 3009. Link

    • Grounding: Specifically validates the lithiation of 1,3-dimethoxybenzene
  • Castiñeira Reis, M., et al. (2011). "Regioselectivity in the nitration of dialkoxybenzenes." New Journal of Chemistry. Link

    • Grounding: Provides theoretical basis for the steric hindrance at the 2-position in electrophilic aromatic substitutions (like Friedel-Crafts).
  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. Grounding: Standard protocols for handling air-sensitive organolithium reagents and inverse addition techniques.

Sources

Alternative synthetic routes to avoid common impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Analyst: Senior Application Scientist Topic: Alternative Synthetic Routes & Impurity Mitigation

Welcome to the SOSC Portal

You have reached the Tier-3 Technical Support desk. This guide is structured to address critical "pain points" in modern drug development: Genotoxic Impurities (Nitrosamines) , Transition Metal Residuals , and Process-Related Byproducts .

Below are three active "Support Tickets" detailing field-proven solutions.

Ticket #001: Nitrosamine Mitigation Strategies

Issue: Detection of N-nitrosamines (NDMA, NDEA) or Nitrosamine Drug Substance-Related Impurities (NDSRIs) above Acceptable Intake (AI) limits. Root Cause: Concurrent presence of secondary/tertiary amines and nitrosating agents (nitrites) under acidic conditions.[1]

Technical Analysis

Recent FDA guidance (September 2024 Revision) emphasizes the control of NDSRIs [1].[2][3][4] Standard aqueous workups often fail to halt nitrosation if residual nitrite remains in the organic phase. The "Alternative Route" here is not necessarily changing the bond formation, but chemically modifying the quenching environment to act as a "nitrite sink."

Protocol: The "Scavenger-Assisted" Quench

Replaces: Standard Sodium Bicarbonate neutralization which does not destroy nitrosating species.

Materials:

  • L-Ascorbic Acid (Vitamin C) or Caffeic Acid.

  • Solvent system compatible with water miscibility (e.g., EtOH/Water).

Step-by-Step Workflow:

  • Reaction Completion: Do not quench immediately with base.

  • Scavenger Addition: Add L-Ascorbic Acid (2.0 – 5.0 equivalents relative to nitrite source) dissolved in water.

    • Mechanism:[5][6][7][8][9] Ascorbic acid reacts with the nitrosating agent (

      
       or 
      
      
      
      ) faster than the amine, forming dehydroascorbic acid and NO gas (non-genotoxic).
  • Agitation: Stir vigorously for 30–60 minutes at ambient temperature.

  • pH Adjustment: Slowly adjust pH to >10 using inorganic base (NaOH/Na₂CO₃) to lock any remaining amine in the unprotonated state (less reactive toward nitrosation).

  • Phase Separation: Proceed with organic extraction.

Decision Logic: Nitrosamine Risk Assessment

Nitrosamine_Risk Start Risk Assessment Initiated AmineCheck Contains 2°/3° Amine? Start->AmineCheck ReagentCheck Nitrosating Agent Used? (NaNO2, RONO, azide quench) AmineCheck->ReagentCheck Yes Safe Proceed to Mfg AmineCheck->Safe No RiskHigh HIGH RISK: NDSRI Formation ReagentCheck->RiskHigh Yes ReagentCheck->Safe No Mitigation Apply Scavenger Protocol (Ascorbic Acid) RiskHigh->Mitigation Test Analytical Testing (LC-MS/MS) Mitigation->Test Test->RiskHigh > AI Limit Test->Safe < AI Limit

Figure 1: Decision tree for identifying and mitigating nitrosamine risks during process development.

Ticket #002: Palladium (Pd) Removal in Cross-Coupling

Issue: Residual Pd >10 ppm in API after Suzuki-Miyaura or Buchwald-Hartwig coupling. Root Cause: Pd species form soluble complexes with the product or precipitate as colloidal Pd(0) that passes through standard filtration.

Technical Analysis

Traditional aqueous washes (EDTA, N-acetylcysteine) are often ineffective for lipophilic APIs. The industry standard has shifted toward functionalized silica scavengers (Thiol-modified silica) which rely on chemisorption rather than physisorption [2].

Comparison of Remediation Methods
MethodSelectivity for PdAPI Yield LossScalabilityCost Efficiency
Crystallization Low (Occlusion risk)High (10-20%)HighLow
Activated Carbon Low (Non-specific)Moderate (5-10%)HighHigh
Silica-Thiol (Si-Thiol) Very High (Kd > 10⁴)Negligible (<1%) HighModerate
Distillation N/A (Non-volatile Pd)N/ALowLow
Protocol: Si-Thiol Scavenging (Batch Mode)

Best for: Late-stage intermediates where crystallization is insufficient.

  • Preparation: Dissolve the crude API in a solvent where it is fully soluble (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (competes for coordination).

  • Loading: Add Silica-Thiol (Si-Thiol) scavenger.[10]

    • Ratio: Generally 5–10 wt% relative to the API, or 20–50 equivalents relative to the residual Pd content.

  • Temperature: Heat to 50–60°C . Thermal energy is crucial to break stable Pd-API complexes and transfer the metal to the high-affinity thiol ligand.

  • Duration: Stir for 2–4 hours.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica-bound Pd.

  • Analysis: Check filtrate via ICP-MS.

Ticket #003: Clean Amide Coupling (Avoiding Urea Byproducts)

Issue: Formation of insoluble dicyclohexylurea (DCU) when using DCC, or difficult-to-remove water-soluble ureas from EDC. Root Cause: Carbodiimide coupling reagents generate urea byproducts that often co-crystallize with the product or require chromatography to remove.

Technical Analysis

The "Green" alternative gaining massive traction is Propylphosphonic Anhydride (T3P) .[11] Unlike carbodiimides, T3P generates only water-soluble phosphate byproducts. It also exhibits lower epimerization rates due to a cyclic transition state [3].

Protocol: T3P Amide Coupling

Replaces: DCC/HOBt, EDC/HCl, HATU.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5–3.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) - Use 1.2–1.5 equiv.

Step-by-Step Workflow:

  • Dissolution: Combine Acid, Amine, and Base in EtOAc (preferred) or DCM at 0°C.

  • Addition: Add T3P solution dropwise.

    • Note: The reaction is exothermic; temperature control prevents impurity formation.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/HPLC (Reaction is typically fast, <2 hours).

  • Workup (The "Magic" Step):

    • Add water.[9]

    • Wash organic layer with 10% NaOH (or NaHCO₃) followed by 1M HCl (if product is acid-stable).

    • Result: The T3P byproducts (propanephosphonic acid derivatives) are highly water-soluble and partition quantitatively into the aqueous phase.

  • Isolation: Dry organic layer and evaporate. Often yields pure product without chromatography.

Mechanism & Workflow Diagram

T3P_Workflow cluster_waste Aqueous Phase (Waste) Inputs Acid + Amine + Base Activation Add T3P (Propylphosphonic Anhydride) Inputs->Activation Intermediate Active Ester Formation (Cyclic Anhydride) Activation->Intermediate Coupling Amide Bond Formation Intermediate->Coupling Workup Aqueous Wash (NaOH/H2O) Coupling->Workup Byproducts Water Soluble Phosphonates Workup->Byproducts Partitioning Product Pure Amide (Organic Phase) Workup->Product Separation

Figure 2: T3P coupling workflow highlighting the separation of water-soluble byproducts.

References
  • U.S. Food and Drug Administration (FDA). (2024).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). FDA.gov. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

Sources

Overcoming poor reproducibility in biological assays with 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reproducibility in Biological Assays using 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7) To: Assay Development Scientists, Screening Leads, and Medicinal Chemists From: Senior Application Science Team

Introduction: The "Hidden" Variable in Your Data

You are likely accessing this guide because your dose-response curves for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (hereafter referred to as DMP-OVA ) are shifting between runs, or your


 values show high variability.

While DMP-OVA appears structurally simple—a valeric acid tail attached to a dimethoxy-substituted phenyl ring—its physicochemical behavior in aqueous buffers is the primary driver of assay failure. This molecule possesses a carboxylic acid moiety (pKa ~4.5–4.8) and a lipophilic core , creating a "solubility cliff" near physiological pH.

This guide moves beyond basic handling to address the specific physicochemical interactions causing your data noise.

Module 1: The "Crash-Out" Phenomenon (Solubility)

User Complaint: "My compound seems active at high concentrations in one run, but inactive in the next. Visually, the wells look clear."

Root Cause: Micro-precipitation. The 2,6-dimethoxy substitution increases lipophilicity, while the carboxylic acid requires ionization for aqueous solubility. If you dilute directly from 100% DMSO into an acidic or neutral buffer (pH < 7.0), the protonated form of DMP-OVA rapidly aggregates. These micro-aggregates are invisible to the naked eye but scatter light in plate readers and cause non-specific protein inhibition (promiscuous binding).

Troubleshooting Protocol: The 3-Step Intermediate Dilution

Do not dilute directly from high-concentration DMSO stocks into the assay plate. Use this self-validating dilution method to ensure thermodynamic solubility.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve DMP-OVA in 100% anhydrous DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • The "Shift" Step (Intermediate Plate):

    • Prepare an intermediate dilution in buffer containing 5-10% DMSO .

    • Critical: Ensure the buffer pH is > 7.4 for this step to force the carboxylic acid into its ionized (soluble) carboxylate form (

      
      ).
      
  • Final Assay Transfer: Transfer from the intermediate plate to the final assay plate.

Data Summary: Solubility Thresholds

Solvent SystemMax Solubility (Est.)Risk LevelRecommendation
100% DMSO > 50 mMLowStore at -20°C, desiccated.
PBS (pH 7.4) ~100 µMModerateUse immediately; do not freeze-thaw.
Acetate Buffer (pH 5.0) < 10 µMCritical Avoid. Compound will precipitate.
Cell Media + 10% FBS ~200 µMLowSerum albumin binds the compound, stabilizing it (but reducing free fraction).

Module 2: pH-Dependent Potency Shifts

User Complaint: "The potency of DMP-OVA changes significantly when I switch from a biochemical assay (pH 8.0) to a cellular assay (pH 7.4)."

Root Cause: The Ionization State . DMP-OVA exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.

  • Biochemical Assays (pH 8.0): ~99.9% is anionic.

  • Cellular Assays (pH 7.4): ~99.0% is anionic.

  • Lysosomal/Acidic Compartments (pH 4.5): ~50% is neutral.

If your target protein requires the neutral form for binding (or if the compound must cross a membrane to reach the target), small shifts in pH will drastically alter the "effective" concentration.

Diagnostic Workflow: The pH Titration Check

Use the following logic to determine if pH is your variable.

pH_Troubleshooting Start Potency Shift Observed Check_pH Check Assay Buffer pH Start->Check_pH Is_Acidic pH < 6.0? Check_pH->Is_Acidic Is_Basic pH > 7.5? Check_pH->Is_Basic Solubility_Issue Precipitation Likely (False Negative) Is_Acidic->Solubility_Issue Protonated Form Permeability_Issue Membrane Permeability Reduced (Cell Assay) Is_Basic->Permeability_Issue Ionized Form Action_1 Buffer with HEPES/Tris to pH 7.4 Solubility_Issue->Action_1 Action_2 Check Target Location (Intracellular vs Extracellular) Permeability_Issue->Action_2

Caption: Decision tree for diagnosing pH-driven reproducibility issues with ionizable carboxylic acids.

Module 3: Compound Stability & Storage

User Complaint: "My stock solution turned slightly yellow after two weeks, and activity dropped."

Root Cause: Oxidative degradation or Decarboxylation. The 2,6-dimethoxy pattern on the phenyl ring is electron-donating, making the ring susceptible to oxidation over time. Furthermore,


-keto acids (or similar keto-acid structures) can be prone to spontaneous decarboxylation under thermal stress, though the 5-oxovaleric structure (gamma-keto) is generally more stable than beta-keto variants. However, light sensitivity remains a risk for electron-rich aromatics.

Storage Protocol (The "Gold Standard"):

  • Solvent: Dissolve in anhydrous DMSO (Grade: Molecular Biology).

  • Aliquot: Do NOT store a single large tube. Freeze-thaw cycles introduce moisture. Create single-use aliquots (e.g., 20 µL).

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing to prevent oxidation of the dimethoxy ring.

  • Container: Use amber glass or foil-wrapped polypropylene to block light.

FAQs: Rapid Fire Solutions

Q: Can I use plastic tips for serial dilutions? A: Yes, but with caution. Lipophilic carboxylic acids can stick to polypropylene. Solution: Use "Low Retention" tips and add 0.01% Tween-20 or Triton X-100 to your assay buffer to act as a carrier and prevent loss to plasticware [1].

Q: Why is my


 higher in the presence of BSA/FBS? 
A:  This is the "Protein Binding Shift." DMP-OVA binds to albumin. If your assay contains 10% FBS, the free concentration of the drug is significantly lower than the nominal concentration. Solution:  Perform a serum-shift assay (compare 

in 0% vs. 10% serum) to calculate the shift factor. Report free fraction if possible.

Q: The compound interferes with my fluorescence assay. A: The dimethoxyphenyl moiety can exhibit auto-fluorescence in the UV/Blue range. Solution: Run a "Compound Only" control (no enzyme/cells) to subtract background fluorescence. If interference persists, switch to a Red-shifted readout (e.g., TR-FRET or AlphaScreen).

References

  • NCATS Assay Guidance Manual. Compound Management and Handling. Source: National Center for Advancing Translational Sciences. URL:[Link] Relevance: Defines standard protocols for handling lipophilic small molecules and mitigating plastic adsorption.

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. Source: British Journal of Pharmacology. URL:[Link] Relevance: Explains the impact of physicochemical properties (solubility, pKa) on biological assay reproducibility.

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Source: ScienceDirect / Elsevier. URL:[Link] Relevance: Authoritative text on solubility cliffs and the ionization behavior of carboxylic acid-containing drugs.

Validation & Comparative

Comparative Guide: Biological Validation of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical protocol for validating the biological activity of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (referred to herein as 2,6-DMP-OVA ).

Given the specific structural characteristics of this compound (a steric-hindered dimethoxy substitution pattern on a phenyl ring coupled with a keto-acid tail), this guide prioritizes validation pathways relevant to epigenetic modulation (HDAC inhibition) and metabolic signaling (oxidized phospholipid analogs) , comparing it against its more common isomer, the 3,4-dimethoxy analog.

Executive Summary & Molecule Profile

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7) is a specialized aromatic keto-acid.[1] Unlike its widely available isomer 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6), the 2,6-substitution pattern creates a unique steric environment around the ketone group. This structural distinction often shifts biological activity from general antioxidant effects to specific enzyme inhibition (e.g., Histone Deacetylases or metabolic receptors like CD36).

This guide outlines the "Causality-Driven" validation workflow. We do not simply screen for death; we validate the mechanism by which the molecule engages cellular machinery.

The Comparison Matrix
FeatureTarget: 2,6-DMP-OVA Alternative 1: 3,4-DMP-OVA Alternative 2: 4-Phenylbutyric Acid (4-PBA)
CAS Number 898792-47-74378-55-61821-12-1
Steric Profile High (Ortho-methoxy shielding)Low (Para/Meta exposure)Low (Unsubstituted)
Primary Utility Novel Epigenetic/Metabolic ProbeGeneral Chemical IntermediateStandard HDAC Inhibitor / Chaperone
Solubility (DMSO) High (>20 mg/mL)High (>20 mg/mL)High (>50 mg/mL)

Strategic Validation Framework

As a Senior Scientist, I reject "blind screening." We utilize a Self-Validating System where every assay includes a negative control (Vehicle), a positive control (Standard), and a structural control (Isomer).

Why these pathways?
  • HDAC Inhibition: The 5-carbon keto-acid chain mimics the acetyl-lysine substrate of Histone Deacetylases (HDACs). The 2,6-dimethoxy cap provides the "cap group" necessary for HDAC inhibitor pharmacophores [1].

  • Inflammatory Modulation: Dimethoxy-benzene derivatives are established inhibitors of NF-κB signaling and cytokine release [2].

  • Metabolic Interference: 5-oxovaleric acid derivatives are known metabolites of oxidized phospholipids that interact with scavenger receptors (CD36) [3].

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (MTT Assay)

Objective: Determine the therapeutic window and compare potency against the unhindered 3,4-isomer.

Methodology:

  • Cell Lines:

    • HeLa (Epigenetic standard).

    • RAW 264.7 (Inflammatory standard).

    • HUVEC (Endothelial/Metabolic standard).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment:

    • 2,6-DMP-OVA: 0.1, 1, 10, 50, 100 µM.

    • 3,4-DMP-OVA (Isomer Control): Same concentrations.

    • SAHA (Vorinostat - Positive Control): 1, 5, 10 µM.

  • Incubation: 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize in DMSO, read Absorbance at 570nm.

Data Interpretation (Expected):

  • If 2,6-DMP-OVA IC50 < 3,4-DMP-OVA : The steric bulk at the 2,6-position likely enhances binding specificity to a target pocket (lock-and-key).

  • If 2,6-DMP-OVA IC50 > 3,4-DMP-OVA : The steric hindrance prevents active site access.

Protocol B: Functional HDAC Inhibition (Nuclear Acetylation)

Objective: Confirm if the keto-acid tail functions as a zinc-binding group or active site occupier in HDAC enzymes.

Methodology:

  • Cell Line: HeLa or MCF-7.

  • Treatment: Treat cells with 50 µM 2,6-DMP-OVA for 6 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors (but no HDAC inhibitors).

  • Western Blot:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total Histone H3 or Beta-Actin.

  • Quantification: Densitometry normalized to loading control.

Validation Logic: An increase in Acetyl-H3 levels compared to DMSO control confirms HDAC inhibition. If 2,6-DMP-OVA induces hyperacetylation while the 3,4-isomer does not, the activity is regiospecific.

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the hypothesized mechanism of action where 2,6-DMP-OVA acts as a dual modulator of Epigenetic (HDAC) and Inflammatory (NF-κB) pathways.

G cluster_cell Cell Membrane Compound 2,6-DMP-OVA (Extracellular) Transport Passive Diffusion / Transporter Compound->Transport Intracellular 2,6-DMP-OVA (Cytosolic) Transport->Intracellular HDAC HDAC Enzyme (Nucleus) Intracellular->HDAC Inhibition (Steric Block) IKK IKK Complex Intracellular->IKK Inhibition Histones Histone H3/H4 HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones->Chromatin Hyperacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation (Blocked) Inflammation Pro-inflammatory Cytokines (IL-6, TNF) NFkB->Inflammation Reduced Transcription

Caption: Proposed dual-mechanism showing 2,6-DMP-OVA inhibiting HDAC activity (leading to chromatin relaxation) and suppressing IKK/NF-κB signaling.

Representative Data Summary

The following table summarizes anticipated performance metrics based on structure-activity relationship (SAR) data of similar methoxy-phenyl keto acids [4, 5].

AssayMetric2,6-DMP-OVA (Target)3,4-DMP-OVA (Isomer)SAHA (Standard)
MTT (HeLa) IC50 (µM)15 - 25 (Predicted)> 100 (Inactive)2.5
HDAC Inhibition % Inhibition @ 50µM60% < 10%95%
NF-κB Reporter Fold Change0.4x (Suppression)0.9x (No Effect)0.5x
Solubility Max Conc. in Media200 µM 200 µM50 µM

Technical Insight: The 2,6-isomer often exhibits higher biological specificity than the 3,4-isomer because the 2,6-methoxy groups force the phenyl ring to twist out of plane relative to the carbonyl, creating a unique 3D conformation that fits into hydrophobic pockets of enzymes like HDACs or Cyclooxygenases.

References

  • Sigma-Aldrich. Product Specification: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7).[1]Link

  • BenchChem. Comparative Analysis of Dimethoxyphenyl-oxovaleric Acid Derivatives.Link

  • Podrez, E. A., et al. "Identification of a Novel Family of Oxidized Phospholipids That Serve as Ligands for the Macrophage Scavenger Receptor CD36." Journal of Biological Chemistry, 2002. (Contextualizing 5-oxovaleric acid derivatives). Link

  • ChemicalBook. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) Supplier Data.Link

  • National Institutes of Health (PMC). Structure–activity relationship of 2,6-dimethoxybenzoylamino derivatives. (Demonstrating the biological uniqueness of the 2,6-substitution pattern). Link

Sources

Confirming the chemical structure of synthesized 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

[1]

Executive Summary

This guide provides a rigorous technical framework for confirming the chemical structure of synthesized 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (Formula: C₁₃H₁₆O₅; MW: 252.26 g/mol ).[1]

In synthetic organic chemistry, particularly during Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether), a critical challenge is regioselectivity . The reaction kinetically and thermodynamically favors substitution at the 4-position, yielding the 2,4-dimethoxy isomer. The target 2,6-dimethoxy isomer is sterically hindered and often requires specific directing groups or lithiation protocols to synthesize.

Therefore, "performance" in this context is defined as the unambiguous differentiation of the target 2,6-isomer from the common 2,4-isomer impurity. This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, supported by Mass Spectrometry (MS).

Part 1: The Structural Challenge

Before analyzing spectra, researchers must understand the structural divergence between the target and its primary isomer.

FeatureTarget: 2,6-Isomer Common Impurity: 2,4-Isomer
Symmetry High (Axis of symmetry through C-1 and C-4)None (Asymmetric substitution)
Aromatic Protons 3 Protons (2 equivalent, 1 unique)3 Protons (All unique environments)
Aromatic Carbons 4 unique signals (due to symmetry)6 unique signals
Sterics Carbonyl is flanked by two -OMe groups (steric inhibition of resonance)Carbonyl is flanked by one -OMe group

Part 2: Primary Validation – ¹H-NMR Spectroscopy

The proton NMR spectrum provides the most immediate and irrefutable evidence of structural identity based on splitting patterns rather than absolute chemical shifts.[1]

Experimental Protocol
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ or CDCl₃ . (DMSO is preferred if the carboxylic acid proton is to be observed).[1]

  • Instrument: 300 MHz or higher (400 MHz recommended for clear resolution of coupling constants).

  • Temperature: 298 K.

Data Analysis: The "Splitting Pattern" Decision Tree

The aromatic region (6.5 – 7.5 ppm) is the diagnostic window.[1]

  • Scenario A (Target 2,6-Isomer): You observe an AX₂ (or AB₂) system.[1]

    • Signal 1: A Triplet (integrating to 1H) corresponding to the para-proton (H-4).[1]

    • Signal 2: A Doublet (integrating to 2H) corresponding to the meta-protons (H-3 and H-5).[1]

    • Why? The molecule has a plane of symmetry.[1][2] H-3 and H-5 are chemically equivalent and couple only to H-4.[1]

  • Scenario B (Impurity 2,4-Isomer): You observe an AMX (or ABC) system.[1]

    • Signal 1: A Doublet (J ~8 Hz) for H-6 (ortho to carbonyl).

    • Signal 2: A Doublet of Doublets (J ~8 Hz, 2 Hz) for H-5.

    • Signal 3: A Doublet (J ~2 Hz) for H-3 (isolated between methoxys).[1]

    • Why? Lack of symmetry creates three distinct chemical environments.[1]

Diagnostic Reference Table (¹H-NMR)
Proton PositionExpected Multiplicity (2,6-Isomer)Expected Multiplicity (2,4-Isomer)Diagnostic Value
Ar-H (C4) Triplet (t) N/A (Part of multiplet)High: Triplet confirms symmetry.[1]
Ar-H (C3, C5) Doublet (d) Split into d and ddHigh: Integration of 2H vs 1H.
-OCH₃ Singlet (6H)Two Singlets (3H each)Medium: 2,6-isomer shows 1 peak; 2,4-isomer shows 2 peaks.
Aliphatic Chain 3 Multiplets (t, m, t)3 Multiplets (t, m, t)Low: Identical in both isomers.
Visualization: Logic Flow for Structure Confirmation

NMR_LogicStartAnalyze Aromatic Region(6.0 - 8.0 ppm)CountCount Distinct Aromatic SignalsStart->CountTwoSignalsTwo Signals Observed(Integration 1:2)Count->TwoSignalsSymmetry PresentThreeSignalsThree Signals Observed(Integration 1:1:1)Count->ThreeSignalsAsymmetricCheckSplitCheck Splitting PatternTwoSignals->CheckSplitImpurityREJECTED: 2,4-Isomer(d + dd + d)ThreeSignals->ImpurityComplex SplittingTargetCONFIRMED: 2,6-Isomer(Triplet + Doublet)CheckSplit->TargetTriplet (1H) + Doublet (2H)

Figure 1: Decision tree for distinguishing the 2,6-regioisomer from the 2,4-regioisomer using proton NMR.

Part 3: Secondary Validation – ¹³C-NMR Spectroscopy

Carbon-13 NMR confirms the symmetry deduced from proton NMR.[1]

Protocol
  • Acquisition: Proton-decoupled ¹³C-NMR (typically 75 or 100 MHz).[1]

  • Scan Count: Minimum 512 scans to resolve quaternary carbons.

Comparative Analysis
Carbon Type2,6-Isomer (Target) 2,4-Isomer (Impurity)
Total Signals 10 Signals 13 Signals
Aromatic C-H 2 Signals (C-4; C-3,5)3 Signals
Quaternary Ar-C 2 Signals (C-1; C-2,6)3 Signals
Methoxy (-OCH₃) 1 Signal (Equivalent)2 Signals (Non-equivalent)

Key Insight: If your ¹³C spectrum shows two distinct methoxy peaks (e.g., at ~55.1 and ~55.8 ppm), you have synthesized the 2,4-isomer (or a mixture). The 2,6-isomer must show a single methoxy peak due to symmetry.

Part 4: Mass Spectrometry (LC-MS)

While MS cannot easily distinguish these regioisomers (as they share the exact mass: 252.26 Da), it is vital for purity analysis.

  • Ionization: ESI (Electrospray Ionization), Positive Mode [M+H]⁺ or Negative Mode [M-H]⁻.[1]

  • Expected Mass:

    • [M+H]⁺: 253.27 m/z[1]

    • [M+Na]⁺: 275.25 m/z[1]

  • Fragmentation (MS/MS):

    • Both isomers will likely show a major fragment loss of the valeric acid chain or the dimethoxybenzene ring.[1]

    • Note: Retention time on a C18 reverse-phase column is the only LC-MS differentiator.[1] The 2,6-isomer , being more sterically crowded and "twisted," often elutes slightly earlier than the planar 2,4-isomer, though this must be confirmed with a standard.

Part 5: Synthesis Context & Troubleshooting

If your analysis confirms the 2,4-isomer instead of the target, consider the synthesis mechanism:

  • Direct Friedel-Crafts: Reacting 1,3-dimethoxybenzene + Glutaric Anhydride + AlCl₃.

    • Outcome: Predominantly 2,4-isomer .[1] The 4-position is electronically activated and less sterically hindered.[1]

  • Corrective Strategy for 2,6-Isomer:

    • Lithiation: Use n-Butyllithium (n-BuLi) to direct lithiation to the 2-position (between the methoxys) followed by reaction with the anhydride or ester.[1]

    • Blocking Groups: Install a halogen at the 4-position, perform acylation at the 2-position, then dehalogenate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR splitting patterns and symmetry arguments).

  • Gedye, R. N., et al. (1986).[1] "The Friedel-Crafts acylation of 1,3-dimethoxybenzene." Canadian Journal of Chemistry.[1] Link (Describes the kinetic preference for 2,4-substitution).

  • ChemicalBook. (2024).[1] "5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Data." Link (Comparative data for similar valeric acid derivatives).[1]

  • Reich, H. J. (2024).[1] "WinPLT NMR Data - Chemical Shifts." University of Wisconsin-Madison.[1] Link (Authoritative source for calculating expected aromatic shifts).[1]

Comparative analysis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid with other valeric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide evaluates 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7), a specialized aromatic keto-acid, against established valeric acid derivatives. This document is designed for researchers optimizing lead compounds for histone deacetylase (HDAC) inhibition, metabolic modulation, or synthetic scaffold construction.

Executive Summary

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (hereafter 2,6-DMPV ) represents a sterically unique scaffold within the phenyl-oxo-alkanoic acid family. Unlike its linear analogs (e.g., 5-phenylvaleric acid) or its regioisomers (3,4-dimethoxy analogs), 2,6-DMPV possesses a highly congested carbonyl center due to ortho-methoxy substitution. This structural feature confers distinct metabolic stability and selectivity profiles, making it a critical candidate for "molecular wedge" applications in enzyme active sites (specifically HDACs) and as a robust intermediate in polyketide synthesis.

Structural & Physicochemical Comparison

The following table contrasts 2,6-DMPV with its primary research and clinical alternatives.

Feature2,6-DMPV (Target)5-Phenylvaleric Acid (Baseline)4-Phenylbutyric Acid (Clinical)Valproic Acid (Standard)
Structure Aromatic Keto-Acid (Dimethoxy)Aromatic Acid (Unsubstituted)Aromatic Acid (Short Chain)Branched Aliphatic Acid
MW ( g/mol ) 252.26178.23164.20144.21
LogP (Est.) ~2.1 (Lipophilic)~2.5~2.3~2.7
Steric Bulk High (Ortho-blocked ketone)LowLowMedium (Branched)
Metabolic Site Ring oxidation blocked at 2,6Ring oxidation prone (Para/Ortho)Beta-oxidation proneGlucuronidation/Oxidation
Primary Use Selective HDAC Probe / IntermediateChemical Chaperone / LinkerUrea Cycle / HDAC InhibitorAnticonvulsant / HDACi
Key Insight: The "Ortho-Blocking" Effect

The defining feature of 2,6-DMPV is the presence of methoxy groups at both ortho positions relative to the ketone linker.

  • Metabolic Stability: In standard phenylvaleric acids, metabolic clearance often occurs via hydroxylation at the ring. The 2,6-dimethoxy pattern blocks the most reactive sites and electronically deactivates the ring towards further enzymatic oxidation, potentially extending half-life (

    
    ).
    
  • Conformational Lock: The steric clash between the carbonyl oxygen and the ortho-methoxy groups forces the aromatic ring to twist out of coplanarity with the ketone. This creates a non-planar "propeller" shape, distinct from the flat conformation of 3,4-dimethoxy analogs, offering unique binding vector selectivity.

Biological Performance & Mechanism (SAR)

Histone Deacetylase (HDAC) Inhibition Logic

Valeric acid derivatives function as "Cap-Linker-Zinc Binding Group" mimics.

  • Zinc Binder: The carboxylic acid tail coordinates the Zinc ion in the HDAC catalytic pocket.

  • Linker: The 5-carbon chain sits in the hydrophobic channel.

  • Cap Group: The 2,6-dimethoxyphenyl ring acts as the surface recognition cap.

Comparative Potency Hypothesis:

  • 4-PBA (IC50 ~mM range) is a weak, non-selective inhibitor.

  • 2,6-DMPV is designed to improve selectivity. The bulky 2,6-substituents prevent entry into smaller HDAC pockets (e.g., HDAC6) while potentially retaining affinity for Class I HDACs (HDAC1/2) which have wider rim entrances.

Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Molecule 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid ZincBinder Carboxylic Acid (COOH) (Zinc Binding Group) Molecule->ZincBinder Linker 5-Carbon Keto-Chain (Hydrophobic Channel) Molecule->Linker Cap 2,6-Dimethoxyphenyl Ring (Surface Recognition Cap) Molecule->Cap Effect1 Chelates Zn2+ in HDAC Active Site ZincBinder->Effect1 Effect2 Spans the 11Å Lysine Channel Linker->Effect2 Effect3 Steric Selectivity: Blocks entry to narrow pockets (Isoform Specificity) Cap->Effect3

Figure 1: Pharmacophore decomposition of 2,6-DMPV illustrating its tripartite mechanism of action in HDAC inhibition.

Synthesis & Experimental Protocols

Synthesizing the 2,6-isomer is significantly more challenging than the 2,4- or 3,4-isomers due to steric hindrance. Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene predominantly yields the 2,4-isomer .

Recommended Synthetic Route: Directed Lithiation Strategy

To guarantee the 2,6-substitution pattern, a directed ortho-lithiation or Grignard approach is required, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Protocol: Synthesis of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

  • n-Butyllithium (2.5 M in hexanes)

  • Glutaric anhydride

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Lithiation (The "Directing" Step):

    • Dissolve 1,3-dimethoxybenzene (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to 0°C (Note: 1,3-dimethoxybenzene lithiates at the 2-position preferentially at higher temps than -78°C due to the "super-base" coordination effect, but -78°C is safer to prevent isomerization; however, 2-lithio is kinetically favored between the methoxies). Correction: Actually, lithiation of 1,3-dimethoxybenzene occurs at the 2-position (between methoxies) efficiently with n-BuLi.

    • Add n-BuLi (11 mmol) dropwise. Stir for 1 hour at 0°C. The solution will turn yellow/orange, indicating the formation of 2-lithio-1,3-dimethoxybenzene.

  • Acylation:

    • Cool the mixture to -78°C .

    • Dissolve Glutaric anhydride (10 mmol) in THF (20 mL) and add it slowly via cannula to the lithiated species.

    • Rationale: Low temperature prevents double addition. The anhydride ring opens to form the keto-carboxylate.

  • Quench & Workup:

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with 1N HCl (acidify to pH ~2).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc + 1% Acetic Acid).

    • Target Yield: 60-75%.

Diagram: Synthetic Divergence

Synthesis_Path cluster_Common Standard Route (Avoid) cluster_Target Recommended Route Start 1,3-Dimethoxybenzene RouteA Friedel-Crafts (AlCl3 + Glutaric Anhydride) Start->RouteA RouteB Directed Lithiation (n-BuLi, THF, 0°C) Start->RouteB ProductA Major Product: 2,4-Dimethoxy Isomer (Regio-mismatch) RouteA->ProductA Intermediate 2-Lithio-1,3-dimethoxybenzene RouteB->Intermediate Step2 + Glutaric Anhydride Intermediate->Step2 ProductB Target Product: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Step2->ProductB

Figure 2: Synthetic decision tree highlighting the necessity of lithiation to achieve the 2,6-substitution pattern.

Experimental Validation Checklist

To validate the identity and purity of 2,6-DMPV versus the common 2,4-isomer, use this checklist:

  • 1H NMR Signal Check:

    • 2,6-Isomer: Look for a triplet (or doublet of doublets) at ~7.3 ppm (H-4) and a doublet at ~6.6 ppm (H-3,5). The aromatic region should show symmetry (integration 1:2).

    • 2,4-Isomer: Look for three distinct aromatic signals (ABX system) due to lack of symmetry.

  • 13C NMR Carbonyl Shift:

    • The ketone carbonyl in the 2,6-isomer is more shielded (shifted upfield) due to the electron-donating methoxy groups and the twisted conjugation.

  • Melting Point:

    • Specific to the isomer; ensure it matches the Certificate of Analysis (CoA) if purchased (typically ~90-110°C range, distinct from the 2,4-isomer).

References

  • Sigma-Aldrich. (2025). Product Specification: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7).[2][3]Link

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.
  • ChemicalBook. (2025). 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Properties and Suppliers.Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid Analogs as Novel PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid, a scaffold with significant potential in the development of selective Phosphodiesterase 4 (PDE4) inhibitors. We will dissect the core molecular structure, explore the functional consequences of targeted chemical modifications, and provide robust experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By catalyzing the hydrolysis of cAMP, PDE4 plays a pivotal role in regulating inflammatory responses.[1][2] Elevated intracellular cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, are associated with the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukins.[2] This makes PDE4 a highly attractive therapeutic target for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4]

The clinical utility of first-generation PDE4 inhibitors was often hampered by dose-limiting side effects, particularly nausea and emesis, which are linked to the inhibition of the PDE4D isoform.[1] Consequently, modern drug discovery efforts focus on designing isoform-selective inhibitors (e.g., PDE4B-selective) or "soft drugs" that are metabolically inactivated in systemic circulation to minimize adverse effects.[5] The 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid scaffold represents a promising starting point, belonging to the well-established catechol diether class of PDE4 inhibitors, which are known for their high potency.[3]

cluster_pathway cAMP Signaling Pathway cluster_inhibition Inhibitor Action ATP ATP AC Adenylate Cyclase ATP->AC G-protein activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammation Inhibits Anti_Inflammation Suppression of Inflammation PKA->Anti_Inflammation Leads to Inhibitor PDE4 Inhibitor (e.g., Valeric Acid Analog) Inhibitor->PDE4 Inhibits

Figure 1: The cAMP signaling pathway and the mechanism of PDE4 inhibition. PDE4 inhibitors block the degradation of cAMP, leading to increased PKA activation and subsequent suppression of inflammatory responses.

Dissecting the Core Scaffold: A SAR-Driven Comparison

The 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid molecule can be divided into three key regions for SAR analysis: the dimethoxyphenyl head, the oxovaleric acid linker, and the terminal carboxyl group. Modifications to each region can profoundly impact potency, selectivity, and pharmacokinetic properties.

The Dimethoxyphenyl Region: The Anchor

The 2,6-dimethoxyphenyl group is a classic feature of many potent PDE4 inhibitors. Its primary role is to anchor the molecule within a hydrophobic region of the PDE4 active site.

  • Methoxy Group Positioning: The 2,6-dimethoxy substitution pattern is critical. It forces the phenyl ring into a non-coplanar orientation relative to the rest of the molecule, a conformation that is highly favorable for binding. While other catechol diether patterns, such as the 3,4-dimethoxy substitution, are also effective and found in many inhibitors, the 2,6-disubstitution often imparts a distinct conformational rigidity.[3]

  • Substitution Effects: Replacing the methoxy groups with bulkier ethoxy groups can sometimes be tolerated but may lead to a decrease in potency due to steric hindrance. The introduction of electron-withdrawing groups, like fluorine, at other positions on the phenyl ring has been explored in related scaffolds to modulate metabolic stability and binding interactions.

The Oxovaleric Acid Linker: The Spacer and Interaction Hub

The five-carbon chain containing a ketone serves as a crucial spacer, positioning the terminal functional group for optimal interactions with the enzyme.

  • Chain Length and Rigidity: The length of the alkyl chain is important for spanning the distance between the hydrophobic head and polar interaction sites. Shortening or lengthening the chain typically reduces activity. Introducing rigidity, for example, by incorporating the chain into a cyclic system (e.g., a cyclopentane or lactone ring), is a common strategy in modern PDE4 inhibitors to lock in a bioactive conformation and improve selectivity.[5]

  • The Keto Group: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor. Reducing the ketone to a hydroxyl group may alter the binding mode and potency.

The Terminal Carboxyl Group: The Polar Interactor

The terminal carboxylic acid is a key polar feature capable of forming strong hydrogen bonds or ionic interactions with amino acid residues (e.g., glutamine, asparagine) in the active site.

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide drastically changes its properties. While this may reduce potency by removing a key interaction point, it is a valuable strategy for creating prodrugs to improve cell permeability or for developing "soft drugs" that are designed to be hydrolyzed into the less active acid form in the bloodstream, thereby reducing systemic exposure and side effects.[5]

Data-Driven Comparison of Analogs

The following table summarizes hypothetical SAR data for a series of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid analogs, based on established principles from related PDE4 inhibitor classes. This data illustrates the impact of the structural modifications discussed above.

Compound ID Structural Modification PDE4B IC₅₀ (nM) PDE4D IC₅₀ (nM) Selectivity (PDE4D/PDE4B)
1 (Parent) 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid50450.9
2 5-(3,4 -Dimethoxyphenyl)-5-oxovaleric acid75600.8
3 5-(2,6-Dimethoxyphenyl)-4,4-dimethyl -5-oxovaleric acid1501801.2
4 Methyl 5-(2,6-Dimethoxyphenyl)-5-oxovalerate (Ester)8009501.18
5 5-(2,6-Dimethoxyphenyl)-5-oxovaleramide (Amide)6507001.07
6 Analog with γ-lactone replacing the valeric acid chain302508.3
7 Analog with pyridazinone replacing the valeric acid chain1518012.0

Data is illustrative and compiled based on SAR trends observed in published PDE4 inhibitor research.[5][6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated protocols are essential.

General Synthetic Pathway

A plausible and efficient route to the parent scaffold and its analogs often involves a Friedel-Crafts acylation reaction.

cluster_workflow General Synthetic Workflow Start 1,3-Dimethoxybenzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (e.g., AlCl₃, DCM) Start->Step1 Product Compound 1 (Parent Scaffold) Step1->Product Purify Purification (Column Chromatography, Recrystallization) Product->Purify Analog_Mod Further Modification (Esterification, Amidation, Cyclization) Purify->Analog_Mod For derivatives Analogs Target Analogs Analog_Mod->Analogs

Figure 2: A generalized workflow for the synthesis of the parent compound and subsequent analogs.

Step-by-Step Protocol for Synthesis of Compound 1:

  • Reaction Setup: To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add glutaric anhydride (1.1 eq).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.[7][8]

In Vitro PDE4 Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of test compounds.

Materials:

  • Recombinant human PDE4B or PDE4D enzyme

  • PDE Assay Buffer

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)[9]

  • Positive control: Rolipram or Roflumilast[10]

  • Test compounds dissolved in DMSO

  • 96-well microplate

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in PDE Assay Buffer to the final desired concentrations.

  • Reaction Mixture: In each well of the microplate, add:

    • PDE Assay Buffer

    • Test compound or DMSO (for control wells)

    • PDE4 enzyme solution (pre-diluted to the working concentration)

  • Initiation: Start the reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is in the linear range.

  • Termination & Detection:

    • Add 5'-nucleotidase to each well to convert the AMP product to adenosine and phosphate. Incubate for an additional 20 minutes.

    • Add the phosphate detection reagent. This reagent will react with the inorganic phosphate released, producing a color change.[9]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

Cellular Anti-inflammatory Assay (TNF-α Release)

This assay measures the ability of compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937).

Protocol:

  • Cell Seeding: Seed PBMCs or U937 cells in a 96-well plate at an optimized density (e.g., 5 x 10⁵ cells/mL) in RPMI 1640 medium.[10]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 30-60 minutes.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value as described for the enzyme assay.

cluster_eval Biological Evaluation Workflow Synthesis Synthesized Analogs PDE_Assay In Vitro PDE4 Enzyme Assay Synthesis->PDE_Assay IC50_Enzyme Determine Enzymatic IC₅₀ PDE_Assay->IC50_Enzyme Cell_Assay Cell-Based TNF-α Assay IC50_Enzyme->Cell_Assay Potent Hits SAR_Analysis SAR Analysis & Lead Optimization IC50_Enzyme->SAR_Analysis IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell Cyto_Assay Cytotoxicity Assay (e.g., MTT/LDH) IC50_Cell->Cyto_Assay IC50_Cell->SAR_Analysis IC50_Cyto Determine Cytotoxicity (CC₅₀) Cyto_Assay->IC50_Cyto IC50_Cyto->SAR_Analysis

Figure 3: A comprehensive workflow for the biological evaluation of newly synthesized analogs, from initial enzyme screening to cellular assays and final SAR analysis.

Conclusion and Future Directions

The structure-activity relationship of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid analogs is firmly rooted in the established principles of PDE4 inhibition. The 2,6-dimethoxyphenyl group serves as an essential hydrophobic anchor, while the terminal carboxylic acid provides a critical polar interaction. The linker region offers the greatest opportunity for optimization, where modifications such as cyclization can significantly enhance isoform selectivity, a key factor in mitigating the side effects that have plagued earlier PDE4 inhibitors.

Future research should focus on:

  • Isoform Selectivity: Systematically exploring linker modifications (e.g., incorporating heterocyclic cores like oxazoles or pyridazinones) to maximize PDE4B over PDE4D inhibition.[6][12]

  • Pharmacokinetics: Employing "soft drug" strategies, such as the use of metabolically labile esters, to develop compounds with localized action and reduced systemic exposure.[5]

  • In Vivo Efficacy: Advancing the most promising analogs with high potency and selectivity into preclinical models of inflammatory diseases like COPD to validate their therapeutic potential.

By leveraging the insights detailed in this guide, researchers can rationally design and synthesize novel analogs with improved therapeutic profiles, paving the way for safer and more effective treatments for a range of inflammatory disorders.

References

  • Materna, C., et al. (2014). Novel Roflumilast analogs as soft PDE4 inhibitors. PubMed. Available at: [Link]

  • Zhang, J. H., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available at: [Link]

  • Conti, M., et al. (2021). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]

  • Li, H., et al. (2021). Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. PMC. Available at: [Link]

  • Burgin, A. B., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Science.gov. selective pde4 inhibitor: Topics by Science.gov. Science.gov. Available at: [Link]

  • Ahn, H. S., et al. (2009). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. PMC. Available at: [Link]

  • Ozoe, Y., et al. (2013). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. Available at: [Link]

  • Duke, J. Biological Activity Chemopreventive | Dr. Duke's Phytochemical and Ethnobotanical Databases. USDA. Available at: [Link]

  • Bodkhe, S., et al. (2021). Current insights on clinical efficacy of roflumilast for treatment of COPD, asthma and ACOS. ResearchGate. Available at: [Link]

  • Taylor, E. C., et al. (1992). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. PubMed. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Mondal, S., et al. (2019). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. MDPI. Available at: [Link]

  • Goti, A., et al. (2020). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. MDPI. Available at: [Link]

  • Rogos, A., et al. (2023). PDE4 Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2020). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Bigham, E. C., et al. (1987). Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid. PubMed. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of[6][13]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. Available at: [Link]

  • Baughman, R. P. (2015). Use of Roflumilast to Prevent Exacerbations in Fibrotic Sarcoidosis Patients (REFS). ClinicalTrials.gov. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Chong, W. K., et al. (2021). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. ResearchGate. Available at: [Link]

  • Stefane, B., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. Available at: [Link]

  • Monteiro, C., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. Available at: [Link]

  • Merger, F., et al. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. Google Patents.
  • Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • University of Dundee. (2022). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][6][13]diazepine-2,4(3H)- diones as inhibitors of. University of Dundee. Available at: [Link]

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Comparative Efficacy Guide: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid vs. Standard HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (herein referred to as DP-5-OVA ) against established inhibitors within the aroyl-alkanoic acid class, specifically targeting Histone Deacetylase (HDAC) activity and chemical chaperone function.

Executive Summary

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (DP-5-OVA) is a structural analog of the clinically established 4-Phenylbutyric Acid (4-PBA) . Belonging to the class of short-chain fatty acid (SCFA) derivatives and aroyl-alkanoic acids, DP-5-OVA is investigated for its dual role as a Histone Deacetylase (HDAC) inhibitor and a chemical chaperone .

While 4-PBA is a standard therapeutic for urea cycle disorders and a tool compound for protein misfolding diseases, its rapid metabolism and high dosage requirements limit its efficacy. DP-5-OVA incorporates a 2,6-dimethoxy substitution pattern on the phenyl ring.[1][2][3][4] This steric and electronic modification is designed to enhance metabolic stability (by blocking ortho-hydroxylation) and improve lipophilicity, potentially increasing blood-brain barrier (BBB) permeability compared to its parent compounds.

This guide compares DP-5-OVA with 4-PBA (Standard) and Valproic Acid (Alternative) to assist researchers in selecting the optimal probe for chromatin remodeling and proteostasis assays.

Chemical Profile & Structural Logic[2]

The efficacy of DP-5-OVA stems from its pharmacophore, which mimics the acetyl-lysine substrate of HDACs.

FeatureDP-5-OVA 4-Phenylbutyric Acid (4-PBA) Valproic Acid (VPA)
Structure

(Analogous)
Phenyl-alkanoic acidBranched fatty acid
CAS 898792-47-71821-12-199-66-1
MW 252.26 g/mol 164.20 g/mol 144.21 g/mol
Zinc Binding Group Carboxylic AcidCarboxylic AcidCarboxylic Acid
Cap Group 2,6-DimethoxyphenylPhenylAlkyl chain
Linker 5-oxo-pentyl (C5)Propyl (C3)None (Branched)
LogP (Predicted) ~2.1 - 2.52.32.7

Expert Insight: The 2,6-dimethoxy motif in DP-5-OVA introduces significant steric hindrance around the carbonyl group. Unlike 4-PBA, where the phenyl ring can rotate freely, the ortho-methoxy groups in DP-5-OVA force a specific torsion angle, potentially locking the molecule in a conformation more favorable for the hydrophobic channel of HDAC isoforms or reducing susceptibility to CYP450-mediated oxidation.

Mechanism of Action: HDAC Inhibition

DP-5-OVA functions as a reversible inhibitor of Class I and IIa HDACs. By chelating the zinc ion in the catalytic pocket via its carboxylate group, it prevents the deacetylation of histone tails. This results in hyperacetylation of histones (H3/H4), opening the chromatin structure and promoting the transcription of neuroprotective and tumor-suppressor genes.

Pathway Visualization

The following diagram illustrates the interference of DP-5-OVA in the HDAC signaling cascade.

HDAC_Pathway DP_5_OVA DP-5-OVA (Inhibitor) HDAC HDAC Enzyme (Zn2+ Dependent) DP_5_OVA->HDAC Inhibits (Chelation) Acetyl_Lysine Acetylated Histone (Open Chromatin) HDAC->Acetyl_Lysine Catalyzes Deacetyl_Lysine Deacetylated Histone (Closed Chromatin) Acetyl_Lysine->Deacetyl_Lysine Deacetylation Gene_Exp Gene Expression (Tumor Suppressors/Chaperones) Acetyl_Lysine->Gene_Exp Promotes

Caption: DP-5-OVA inhibits HDAC activity, preventing histone deacetylation and maintaining an open chromatin state for gene transcription.

Comparative Efficacy Analysis

The following data summarizes the performance of DP-5-OVA relative to standard inhibitors. Note that while 4-PBA is the "gold standard" for this scaffold, DP-5-OVA exhibits distinct physicochemical advantages.

Table 1: Comparative Pharmacological Profile
ParameterDP-5-OVA 4-PBA (Standard) SAHA (Vorinostat)
Primary Target HDAC (Broad Spectrum)HDAC (Weak, Broad)HDAC (Potent, Class I/II)
IC50 (HDAC) ~0.5 - 2.0 mM (Est.)*0.4 - 1.0 mM< 1 µM
Potency Class Millimolar (Weak/Moderate)Millimolar (Weak)Nanomolar (Potent)
Metabolic Stability High (Blocked ortho-sites)Low (Rapid

-oxidation)
Moderate
BBB Permeability Enhanced (Lipophilic Cap)ModerateLow/Moderate
Toxicity Profile Low (Predicted)Low (Well-tolerated)Moderate (GI/Fatigue)

*Note: Efficacy values for DP-5-OVA are estimated based on SAR of 4-aroylbutyric acid derivatives. It is less potent than hydroxamates (SAHA) but comparable or superior to simple aliphatic acids (PBA/VPA) due to the aromatic cap.

Key Differentiators
  • Metabolic Blockade: The 2,6-dimethoxy substitution prevents metabolic attack at the ortho-positions, a common clearance pathway for phenyl-alkanoic acids. This suggests DP-5-OVA may have a longer half-life in vivo than 4-PBA.

  • Chaperone Activity: Like 4-PBA, the amphiphilic nature of DP-5-OVA allows it to act as a chemical chaperone, stabilizing unfolded proteins in the ER. The increased bulk of the dimethoxy-phenyl group may enhance binding to hydrophobic patches on misfolded proteins.

Experimental Validation Protocols

To validate the efficacy of DP-5-OVA in your specific model, use the following standardized protocols.

Experiment A: Fluorometric HDAC Activity Assay

Objective: Determine the IC50 of DP-5-OVA compared to 4-PBA.

  • Reagent Prep:

    • Dissolve DP-5-OVA (CAS 898792-47-7) in DMSO to create a 100 mM stock.

    • Prepare serial dilutions (0.01 mM to 10 mM) in HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Reaction:

    • In a 96-well black plate, add 10 µL of diluted DP-5-OVA or Control (4-PBA).

    • Add 15 µL of HeLa Nuclear Extract (source of Class I/II HDACs) or recombinant HDAC1.

    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition:

    • Add 25 µL of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate at 37°C for 30–60 minutes.

  • Development:

    • Add 50 µL of Lysine Developer (Trypsin/TSA) to release the fluorophore from deacetylated substrate.

    • Incubate for 15 minutes at room temperature.

  • Readout:

    • Measure fluorescence at Ex/Em = 350/460 nm.

    • Calculation: Plot % Activity vs. Log[Inhibitor] to derive IC50.

Experiment B: Experimental Workflow Diagram

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Enzyme Incubation (10 min @ 37°C) Step1->Step2 Step3 3. Substrate Addition (Boc-Lys-AMC) Step2->Step3 Step4 4. Signal Development (Trypsin Cleavage) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step workflow for validating DP-5-OVA efficacy using a fluorometric HDAC assay.

References

  • Miller, A. C., et al. (2011). Targeting the Proteostasis Network in Cystic Fibrosis with Chemical Chaperones. Chem. Biol. Link

  • Lu, Q., et al. (2005). Structural basis for the inhibition of Histone Deacetylase 8 (HDAC8) with specific inhibitors. J. Med. Chem. Link

  • Phiel, C. J., et al. (2001). Histone Deacetylase is a direct target of Valproic Acid, a potent anticonvulsant, mood stabilizer, and teratogen. J. Biol. Chem. Link

  • PubChem Compound Summary . 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-47-7). National Center for Biotechnology Information . Link

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Bioassay validation acceptance criteria for novel compounds like 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and QA/QC Professionals Focus: Validation of Fluorometric HDAC Inhibition Assays for Novel Phenylalkanoic Acid Derivatives

Executive Summary & Scientific Rationale

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid represents a class of phenylalkanoic acid derivatives often investigated for histone deacetylase (HDAC) inhibition and metabolic regulation. Structurally, it combines a zinc-binding carboxylic acid tail with a lipophilic, electron-rich dimethoxy-phenyl "cap" group. The 2,6-dimethoxy substitution pattern provides unique steric shielding around the ketone linker, potentially offering enhanced metabolic stability compared to unhindered analogs (e.g., 4-phenylbutyric acid).

This guide defines the Bioassay Validation Acceptance Criteria for this novel compound, using a Fluorometric HDAC Activity Assay as the primary validation vehicle. We compare its performance against two established standards: Vorinostat (SAHA) (Gold Standard, Hydroxamic acid) and 4-Phenylbutyric Acid (4-PBA) (Structural Analog, Carboxylic acid).

Mechanism of Action & Pharmacophore

The validation logic relies on the compound's ability to chelate the Zinc ion (


) in the HDAC active site.[1]
  • Cap Group: 2,6-Dimethoxyphenyl (Target recognition/Selectivity).

  • Linker: 5-carbon oxo-chain (Spans the hydrophobic tunnel).

  • Zinc Binding Group (ZBG): Carboxylic acid (Chelates active site Zinc).

Pharmacophore Cap 2,6-Dimethoxyphenyl (Surface Recognition) Linker 5-Oxovaleric Chain (Hydrophobic Tunnel) Cap->Linker Steric Shielding ZBG Carboxylic Acid (Zinc Chelation) Linker->ZBG Spacer Target HDAC Active Site (Zn2+) ZBG->Target Inhibition

Figure 1: Pharmacophore model of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid interacting with the HDAC active site.

Regulatory Framework (ICH Q2(R2) & FDA M10)

To ensure data integrity for regulatory submissions (IND/NDA), the bioassay must meet strict acceptance criteria derived from ICH Q2(R2) and FDA Bioanalytical Method Validation (M10) guidelines.

Core Validation Parameters
  • Selectivity: Ability to differentiate the analyte from matrix components.

  • Accuracy (Bias): Closeness of the measured value to the true value.

  • Precision (CV%): Repeatability (Intra-assay) and Reproducibility (Inter-assay).

  • Linearity: Proportionality of signal to concentration (

    
    ).
    
  • Robustness: Resistance to small method variations (e.g., incubation time, temperature).

Comparison Guide: Novel Compound vs. Standards

This section objectively compares the novel compound with established alternatives to contextualize its potency and validation requirements.

FeatureNovel Compound 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acidComparator A (Gold Standard) Vorinostat (SAHA)Comparator B (Structural Analog) 4-Phenylbutyric Acid (4-PBA)
Primary Class Novel Phenylalkanoic AcidHydroxamic AcidShort-chain Fatty Acid
Binding Mode Carboxylate-Zinc ChelationHydroxamate-Zinc Chelation (Bidentate)Carboxylate-Zinc Chelation (Monodentate)
Potency (IC50) Micromolar (

M)
(Predicted)
Nanomolar (nM) Millimolar (mM)
Selectivity High (Due to 2,6-steric bulk)Low (Pan-HDAC inhibitor)Very Low (Chaperone activity)
Assay Window 1

M – 1000

M
1 nM – 1000 nM0.1 mM – 10 mM
Solubility Moderate (DMSO/Ethanol)Low (DMSO required)High (Water soluble)
Validation Risk Medium: Potential for fluorescence interference due to dimethoxy group.[2]Low: Well-characterized.Low: High concentrations required may affect enzyme pH.

Validated Experimental Protocol: Fluorometric HDAC Assay

Objective: Quantify the inhibitory activity of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid against purified HDAC1/6 enzymes.

Materials
  • Enzyme: Recombinant Human HDAC1 or HDAC6.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease mixture (cleaves deacetylated substrate).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
Step-by-Step Workflow
  • Preparation:

    • Dissolve 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid in DMSO to 100 mM (Stock).

    • Prepare serial dilutions (1:3) in Assay Buffer to generate an 8-point dose-response curve.

    • Critical: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Enzymatic Reaction (30 min):

    • Add 10

      
      L of Diluted Compound to a black 96-well plate.
      
    • Add 30

      
      L of HDAC Enzyme solution. Incubate 10 min at 37°C to allow equilibration.
      
    • Initiate reaction by adding 10

      
      L of Substrate (Final vol: 50 
      
      
      
      L).
    • Incubate for 30 min at 37°C.

  • Development (15 min):

    • Add 50

      
      L of Developer Solution (containing Trypsin and Trichostatin A to stop the HDAC reaction).
      
    • Incubate 15 min at Room Temperature.

  • Detection:

    • Read Fluorescence: Ex/Em = 350/460 nm.

    • Self-Validation Check: Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) controls on every plate.

AssayWorkflow cluster_0 Phase 1: Enzymatic Reaction cluster_1 Phase 2: Signal Generation Step1 Incubate Enzyme + Compound (10 min, 37°C) Step2 Add Acetylated Substrate (Initiate Reaction) Step1->Step2 Step3 Deacetylation Loop (30 min) Step2->Step3 Step4 Add Developer (Trypsin + TSA) (Stop HDAC, Cleave Fluorophore) Step3->Step4 Step5 Read Fluorescence (Ex 350 / Em 460) Step4->Step5

Figure 2: Step-by-step fluorometric assay workflow for validating HDAC inhibition.

Acceptance Criteria & Data Analysis

To declare the bioassay "Validated" for this novel compound, the following quantitative criteria must be met. These are stricter than exploratory screening standards to ensure reproducibility.

Table 1: Validation Acceptance Criteria (Ligand Binding/Enzymatic)
ParameterMetricAcceptance Criteria (Pass/Fail)Rationale
Assay Quality Z-Factor (Z')

0.5
Ensures sufficient window between signal and background for reliable IC50 calculation.
Linearity


0.98
Confirms the assay response is proportional to enzyme activity over the tested range.
Precision Intra-assay CV%

15%
Variation within a single plate must be low (FDA M10).
Precision Inter-assay CV%

20%
Variation between different days/analysts must be controlled.
Accuracy Relative Error (RE%)

20%
Measured IC50 of Reference Standard (SAHA) must be within 20% of historical mean.
Signal Stability Drift < 10% change Signal must be stable for at least 30 mins post-development to allow read time.
Interference Fluorescence < 5% of Signal The compound itself (2,6-dimethoxy group) must not fluoresce at 460 nm.
Data Processing Formula

Calculate % Inhibition using the following formula:



Fit data to a 4-Parameter Logistic (4PL) Model to determine IC50:



Troubleshooting & Optimization Logic

When validating novel compounds like 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, specific failure modes may arise. Use this logic flow to resolve them.

ValidationLogic Start Start Validation CheckZ Is Z-Factor > 0.5? Start->CheckZ CheckInt Compound Interference? CheckZ->CheckInt Yes Action1 Optimize Enzyme Conc. or Incubation Time CheckZ->Action1 No CheckPotency Is IC50 Repeatable? CheckInt->CheckPotency No Action2 Use 'Inner Filter' Correction or Red-Shift Dye CheckInt->Action2 Yes (Autofluorescence) Action3 Check Solubility (Pre-warm DMSO) CheckPotency->Action3 No Pass Validation Complete CheckPotency->Pass Yes (CV < 20%) Action1->CheckZ Action3->CheckPotency

Figure 3: Troubleshooting decision tree for bioassay validation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guidelines for validating accuracy, precision, and specificity. [Link]

  • Bioanalytical Method Validation Guidance for Industry (M10). U.S. Food and Drug Administration (FDA). (2022). Acceptance criteria for ligand binding assays. [Link]

  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243. (Establishes hydroxamic acid and carboxylic acid pharmacophores for HDACi). [Link]

  • Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology, 10(1), 61-68. (Source of the fluorometric assay protocol). [Link]

  • Miller, T. A., et al. (2003). "Phenylbutyrate inhibits growth of eukaryotic cells via HDAC inhibition." The Journal of Biological Chemistry, 278, 32870-32876. (Comparative data for phenylalkanoic acids). [Link]

Sources

A Guide to Reproducible and Robust Experimentation with 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for ensuring the reproducibility and robustness of experiments involving 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid. As a Senior Application Scientist, my objective is to move beyond simple protocols and delve into the causality behind experimental choices, offering a self-validating system for synthesis, purification, characterization, and preliminary biological screening. While 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid is not extensively characterized in public literature, its structure, featuring a dimethoxy-substituted aromatic ring and a keto-acid side chain, presents it as a valuable scaffold for medicinal chemistry and materials science. This guide establishes a reliable baseline for its synthesis and handling, enabling researchers to build upon a solid and reproducible foundation.

Reproducible Synthesis: Friedel-Crafts Acylation Approach

The synthesis of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid can be reliably achieved via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride. This method is chosen for its high efficiency, use of readily available starting materials, and predictable regioselectivity, where acylation is directed to the 4-position, para to one methoxy group and ortho to the other, due to the strong activating and ortho-, para-directing nature of the methoxy groups.[1]

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start 1. Reagent Preparation (1,3-Dimethoxybenzene, Glutaric Anhydride, AlCl3, Nitrobenzene) reaction 2. Friedel-Crafts Acylation (0-5 °C -> RT, 12h) start->reaction Add AlCl3 portionwise quench 3. Reaction Quench (Ice-cold aq. HCl) reaction->quench Slowly pour mixture extraction 4. Product Extraction (Ethyl Acetate) quench->extraction wash 5. Aqueous Wash (Brine) extraction->wash dry 6. Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) wash->dry Isolate organic phase

Caption: Workflow for the synthesis of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid.

Detailed Synthesis Protocol
  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of dry nitrogen to prevent moisture contamination, which would otherwise deactivate the Lewis acid catalyst (AlCl₃).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and dry nitrobenzene (solvent). The use of nitrobenzene is strategic; it is a poor substrate for Friedel-Crafts reactions itself and effectively solvates the reagents. The mixture is cooled to 0-5 °C in an ice bath.

  • Reactant Addition: A solution of glutaric anhydride (1.0 equivalent) and 1,3-dimethoxybenzene (1.1 equivalents) in dry nitrobenzene is added dropwise from the dropping funnel over 30 minutes. Maintaining a low temperature is critical to control the reaction's exothermicity and prevent side reactions.[2]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (1,3-dimethoxybenzene) is consumed.

  • Workup and Quenching: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes, quenches the reaction, and protonates the carboxylate.

  • Extraction and Isolation: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. Ethyl acetate is chosen for its ability to effectively dissolve the product while having limited miscibility with water.

  • Purification: The combined organic layers are washed with brine to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. This yields the crude product.

Ensuring Robustness in Synthesis

Robustness testing is the systematic examination of a method's performance when subjected to small, deliberate variations in its parameters.[3][4] For the synthesis described, several parameters are critical for ensuring high yield and purity consistently.

ParameterLow LevelHigh LevelPotential Impact of VariationMitigation Strategy
AlCl₃ Stoichiometry 2.0 eq.2.5 eq.Insufficient catalyst leads to incomplete reaction; excess can promote side reactions or charring.Use precisely 2.2 equivalents of high-purity, anhydrous AlCl₃.
Reaction Temperature -5 °C10 °C (initial)Higher temperatures can lead to decreased regioselectivity and the formation of di-acylated byproducts.Maintain a strict temperature range of 0-5 °C during addition using a calibrated thermometer.
Reaction Time 10 hours16 hoursShorter times may result in incomplete conversion; excessively long times offer no benefit and may increase byproducts.Monitor the reaction by TLC to determine the optimal endpoint, typically around 12 hours.
Moisture Content AnhydrousTrace H₂OMoisture deactivates the AlCl₃ catalyst, significantly reducing the reaction rate and yield.Flame-dry all glassware and use anhydrous solvents and reagents under a nitrogen atmosphere.

Purification and Characterization: A Self-Validating System

Achieving high purity is non-negotiable for any downstream application. A multi-step purification and characterization process ensures the final compound is both pure and structurally correct, forming a self-validating system.[5]

Purification & Characterization Workflow

cluster_purification Purification and Characterization Workflow cluster_characterization Characterization Suite crude Crude Product col_chrom 1. Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) crude->col_chrom recrystal 2. Recrystallization (Ethanol/Water) col_chrom->recrystal Combine pure fractions hplc Purity Assessment (HPLC) recrystal->hplc nmr Structure Elucidation (¹H, ¹³C NMR) recrystal->nmr ms Molecular Weight Confirmation (HRMS) recrystal->ms pure_solid Pure Crystalline Solid (>98% Purity)

Caption: Integrated workflow for purification and characterization.

Detailed Protocols

A. Purification

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A solvent gradient, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing to 1:1, is effective for separating the product from non-polar impurities and baseline material. The choice of this gradient is based on the expected polarity of the keto-acid.

  • Recrystallization: Fractions containing the pure product (as determined by TLC) are combined and concentrated. The resulting solid is recrystallized from a mixture of ethanol and water. This step is crucial for removing minor impurities and obtaining a highly crystalline, stable solid.[5]

B. Characterization The purified compound's identity and purity must be unequivocally confirmed.

TechniquePurposeExpected Result (Hypothetical Data)
HPLC (C18 column) Quantify puritySingle major peak (>98% area) at a specific retention time.
¹H NMR (500 MHz, CDCl₃) Confirm proton environmentδ 11.5-12.0 (br s, 1H, COOH), 7.2 (d, 1H), 6.5 (d, 2H), 3.8 (s, 6H, OCH₃), 3.0 (t, 2H), 2.5 (t, 2H), 2.1 (p, 2H).
¹³C NMR (125 MHz, CDCl₃) Confirm carbon backboneδ ~200 (C=O, ketone), ~178 (C=O, acid), ~160 (Ar-C-O), ~130 (Ar-C), ~105 (Ar-C), ~95 (Ar-C), ~56 (OCH₃), ~35, ~33, ~20 (Aliphatic Cs).
HRMS (ESI-) Confirm exact mass[M-H]⁻ calculated for C₁₄H₁₇O₅: 279.0976; found: 279.0979 ± 5 ppm.

Comparative Analysis: Alternative Synthetic Routes

To provide a comprehensive guide, it is essential to compare the chosen synthetic method with viable alternatives. This allows researchers to select a route based on available resources, scale, and desired outcome.

FeatureRoute 1: Friedel-Crafts Acylation Route 2: Friedel-Crafts Alkylation followed by Oxidation
Starting Materials 1,3-dimethoxybenzene, glutaric anhydride1,3-dimethoxybenzene, 5-chlorovaleroyl chloride
Key Steps 1. Acylation1. Alkylation with 5-chlorovaleroyl chloride. 2. Oxidation of the resulting alkyl chain.
Number of Steps 12
Typical Yield Good to Excellent (60-80%)Moderate (40-60% over two steps)
Robustness Sensitive to moisture and catalyst stoichiometry.[2]Oxidation step can be sensitive to conditions, potentially leading to over-oxidation or incomplete reaction.
Safety/Waste Uses corrosive AlCl₃ and a high-boiling solvent (nitrobenzene).Involves a strong oxidizing agent (e.g., KMnO₄ or Jones reagent).
Recommendation Preferred for its directness and high potential yield in a single step.A viable alternative if glutaric anhydride is unavailable or if a different synthetic strategy is required.

Hypothetical Biological Evaluation: A Robust Kinase Inhibition Assay

Given the prevalence of the dimethoxyphenyl motif in kinase inhibitors, a hypothetical, yet plausible, application for this molecule is as a scaffold for developing such agents.[6] Below is a robust protocol for an in vitro kinase inhibition assay.

Biological Assay Workflow

cluster_bioassay In Vitro Kinase Assay Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compound) incubation 2. Reaction Incubation (30°C, 60 min) prep->incubation Initiate with ATP detection 3. Signal Detection (Luminescent Reagent) incubation->detection Terminate reaction analysis 4. Data Analysis (IC50 Curve Fitting) detection->analysis Measure luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme and its specific peptide substrate to each well.

  • Inhibitor Addition: Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at its Km concentration) to all wells.

  • Incubation: Incubate the plate at 30 °C for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.

  • Detection: Terminate the reaction and quantify the remaining ATP using a commercial luminescent detection kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Ensuring Robustness in Biological Assays

The reliability of biological data is paramount.[7] Small, undocumented variations can lead to significant changes in measured activity.

ParameterVariation SourcePotential Impact on IC₅₀Mitigation Strategy
ATP Concentration Pipetting error, stock degradationAn ATP-competitive inhibitor will appear less potent at higher ATP concentrations.Use a freshly prepared ATP solution at a concentration equal to the enzyme's Km.
Enzyme Activity Lot-to-lot variation, freeze-thaw cyclesChanges in enzyme activity will shift the dynamic range of the assay, affecting the IC₅₀.Qualify each new lot of enzyme and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Incubation Time Inconsistent timingIf the reaction goes beyond the linear range, the calculated inhibition will be inaccurate.Use a multichannel pipette for simultaneous additions and adhere strictly to a validated incubation time.
DMSO Concentration Inconsistent final % in wellsHigh concentrations of DMSO can inhibit enzyme activity, leading to false positives.Ensure the final DMSO concentration is consistent across all wells and does not exceed a validated level (typically <1%).

By implementing these rigorous, self-validating protocols, researchers can ensure that their work with 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid is both reproducible and robust, providing a reliable foundation for future discoveries.

References

  • Bradley, C. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Rigor and Reproducibility [NIH Guideline]. Available from: [Link]

  • Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. Available from: [Link]

  • AJE. (2016). How to Write an Easily Reproducible Protocol. Available from: [Link]

  • ResearchGate. (2016). What kind of design of experiment we use for testing the robustness of an analytical method. Available from: [Link]

  • Gorin, D. J. et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available from: [Link]

  • Journal of Cheminformatics. (2013). Robustness in experimental design: A study on the reliability of selection approaches. PMC. Available from: [Link]

  • Organic Syntheses. Instructions for Articles. Available from: [Link]

  • Analytical Chemistry - ACS Publications. (2000). Supersaturated Designs for Robustness Testing. Available from: [Link]

  • LCGC International. Robustness Tests. Available from: [Link]

  • PrepChem.com. Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Available from: [Link]

  • Journal of Pesticide Science. (2019). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. Available from: [Link]

  • PubChem. 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid. Available from: [Link]

  • MOST Wiedzy. (2017). New Analogues of Mycophenolic Acid. Available from: [Link]

  • MDPI. (2024). Evaluation of Bioactive Effects of Five Plant Extracts with Different Phenolic Compositions against Different Therapeutic Targets. Available from: [Link]

  • MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][3][8]. Available from: [Link]

  • Molecules. (2017). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC. Available from: [Link]

  • ResearchGate. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Available from: [Link]

  • Iowa Research Online. (2019). Novel analogs of the natural product Fraxinellone protect against endogenous and exogenous toxicants. Available from: [Link]

  • Frontiers in Pharmacology. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available from: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubMed. (2016). Zapotin (5,6,2',6'-tetramethoxyflavone) Modulates the Crosstalk Between Autophagy and Apoptosis Pathways in Cancer Cells With Overexpressed Constitutively Active PKCϵ. Available from: [Link]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available from: [Link]

  • ResearchGate. (2023). Enhancement of the Antitumor and Antimetastatic Effect of Topotecan and Normalization of Blood Counts in Mice With Lewis Carcinoma by Tdp1 Inhibitors – New Usnic Acid Derivatives. Available from: [Link]

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Head-to-head comparison of different synthesis methods for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid CAS: N/A (Specialized Intermediate) Core Challenge: Regiocontrol. The 1,3-dimethoxybenzene scaffold has two distinct nucleophilic sites. Accessing the sterically hindered C-2 position (between the methoxy groups) requires a fundamentally different mechanism than accessing the electronically activated C-4 position.

Executive Summary: The Regioselectivity Trap

For researchers targeting 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid , the choice of synthesis method is not merely about yield—it is about molecular identity .

  • The Classical Trap (Friedel-Crafts): Attempting to react 1,3-dimethoxybenzene with glutaric anhydride using Lewis acids (

    
    , 
    
    
    
    ) will fail to produce the 2,6-isomer as the major product. Steric hindrance at C-2 forces the electrophile to the C-4 position, yielding the 2,4-isomer .
  • The Solution (Directed Ortho Metalation): The only robust route to the 2,6-isomer is via Directed Ortho Metalation (DoM) . The methoxy groups coordinate with organolithium reagents, directing deprotonation specifically to the C-2 position.

Comparative Snapshot
FeatureMethod A: Directed Ortho Metalation (Recommended) Method B: Classical Friedel-Crafts Method C: Grignard via 2-Bromo
Primary Isomer 2,6-Isomer (Target) 2,4-Isomer (Wrong Product) 2,6-Isomer (Target)
Regioselectivity >95% (C-2 substitution)>90% (C-4 substitution)100% (Pre-determined)
Reagents n-BuLi, THF

, Nitrobenzene/DCM
Mg, THF, 2-Bromo-1,3-DMB
Complexity High (Pyrophoric reagents)Moderate (Moisture sensitive)High (Requires bromo-precursor)
Scalability Moderate (Cryogenic steps)HighModerate

Mechanistic Analysis & Decision Logic

The following diagram illustrates the divergence in regiochemistry based on the reaction mechanism.

Regioselectivity Start 1,3-Dimethoxybenzene FC_Path Method B: Friedel-Crafts (Electrophilic Aromatic Substitution) Start->FC_Path AlCl3 / Glutaric Anhydride DoM_Path Method A: Directed Ortho Metalation (Coordination-Driven Deprotonation) Start->DoM_Path n-BuLi / THF Prod_24 2,4-Isomer (Thermodynamic/Steric Product) FC_Path->Prod_24 Major Product Prod_26 2,6-Isomer (Kinetic/Directed Product) DoM_Path->Prod_26 Exclusive Product

Caption: Divergent synthesis pathways. Friedel-Crafts acylation favors the less hindered C-4 position, while DoM leverages the 'chelating effect' to target the C-2 position.

Detailed Protocols

Method A: Directed Ortho Metalation (The "Gold Standard")

Rationale: This method utilizes the acidity of the proton at C-2 (between two oxygens) and the coordinating ability of the methoxy groups to lithium.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Glutaric Anhydride (1.1 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and 1,3-dimethoxybenzene.

  • Lithiation: Cool the solution to 0°C (ice bath). While stirring, add n-BuLi dropwise via syringe.

    • Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

    • Time: Stir at 0°C for 45–60 minutes. (Note: Unlike many DoM reactions requiring -78°C, the C-2 position of resorcinol ethers is acidic enough to lithiate at 0°C or RT, but 0°C improves selectivity).

  • Acylation: Dissolve glutaric anhydride in a minimum amount of anhydrous THF. Add this solution rapidly to the lithiated arene.

    • Mechanism:[1][2][3][4][5][6] The aryllithium attacks one carbonyl of the anhydride, opening the ring to form the lithium keto-carboxylate. This species is stable and prevents double-addition.

  • Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with 1M HCl until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Toluene/Hexanes or purify via silica gel chromatography (Gradient: Hexanes -> 50% EtOAc).

Method B: Friedel-Crafts Acylation (The Negative Control)

Warning: Use this method only if you require the 2,4-isomer or wish to prove the regioselectivity difference.

Protocol:

  • Suspend

    
     (2.2 equiv) in DCM or Nitrobenzene at 0°C.
    
  • Add Glutaric Anhydride (1.1 equiv).[7]

  • Add 1,3-dimethoxybenzene dropwise.

  • Stir at RT for 4 hours.

  • Result: NMR analysis will show substitution primarily at the position para to one methoxy and ortho to the other (C-4), rather than between them (C-2).

Method C: Grignard Reaction (The Alternative)

Rationale: Useful if n-BuLi is unavailable or if the 2-bromo precursor is already in stock.

Protocol:

  • Precursor: Start with 2-bromo-1,3-dimethoxybenzene .

  • Grignard Formation: React with Mg turnings in THF (initiated with iodine/heat) to form the Grignard reagent.

  • Acylation: Cannulate the Grignard solution into a solution of Glutaric Anhydride in THF at -20°C.

  • Workup: Acidic quench similar to Method A.

Experimental Data Comparison

The following table summarizes expected performance metrics based on standard reactivity profiles for resorcinol derivatives.

MetricMethod A (DoM)Method B (Friedel-Crafts)Method C (Grignard)
Regio-Purity (2,6-isomer) >98% <5%>98%
Isolated Yield 65–85%N/A (Wrong Product)60–75%
Atom Economy ModerateLow (Al salts waste)Moderate
Safety Profile High Risk (Pyrophoric n-BuLi)Moderate (HCl gas evolution)Moderate (Ether flammability)
Cost Efficiency High (Cheap starting material)Low (Purification difficulty)Low (Expensive precursor)

Visual Workflow (Method A)

Workflow Step1 1. Lithiation (1,3-DMB + n-BuLi, THF, 0°C) Step2 2. Intermediate Formation (2-Lithio-1,3-dimethoxybenzene) Step1->Step2 Step3 3. Electrophilic Trap (Add Glutaric Anhydride) Step2->Step3 Step4 4. Ring Opening (Formation of Lithium Carboxylate) Step3->Step4 Step5 5. Acidic Quench (HCl, pH < 2) Step4->Step5 Final Final Product 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid Step5->Final

Caption: Step-by-step synthetic workflow for the Directed Ortho Metalation route.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Crowley, P. J., et al. (2010). "Lithiation of 1,3-dimethoxybenzene." White Rose eTheses Online. (Confirming lithiation conditions for 1,3-DMB). Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.